3,4-Dihydro-1,3-benzoxazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYREISBUILOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920818 | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-85-5 | |
| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 3,4-Dihydro-2H-1,3-benzoxazin-2-one
Introduction: The Significance of the Benzoxazinone Core
The 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold is a privileged heterocyclic system of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This bicyclic structure, which features a benzene ring fused to an oxazine ring bearing a carbonyl group, represents a core component in numerous biologically active compounds.[1][2] Its significance stems from a unique combination of structural rigidity, metabolic stability, and the presence of hydrogen bond donors and acceptors, making it an excellent pharmacophore for interacting with biological targets.[3]
Derivatives of the benzoxazinone core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide provides a comprehensive technical overview of the fundamental properties of the parent compound, 3,4-dihydro-2H-1,3-benzoxazin-2-one, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development.
Molecular Structure and Conformation
The fundamental architecture of 3,4-dihydro-2H-1,3-benzoxazin-2-one is defined by its chemical formula, C₈H₇NO₂, and a molecular weight of 161.15 g/mol . The structure consists of a planar benzene ring fused to a six-membered oxazine ring. The oxazine ring contains a cyclic carbamate (or urethane) functional group, which imparts specific chemical and physical properties to the molecule. X-ray crystallography studies on related benzoxazine structures reveal that the oxazine ring typically adopts a non-planar conformation, such as a half-chair or twist-boat, to minimize steric strain.
Caption: Molecular structure of 3,4-Dihydro-2H-1,3-benzoxazin-2-one.
Synthetic Strategies: Constructing the Bicyclic Core
The synthesis of the 1,3-benzoxazin-2-one ring system can be achieved through several strategic pathways, primarily involving intramolecular cyclization. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Key Synthetic Approach: Intramolecular Cyclization
A prevalent and effective method involves the intramolecular cyclization of an N-substituted-2-hydroxybenzylamine derivative with a carbonylating agent. This strategy provides a direct route to the core structure. A common and efficient carbonylating agent is triphosgene or its equivalents, which react with both the hydroxyl and amine functionalities to form the cyclic carbamate.
Another robust method involves the reaction of 2-hydroxybenzonitriles with isocyanates, which proceeds through a series of steps to yield the desired benzoxazinone dione structure.[6] For the specific 2-one target, a one-pot reaction of a salicylaldehyde derivative with urea under microwave irradiation offers a green and efficient alternative.[7] This approach leverages the in-situ formation of intermediates that subsequently cyclize.
Field-Proven Experimental Protocol: One-Pot Synthesis from Salicylaldehyde
This protocol describes a general, efficient one-pot synthesis of N-substituted 3,4-dihydro-2H-1,3-benzoxazin-2-ones, which can be adapted for the parent compound. The causality behind this one-pot approach is efficiency; it minimizes intermediate isolation and purification steps, thereby saving time and resources.
-
Reactant Preparation: In a microwave-safe vessel, combine salicylaldehyde (1.0 eq.), a primary amine (1.0 eq., or ammonium salt for the parent NH compound), and triphosgene (0.4 eq.) or a similar carbonylating agent in a suitable high-boiling solvent such as 1,4-dioxane or toluene.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150 °C for 20-40 minutes. The microwave energy accelerates the reaction rates for both the initial imine formation and the subsequent cyclization.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,4-dihydro-2H-1,3-benzoxazin-2-one.
Caption: General workflow for the one-pot synthesis of the benzoxazinone core.
Physicochemical and Spectroscopic Properties
The characterization and confirmation of 3,4-dihydro-2H-1,3-benzoxazin-2-one rely on a combination of physical property measurements and spectroscopic analysis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | - |
| Molecular Weight | 161.15 g/mol | - |
| Appearance | White to off-white solid | Typical for this class |
| Melting Point | 138-141 °C | Literature values for parent |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in water | Inferred from related structures[8] |
Spectroscopic Elucidation
Spectroscopic data is paramount for confirming the structural integrity of the synthesized molecule. The following table summarizes the expected characteristic signals.
| Technique | Characteristic Signals |
| ¹H NMR | δ ~10.5-11.5 (s, 1H, NH ), δ ~7.0-7.5 (m, 4H, ArH ), δ ~4.5-5.0 (s, 2H, O-CH₂ -N) |
| ¹³C NMR | δ ~150-155 (C=O), δ ~115-140 (Ar-C), δ ~70-75 (-C H₂-) |
| IR (cm⁻¹) | 3200-3300 (N-H stretch), 1730-1760 (C=O, cyclic carbamate stretch), 1200-1250 (C-O-C stretch) |
| Mass Spec (EI) | m/z 161 (M⁺) |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is compiled based on analysis of related benzoxazinone structures.[9][10][11][12] The strong carbonyl stretch in the IR spectrum is a key diagnostic peak distinguishing the 2-one structure from other benzoxazine isomers.[13]
Reactivity and Chemical Transformations
The reactivity of 3,4-dihydro-2H-1,3-benzoxazin-2-one is governed by the functional groups within its structure: the cyclic carbamate, the secondary amine, and the aromatic ring.
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N-Functionalization: The proton on the nitrogen atom is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to produce a diverse library of N-substituted derivatives. This is the most common site for chemical modification to modulate biological activity.
-
Ring Stability and Opening: The cyclic carbamate is relatively stable but can be hydrolyzed under harsh acidic or basic conditions, leading to the ring-opened product, 2-aminomethylphenol. This stability is a key attribute for its use as a drug scaffold.[14][15]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The fused oxazinone ring acts as an ortho-, para-director, though its activating/deactivating strength is moderate.
Caption: Key reactivity pathway: N-alkylation of the benzoxazinone core.
Applications in Drug Discovery
The 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Its derivatives have been investigated for a wide spectrum of therapeutic applications:
-
Anticancer Agents: Many benzoxazinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5]
-
Antimicrobial and Antifungal Activity: The scaffold has been used to develop novel agents against bacterial and fungal pathogens.[5]
-
Neuroprotective and CNS Agents: Certain derivatives have been explored for treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for their potential as anticonvulsants and antidepressants.[2][4]
-
Anti-inflammatory Properties: The rigid structure is well-suited for designing inhibitors of enzymes involved in the inflammatory cascade.[5]
The therapeutic versatility arises from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise tuning of its steric and electronic properties to optimize interactions with specific enzyme active sites or receptors.[3]
Conclusion
3,4-Dihydro-2H-1,3-benzoxazin-2-one is a foundational heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its robust and versatile synthesis, coupled with its favorable physicochemical properties and diverse reactivity, makes it an attractive starting point for the development of novel pharmaceuticals. This guide has outlined its core structural features, proven synthetic protocols, characteristic analytical data, and key chemical behaviors. For researchers and drug development professionals, a thorough understanding of these fundamental properties is the critical first step in harnessing the full potential of the benzoxazinone scaffold to create next-generation therapeutic agents.
References
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Ribeiro, F. W. M., et al. (2019). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Helvetica Chimica Acta, 102(10). Available at: [Link]
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Ahmad, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103823. Available at: [Link]
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El-Malah, A. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. Available at: [Link]
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PubChem. (n.d.). 3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from: [Link]
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Ghorai, M. K., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][16]oxazine Analogues. The Journal of Organic Chemistry, 85(11), 7176-7187. Available at: [Link]
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Jakše, R., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090. Available at: [Link]
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Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 83(0), 1-36. Available at: [Link]
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Jacobsen, E. N., et al. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(3), 1365-1376. Available at: [Link]
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A Comprehensive Technical Guide to 3,4-Dihydro-2H-1,3-benzoxazin-2-one: Synthesis, Characterization, and Applications
Executive Summary: The 3,4-dihydro-2H-1,3-benzoxazin-2-one core is a heterocyclic scaffold of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a privileged structure, its derivatives have demonstrated notable biological activities, including potent antimicrobial effects. This guide provides an in-depth analysis of this molecule, detailing its core chemical identity, a robust and logical synthetic pathway, expected analytical characterization data, and a review of its documented applications. The content herein is designed to serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.
Core Molecular Identity
Chemical Structure
The molecule 3,4-dihydro-2H-1,3-benzoxazin-2-one features a bicyclic system where a benzene ring is fused to a six-membered oxazine ring. The oxazine ring contains a nitrogen atom at position 3 and an oxygen atom at position 1. A carbonyl group at position 2 defines the "-one" suffix, classifying the compound as a cyclic carbamate (urethane). The "dihydro" designation indicates the saturation of the C3-C4 bond.
Caption: Chemical structure of 3,4-dihydro-2H-1,3-benzoxazin-2-one.
IUPAC Nomenclature and Registry
-
Systematic IUPAC Name: 3,4-Dihydro-2H-1,3-benzoxazin-2-one
-
Alternate Names: Benzo[e][1][2]oxazin-2(3H)-one, 4,5-benzo-1,3-oxazine-2-one
-
CAS Registry Number: A specific CAS number for the unsubstituted parent compound is not consistently cited in major databases, highlighting the importance of using the precise IUPAC name for identification. Related substituted structures have unique identifiers.
Physicochemical Properties
Experimental data for the unsubstituted parent compound is sparse. The following table summarizes key properties calculated from its molecular formula, C₈H₇NO₂.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | - |
| Molecular Weight | 149.15 g/mol | Calculated |
| Exact Mass | 149.04768 Da | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (Predicted) | 1.1 - 1.3 | Predicted |
| Melting Point | Not widely reported. The related 2,4-dione melts at 228-232 °C[3][4]. | - |
| Appearance | Expected to be a crystalline solid. | - |
Synthesis and Mechanistic Insights
Overview of Synthetic Strategies
While various methods exist for the broader benzoxazine class, the most direct and efficient synthesis of the 2-oxo derivative involves the intramolecular cyclization of 2-(aminomethyl)phenol. This precursor contains the necessary amine and alcohol functionalities in the correct ortho position. The cyclization is achieved by introducing a carbonyl source.
Causality in Reagent Selection:
-
Phosgene Equivalents: Historically, hazardous phosgene gas was used for such transformations. Modern, safer alternatives are strongly preferred. Triphosgene (bis(trichloromethyl) carbonate) is a solid, stable phosgene equivalent that is easier to handle[5]. 1,1'-Carbonyldiimidazole (CDI) is another excellent choice; it reacts readily with alcohols and amines, is non-toxic, and its byproducts (imidazole and CO₂) are easily removed. The CDI-mediated route is often chosen for its mild reaction conditions and high purity of the resulting product. A review of synthetic methods notes that 1,3-oxazin-2-one derivatives can be produced via condensation with phosgene or carbonyldiimidazole[6].
The reaction proceeds via the initial activation of the hydroxyl group or reaction with the amine by the carbonyl source, followed by nucleophilic attack by the other functional group to close the six-membered ring.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on established chemical principles for this transformation.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add 2-(aminomethyl)phenol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Rationale: Adding the CDI slowly helps to control any potential exotherm and ensures efficient reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Rationale: The organic solvent (ethyl acetate) will extract the product, while unreacted reagents and byproducts like imidazole will partition into the aqueous layer.
-
Washing: Wash the combined organic layers sequentially with dilute HCl (e.g., 1 M) to remove any remaining imidazole, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure 3,4-dihydro-2H-1,3-benzoxazin-2-one.
Spectroscopic and Analytical Characterization
Validation of the synthesized structure is paramount. The following data are predicted based on the known spectral properties of analogous compounds containing similar functional groups.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ ~8.0-9.5 ppm (s, 1H): NH proton (broad singlet, exchangeable with D₂O). The N-H proton in a similar benzoxazolone appears at a highly shifted 11.62 ppm in DMSO-d6[7].δ ~6.8-7.3 ppm (m, 4H): Aromatic protons.δ ~5.2 ppm (s, 2H): O-CH₂ -N protons. These are deshielded compared to the non-oxo parent due to the adjacent oxygen and carbamate group.δ ~4.5 ppm (s, 2H): Ar-CH₂ -N protons. These are also deshielded compared to the non-oxo parent (~3.9 ppm)[8]. |
| ¹³C NMR | δ ~150-155 ppm: C =O (carbamate carbonyl).δ ~145-150 ppm: Aromatic C-O.δ ~115-130 ppm: Aromatic CH and quaternary carbons.δ ~65-70 ppm: O-C H₂-N.δ ~40-45 ppm: Ar-C H₂-N. |
| FT-IR (cm⁻¹) | ~3200-3300 cm⁻¹: N-H stretching (sharp to medium).~3000-3100 cm⁻¹: Aromatic C-H stretching.~1700-1750 cm⁻¹: C=O stretching (strong, characteristic) for the cyclic carbamate.~1200-1250 cm⁻¹: Asymmetric C-O-C stretching. The oxazine ring in related structures shows a characteristic peak around 920 cm⁻¹[9]. |
| Mass Spec (MS) | Expected [M]⁺: m/z = 149.05.Expected [M+H]⁺: m/z = 150.05. |
Applications in Drug Discovery and Development
The Benzoxazinone Scaffold as a Privileged Structure
The 1,3-benzoxazine ring system and its oxo-derivatives are considered "privileged scaffolds" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery. Their rigid, bicyclic nature presents a well-defined three-dimensional shape for interacting with protein binding sites, while the heteroatoms provide key hydrogen bonding capabilities.[6]
Documented Biological Activities
The primary therapeutic potential of this scaffold lies in its antimicrobial properties. A comprehensive review highlighted that 3,4-dihydro-benzo[e][1][2]oxazin-2-one derivatives exhibit significant antibacterial and antifungal activities .[10]
-
Antibacterial Activity: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Antifungal Activity: Activity has been demonstrated against pathogenic fungi such as Aspergillus niger and Candida albicans.
The presence of the cyclic carbamate moiety is crucial for this activity, and further functionalization on the aromatic ring or the nitrogen atom allows for the modulation of potency, selectivity, and pharmacokinetic properties. The broad biological activities of the larger 1,3-benzoxazine class also include anticancer, anti-inflammatory, and anti-HIV properties, suggesting that the 2-oxo scaffold could be explored for these applications as well.[11]
Caption: Conceptual role of the scaffold in a drug discovery pipeline.
Conclusion and Future Outlook
3,4-Dihydro-2H-1,3-benzoxazin-2-one is a foundational heterocyclic structure with significant, albeit underexplored, potential. Its straightforward and logical synthesis from readily available precursors makes it an attractive scaffold for chemical library development. The documented potent antimicrobial activity of its derivatives confirms its value as a platform for discovering new anti-infective agents. Future research should focus on the synthesis and screening of diverse libraries of these compounds to establish clear structure-activity relationships (SAR), identify specific microbial targets, and optimize their pharmacological profiles for potential clinical development.
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An In-depth Technical Guide to the Discovery and History of 1,3-Benzoxazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
From their initial synthesis in the mid-20th century to their current status as a cornerstone of advanced materials and a promising scaffold in medicinal chemistry, 1,3-benzoxazine derivatives have undergone a remarkable scientific journey. This guide provides a comprehensive exploration of their discovery, the evolution of their synthesis, and the expansion of their applications. We will delve into the fundamental chemical principles that govern their formation and polymerization, examine the key experimental methodologies, and highlight the pivotal discoveries that have propelled this versatile class of heterocyclic compounds to the forefront of modern research.
Part 1: The Genesis of a Versatile Heterocycle
The story of 1,3-benzoxazines begins in 1944, when Holly and Cope first reported the synthesis of these bicyclic heterocyclic compounds.[1] However, their potential as high-performance thermosetting polymers was not fully recognized until the 1990s.[2] The foundational synthesis, which remains the most prevalent method today, is a testament to the elegance and efficiency of the Mannich condensation reaction.
The Classical Mannich Condensation Route
The most widely adopted method for synthesizing 1,3-benzoxazine monomers is the multicomponent Mannich condensation, which involves the reaction of a phenol, a primary amine, and formaldehyde, typically in a 1:1:2 molar ratio.[3][4] This reaction is prized for its atom economy and the molecular design flexibility it affords, allowing for a vast array of derivatives to be created by simply varying the phenolic and amine precursors.[5][6][7]
The reaction mechanism is generally understood to proceed in a stepwise fashion:
-
Formation of Amine-Formaldehyde Adducts: The reaction initiates with the formation of active intermediates from the primary amine and formaldehyde, such as N-hydroxymethyl amine or N,N-dihydroxymethyl amine.[8] These formaldehyde-amine derivatives are generated rapidly.[8]
-
Electrophilic Attack on the Phenol: The key step involves the electrophilic substitution of the phenol by the amine-formaldehyde adduct.[8][9] This occurs at the ortho position to the hydroxyl group, forming a Mannich base intermediate (an ortho-hydroxybenzylamine derivative).[8][9] Kinetic studies have revealed that this step—the reaction between the formaldehyde-amine derivatives and the phenol—is the rate-controlling step in the overall synthesis.[8][9]
-
Ring Closure (Cyclization): The final benzoxazine ring is formed through a dehydration reaction between the Mannich base and another molecule of formaldehyde, leading to the stable six-membered oxazine ring.[8]
Caption: Classical Mannich condensation pathway for 1,3-benzoxazine synthesis.
Part 2: Advancements in Synthetic Methodologies
While the classic Mannich reaction is robust, the quest for higher yields, milder conditions, and novel structures has driven the development of alternative synthetic strategies.
Procedural Refinements
A significant refinement to the original process was the introduction of solventless synthesis. By using paraformaldehyde instead of an aqueous formaldehyde solution, the reaction temperature can be elevated to around 100°C.[4] This allows the reactants to melt and react directly, often leading to cleaner reactions and eliminating the need for solvent removal.[4]
Alternative Synthetic Routes
Beyond the Mannich condensation, several other routes have been explored to access the 1,3-benzoxazine core and its derivatives. These methods offer alternative pathways that can be advantageous for specific substrates or for creating more complex molecular architectures.
| Synthetic Method | Key Reactants | General Conditions | Key Advantages/Notes |
| Mannich Condensation | Phenol, Primary Amine, Formaldehyde | Heating in solvent or solventless | Most common, versatile, high atom economy.[3][5] |
| Ring Closure of Imines | o-Hydroxybenzylimine, Aldehyde | Varies | Allows for modification at the C2 position of the oxazine ring.[3] |
| Rhodium-Catalyzed Rearrangement | Functionalized Benzylamines | H₂/CO atmosphere, Rh catalyst | Catalytic method for specific rearrangements.[3] |
| Redox Reaction | Aromatic Hydroxyl Aldehydes, Cyclic Amines | Varies | Accesses benzoxazine structures via a redox pathway.[3] |
| Ring-Closing of Activated Aminophenols | Activated Aminophenols (e.g., with NaH) | CH₂Cl₂/THF solution | A novel approach leading to new types of ionic 1,3-benzoxazine derivatives.[3] |
| From Schiff Bases | Schiff Bases, Triphosgene | Varies | A method for synthesizing 1,3-benzoxazine-2,4-diones.[10] |
Experimental Workflow: A Comparative Overview
The choice between a solvent-based and solventless approach represents a key decision in the synthesis of benzoxazine monomers. The following workflow illustrates the typical steps involved in each process.
Caption: Comparative workflow for solvent-based vs. solventless benzoxazine synthesis.
Part 3: The Polymer Revolution: Rise of Polybenzoxazines
The true potential of 1,3-benzoxazines was unlocked with the discovery of their ability to undergo cationic ring-opening polymerization (ROP) to form polybenzoxazines, a novel class of phenolic resins.[5][8] This process distinguishes them from traditional phenolic resins (novolacs and resols) which are formed through condensation reactions that release water as a byproduct.
The thermal ROP of benzoxazine monomers is an addition polymerization process, meaning no byproducts are released.[6] This unique feature results in several highly desirable properties for the resulting thermoset polymers:
-
Near-Zero Volumetric Shrinkage: The absence of volatile byproducts minimizes volume changes during curing, a significant advantage for creating high-precision components and composites.[7][8]
-
High Thermal Stability and Char Yield: Polybenzoxazines exhibit excellent resistance to heat and degradation.[5][8]
-
Low Water Absorption: The cured network is less hydrophilic than many other thermosets.
-
Excellent Dielectric Properties: They possess a low dielectric constant, making them suitable for microelectronics applications.[5][8]
-
Inherent Flame Retardancy: The phenolic structure imparts good flame resistance.[7]
A major challenge, however, is the high temperature (typically >177°C) required to initiate polymerization.[6] This has spurred research into various catalytic systems—including acids, amines, and metal salts—to lower the curing temperature and make the process more industrially viable.[6]
Caption: The thermal ring-opening polymerization (ROP) of benzoxazine monomers.
Part 4: Modern Frontiers: Advanced Materials and Medicinal Chemistry
The exceptional molecular design flexibility of benzoxazines has led to their application in diverse and demanding fields, from aerospace composites to cutting-edge pharmaceuticals.
High-Performance Polymers and Materials
The ability to tailor the properties of polybenzoxazines by selecting specific phenol and amine precursors has made them a material of choice for many advanced applications.[6]
-
Aerospace and Electronics: Their high thermal stability and low dielectric constant make them ideal for use in microelectronics and as matrices for fiber-reinforced composites in the aerospace industry.[1][5]
-
Coatings: Silane-functionalized benzoxazines have been developed for superior anticorrosive coatings with strong substrate adhesion.[1]
-
Sustainable Polymers: In response to growing environmental concerns, significant research has focused on synthesizing benzoxazines from renewable, bio-based resources such as cardanol (from cashew nut shells) and furfurylamine (from agricultural byproducts).[4][11] The first commercial bio-based benzoxazines are now available, marking a critical step towards sustainability.[7][11]
The Emergence of Bioactive Benzoxazines
Beyond materials science, the 1,3-benzoxazine scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The structural uniqueness of the benzoxazine core makes it a compelling starting point for drug discovery.[4]
| Biological Activity | Type of 1,3-Benzoxazine Derivative | Therapeutic Potential |
| Antimicrobial / Antifungal | Various substituted 1,3-benzoxazines | Treatment of bacterial (Gram-positive and -negative) and fungal infections.[4][12] |
| Anticancer | Ferrocenyl 1,3-benzoxazines, CB₂ receptor agonists | Potent against specific cancer cell lines, such as triple-negative breast cancer.[4][13] |
| K⁺ Channel Opening | Derivatives with a 2-pyridine 1-oxide group | Vasorelaxant and hypotensive effects for treating hypertension.[14] |
| Anti-inflammatory | Cannabinoid Receptor 2 (CB₂) Agonists | Attenuation of pro-inflammatory cytokine release.[13] |
| Anticonvulsant & Anti-HIV | General 1,3-oxazine derivatives | Broad antiviral and neurological applications.[4] |
The discovery that specific 1,3-benzoxazine derivatives can act as selective agonists for the cannabinoid receptor 2 (CB₂) is particularly exciting.[13] These compounds offer a therapeutic avenue for treating cancer and inflammatory diseases by modulating the endocannabinoid system without the psychoactive effects associated with CB₁ receptor activation.[13]
Conclusion
The history of 1,3-benzoxazine derivatives is a compelling narrative of scientific discovery and innovation. What began with a classic organic synthesis has evolved into a cornerstone technology for creating high-performance polymers and a fertile ground for the discovery of new therapeutic agents. From their foundational Mannich condensation reaction to the development of advanced bio-based materials and potent bioactive molecules, the journey of 1,3-benzoxazines demonstrates a remarkable trajectory. As research continues to push the boundaries of their synthesis and application, this versatile heterocyclic system is poised to deliver further advancements across the scientific and industrial landscape.
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A Technical Guide to the Solubility and Stability of 3,4-Dihydro-1,3-benzoxazin-2-one for Researchers and Drug Development Professionals
Introduction
3,4-Dihydro-1,3-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. A thorough understanding of the physicochemical properties of this compound, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, is paramount for its successful application in research and development. This guide provides an in-depth analysis of these critical parameters, offering both theoretical insights and practical experimental protocols to aid researchers in their studies.
While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide will leverage data from structurally similar benzoxazinone derivatives and fundamental chemical principles to provide a robust framework for its handling and characterization.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle is a fundamental concept in predicting solubility. The polarity of this compound, with its polar carbonyl and amine functionalities and a nonpolar benzene ring, suggests it will exhibit a range of solubilities across different solvent classes.
Predicted Solubility in Common Laboratory Solvents
Based on its chemical structure, the following solubility profile in common lab solvents can be anticipated:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of hydrogen bond donors (N-H) and acceptors (C=O, O) allows for interaction with protic solvents. However, the nonpolar benzene ring will limit extensive solubility in highly polar solvents like water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule. The absence of a highly ordered hydrogen-bonding network, as seen in water, facilitates the dissolution of the entire molecule. |
| Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexane | Moderate to Low | The aromatic ring will contribute to some solubility in nonpolar solvents. However, the polar lactam portion of the molecule will hinder extensive dissolution. |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial).
-
Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO).
-
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3]
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent based on the measured concentration and any dilution factors.
-
Stability Profile of this compound
Assessing the intrinsic stability of a drug candidate is a mandatory step in drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[4] Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation patterns of related benzoxazinones, the following degradation pathways are plausible:[5][6]
-
Hydrolysis: The lactam (cyclic amide) bond is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening to form an amino acid derivative.
-
Base-catalyzed hydrolysis: Deprotonation of the amide nitrogen or nucleophilic attack of a hydroxide ion on the carbonyl carbon can also initiate ring opening. The rate of hydrolysis is expected to be pH-dependent.[7]
-
-
Oxidation: The benzylic position and the aromatic ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic ring system can absorb UV light, potentially leading to the formation of radicals and subsequent degradation products.[8][9]
Experimental Approach: Forced Degradation Studies
Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to investigate the stability of this compound under various stress conditions.[10]
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water to ensure solubility).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Neutral Hydrolysis: Reflux the sample solution in water.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solid drug substance and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its effective utilization in pharmaceutical research and development. While specific experimental data for this compound is limited, this guide provides a scientifically grounded framework for predicting its behavior and outlines detailed protocols for its experimental characterization. By employing the described shake-flask method for solubility determination and conducting thorough forced degradation studies as per ICH guidelines, researchers can generate the necessary data to support formulation development, analytical method validation, and regulatory submissions. The insights into potential degradation pathways will further aid in the development of stable formulations and the establishment of appropriate storage conditions.
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Foreword: The Strategic Importance of the 1,3-Benzoxazin-2-one Scaffold
An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one
The this compound ring system is a privileged heterocyclic scaffold of significant interest to researchers in drug development and materials science. Its rigid, bicyclic structure serves as a cornerstone for a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent chemical stability and synthetic accessibility of this core make it a versatile building block for creating libraries of novel compounds with tailored therapeutic profiles.
This guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and causal logic behind key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: Cyclization via Carbonyl Insertion
The formation of the this compound structure fundamentally relies on the intramolecular cyclization of a 2-aminophenol derivative with a one-carbon carbonyl source. The primary distinction between the various synthetic routes lies in the nature of this carbonylating agent and the strategy employed to facilitate the dual C-N and C-O bond formations.
The general workflow involves the sequential or concerted reaction of the nucleophilic amino and hydroxyl groups of a 2-aminophenol with an electrophilic carbonyl equivalent.
Caption: Core logic for 1,3-benzoxazin-2-one synthesis.
Method I: The Classical Approach via Phosgene and Its Equivalents
Historically, the most direct route to the target scaffold involves the reaction of 2-aminophenols with phosgene (COCl₂) or its safer, solid-state equivalents, diphosgene and triphosgene.[2] Triphosgene [bis(trichloromethyl)carbonate] is now the reagent of choice due to its significantly reduced handling hazards compared to gaseous phosgene.[2]
Mechanistic Rationale
The reaction proceeds via a two-step nucleophilic attack sequence. The more nucleophilic amine group of the 2-aminophenol initiates the reaction by attacking a carbonyl carbon of the phosgene equivalent. This is followed by an intramolecular cyclization by the phenolic hydroxyl group. An organic base is required to act as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate and deactivate the starting amine.
Caption: Reaction pathway using phosgene equivalents.
Self-Validating Experimental Protocol
Objective: To synthesize this compound from 2-aminophenol and triphosgene.
Materials:
-
2-Aminophenol (1.0 eq)
-
Triphosgene (0.35 eq, as it delivers 3 eq of phosgene)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
Procedure:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with 2-aminophenol (1.0 eq) and anhydrous THF.
-
Base Addition: Triethylamine (2.2 eq) is added, and the resulting solution is cooled to 0 °C in an ice bath. The base is critical for scavenging the generated HCl.
-
Reagent Addition: A solution of triphosgene (0.35 eq) in anhydrous THF is prepared separately and added dropwise to the cooled reaction mixture over 30-45 minutes. Causality: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent the formation of undesired urea byproducts.
-
Reaction & Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of water. The triethylammonium hydrochloride salt is filtered off. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aq. NaHCO₃, water, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Method II: Phosgene-Free, Green Synthetic Alternatives
Growing emphasis on laboratory safety and environmental sustainability has driven the development of phosgene-free synthetic routes. These methods utilize less hazardous carbonylating agents.
Synthesis via Intramolecular Cyclization of Aryl Carbamates
A powerful and versatile strategy involves the intramolecular cyclization of pre-formed aryl carbamates. This approach is particularly useful for synthesizing N-substituted benzoxazinones. The synthesis can be initiated from aryl isocyanates reacting with phenols or by treating aryl carbamates derived from 2-nitroethenyl phenols under basic conditions.[4]
Mechanistic Principle: The core of this method is the base-mediated deprotonation of the phenolic hydroxyl or an amine, which then acts as an intramolecular nucleophile to attack the carbamate carbonyl, displacing a leaving group and forming the heterocyclic ring.
Caption: Two-step workflow for the carbamate cyclization route.
One-Pot Multicomponent Reactions
Modern synthetic chemistry favors one-pot procedures that minimize waste and improve operational efficiency. Catalyst-free, multicomponent strategies have been developed to construct the benzoxazine scaffold.[5] For instance, a one-pot reaction can proceed via the in-situ formation of a Schiff base, followed by alkylation and a final intramolecular cyclization to yield the desired product, often with high diastereoselectivity.[5]
Key Advantages:
-
Atom Economy: Maximizes the incorporation of starting materials into the final product.
-
Operational Simplicity: Reduces the number of isolation and purification steps.
-
Green Chemistry: Often utilizes environmentally benign solvents like ethanol and may proceed without a catalyst.[5]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and available safety infrastructure.
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Phosgene Equivalent | 2-Aminophenol, Triphosgene, Base (Et₃N) | 0 °C to RT, Aprotic Solvent (THF) | Good to Excellent | High yielding, reliable, well-established. | Requires handling of toxic reagents, stoichiometric base needed. |
| Carbamate Cyclization | Aryl Carbamate Precursor, Base (NaH, K₂CO₃) | RT to Reflux, Polar Aprotic Solvent | Moderate to Good | Allows for N-substitution, avoids phosgene.[4] | Two-step process, may require strong bases. |
| One-Pot/Multicomponent | 2-Aminophenol, Aldehyde, Alkyl Halide | RT to Reflux, Ethanol | Moderate to Excellent | High efficiency, green, catalyst-free options.[5] | Reaction optimization can be complex, potential for side products. |
| Microwave-Assisted | Phenol, Amine, Formaldehyde | Solvent-free, Microwave Irradiation | High | Extremely rapid reaction times, environmentally friendly.[6] | Requires specialized equipment, scalability can be a concern. |
Conclusion and Future Outlook
The synthesis of 3,4-dihydro-1,3-benzoxazin-2-ones is a well-developed field with a range of robust and adaptable methodologies. While classical phosgene-based routes remain highly effective, the field is progressively shifting towards safer and more sustainable practices. The continued development of novel one-pot, multicomponent, and catalyst-driven reactions will undoubtedly provide even more efficient and environmentally benign pathways to this critical heterocyclic core, further empowering its application in medicinal chemistry and beyond.
References
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3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available from: [Link]
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One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][4]oxazine Analogues. ACS Publications. Available from: [Link]
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Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. NIH National Library of Medicine. Available from: [Link]
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(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]
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Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. ACS Publications. Available from: [Link]
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Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate. Available from: [Link]
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Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... ResearchGate. Available from: [Link]
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Unraveling the Anticancer Mechanisms of Benzoxazine Derivatives: A Technical Guide for Drug Development Professionals
Introduction to Benzoxazine Derivatives as Anticancer Agents
1.1 The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry
Benzoxazines are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile structure and wide range of pharmacological activities.[1][2][3] This scaffold, characterized by a benzene ring fused to an oxazine ring, serves as a "privileged structure," meaning it can bind to multiple, diverse biological targets, thereby exhibiting a broad spectrum of bioactivities.[3] These activities include anti-inflammatory, antimicrobial, and, most notably for this guide, anticancer properties.[3] The structural versatility of the benzoxazine core allows for numerous modifications, enabling chemists to fine-tune its properties to enhance potency and selectivity for specific cancer-related targets.[3][4]
1.2 Overview of Anticancer Activities
Benzoxazine derivatives have demonstrated promising efficacy against a variety of cancer types.[1][2] Both in vitro studies on cancer cell lines and in vivo experiments in animal models have confirmed their potential as anticancer agents.[5][6][7] Research has shown that these compounds can inhibit the proliferation of human cancer cell lines, including breast, colon, and liver cancers, often with high selectivity compared to normal cells.[8] Furthermore, studies in mice have shown that benzoxazine derivatives can significantly reduce tumor incidence and weight, highlighting their potential for therapeutic development.[5][6][7]
1.3 Rationale for this Technical Guide
The increasing number of publications on benzoxazine derivatives necessitates a consolidated, technically-focused resource for researchers and drug development professionals. This guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer effects of these compounds. By synthesizing current knowledge, from fundamental cell death pathways to advanced target-specific interactions, and detailing the experimental protocols required for their validation, this document aims to accelerate the rational design and clinical translation of the next generation of benzoxazine-based cancer therapeutics.
Core Anticancer Mechanisms of Action
Benzoxazine derivatives exert their anticancer effects through a multi-pronged approach, often engaging several cellular pathways simultaneously. This pleiotropic activity is a hallmark of their therapeutic potential.
2.1 Induction of Apoptosis
A primary mechanism by which benzoxazine derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[8][9] This is a controlled, non-inflammatory process crucial for tissue homeostasis and for removing damaged or cancerous cells.
-
2.1.1 Key Molecular Players: p53, Caspases, and the Bcl-2 Family Many active benzoxazine derivatives function by upregulating the tumor suppressor protein p53.[8] Activated p53 can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax.[10] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of cysteine proteases known as caspases. Specifically, caspase-3 activation is a common downstream event observed after treatment with these compounds.[8][10] Concurrently, some derivatives can downregulate anti-apoptotic proteins like Bcl-2, further tilting the cellular balance towards cell death.[10]
2.2 Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell division. Benzoxazine derivatives can halt this process by inducing cell cycle arrest at various checkpoints.[8][9] This prevents cancer cells from replicating their DNA and dividing.
-
2.2.1 Checkpoint Dysregulation and CDK Modulation Studies have shown that these compounds can cause cell cycle arrest at the G0/G1, S, or G2/M phases.[10][11][12][13] For instance, some derivatives arrest the cell cycle by decreasing the expression of cyclin-dependent kinase 1 (cdk1), a key regulator of the G2/M transition.[8] Other compounds have been shown to inhibit the S phase of the cell cycle in various cancer cell lines.[12] This disruption of the cell cycle machinery prevents the proliferation of malignant cells and can sensitize them to apoptosis.[9][11]
2.3 Targeting Oncogenic Signaling Pathways
The malignant behavior of cancer cells is driven by aberrant signaling pathways. Benzoxazine derivatives have been designed to interfere with these critical pathways.
-
2.3.1 Kinase Inhibition Several benzoxazine derivatives have been identified as inhibitors of key kinases involved in cancer progression.[14] For example, residual inhibitory activity against HER2 and JNK1 kinases has been reported, suggesting that these compounds can disrupt growth factor signaling and stress-response pathways that cancer cells rely on for survival.[4][14][15]
-
2.3.2 Interference with Transcription Factors The oncoprotein c-Myc is a critical transcription factor that is overexpressed in many cancers and drives proliferation.[16] Certain benzoxazine derivatives have been shown to target c-Myc.[16][17] One mechanism involves interfering with the c-Myc/MAX heterodimer, which is essential for its transcriptional activity, ultimately promoting c-Myc degradation via the ubiquitin-proteasome system.[16]
-
2.3.3 Stabilization of G-Quadruplex Structures Another sophisticated mechanism for targeting c-Myc involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc gene.[17] Some benzoxazinone derivatives can induce and stabilize these G4 structures, which act as roadblocks for transcription, thereby downregulating c-Myc mRNA expression and inhibiting cancer cell growth and migration.[17][18]
2.4 Other Emerging Mechanisms
Research continues to uncover novel mechanisms of action for benzoxazine derivatives, highlighting their therapeutic versatility.
-
2.4.1 Induction of Pyroptosis-like Cell Death: Certain benzoxazine-purine hybrids can induce a lytic, inflammatory form of cell death resembling pyroptosis, which is dependent on caspase-8 activation.[4][15]
-
2.4.2 Disruption of Cell Membrane Permeability: Some potent derivatives exert their cytotoxic effects by directly disrupting the integrity of the cell membrane, which can trigger both inflammatory and non-inflammatory cell death pathways.[14][19]
-
2.4.3 Lysosomal Dysfunction: Benzo[a]phenoxazine derivatives, a related class, have been shown to accumulate in the lysosomes of cancer cells.[20] This leads to lysosomal membrane permeabilization (LMP), an increase in intracellular reactive oxygen species (ROS), and subsequent apoptotic cell death, demonstrating a specific targeting of this organelle.[20]
-
2.4.4 Inhibition of DNA Repair (Radiosensitization): Novel benzoxazines have been identified as radiosensitizers.[21] They appear to function by inhibiting DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks induced by radiation. This inhibition leads to delayed DNA repair, cell cycle arrest, and apoptosis, thereby enhancing the efficacy of radiotherapy.[21]
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanisms described above, a series of well-established experimental protocols are necessary. The following section details the methodologies for key assays, presented from the perspective of a Senior Application Scientist, emphasizing the rationale behind each step.
3.1 In Vitro Cytotoxicity Assessment
-
3.1.1 MTT Assay Protocol The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability.
Causality: The core principle is that viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzoxazine derivative in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
3.2 Apoptosis Detection Assays
-
3.2.1 Annexin V/Propidium Iodide (PI) Staining Protocol This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the benzoxazine derivative at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be resolved as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
3.3 Cell Cycle Analysis
-
3.3.1 Propidium Iodide Staining and Flow Cytometry Protocol This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Causality: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at -20°C overnight or longer.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A histogram of cell count versus fluorescence intensity will reveal peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
3.4 Target Engagement and Pathway Analysis
-
3.4.1 Western Blotting for Protein Expression Analysis Western blotting is used to detect and quantify the levels of specific proteins (e.g., p53, caspases, Bcl-2, c-Myc) in cell lysates, providing direct evidence of target modulation.
Causality: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to identify the protein of interest. The intensity of the resulting band corresponds to the amount of protein present.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the benzoxazine derivative, then lyse them using a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the signal using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Visualizations: Pathways and Workflows
Diagram 1: Generalized Apoptotic Pathway Induced by Benzoxazine Derivatives
Caption: Intrinsic apoptotic pathway activated by benzoxazine derivatives.
Diagram 2: Experimental Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis by flow cytometry.
Structure-Activity Relationship (SAR) Insights
4.1 Influence of Substitutions on the Benzoxazine Core
The biological activity of benzoxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic scaffold.[1][2] Studies have shown that modifications to the aromatic ring can significantly impact cytotoxicity.[4] For example, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to interact with biological targets.
4.2 Hybrid Molecules: Enhancing Potency and Diversifying Mechanisms
A promising strategy in the development of benzoxazine-based anticancer agents is the creation of hybrid molecules. By covalently linking the benzoxazine scaffold to other pharmacologically active moieties, such as purines, it is possible to create compounds with enhanced potency and potentially novel or dual mechanisms of action.[4][15] For instance, certain benzoxazine-purine hybrids exhibit potent antiproliferative activity by modulating kinases and inducing different forms of cell death, such as apoptosis and pyroptosis-like cell death.[4][15]
4.3 Summary Table of Key Derivatives and their IC₅₀ Values
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| Benzoxazinone | Derivative 15 | HepG2 (Liver) | < 10 | Apoptosis, Cell Cycle Arrest | [8] |
| Benzoxazine-Purine Hybrid | Compound 12 | MCF-7 (Breast) | 3.39 | Kinase Inhibition, Pyroptosis | [4] |
| Substituted Benzoxazine | Compound 2b | MCF-7 (Breast) | 2.27 | Membrane Permeability | [14] |
| Substituted Benzoxazine | Compound 4b | HCT-116 (Colon) | 7.63 | Membrane Permeability | [14] |
| Tyrosine-Derived Benzoxazine | Compound 13d | Various Breast | 0.20 - 0.65 | Apoptosis, Cell Cycle Arrest | [9] |
In Vivo Efficacy and Preclinical Models
5.1 Evidence from Animal Models
The anticancer potential of benzoxazine derivatives has been validated in several preclinical animal models. In a mouse fibrosarcoma model, orally administered eugenol-derived benzoxazines demonstrated significant activity in reducing tumor incidence and weight.[5][6][7] Similarly, a novel tyrosine-derived benzoxazine showed superior tumor regression compared to tamoxifen in a rat syngeneic mammary tumor model, a relevant model for breast cancer.[9] These studies provide crucial in vivo proof-of-concept for the therapeutic potential of this class of compounds.
5.2 Pharmacokinetic Considerations
For a compound to be effective in vivo, it must have favorable pharmacokinetic properties. To improve the solubility and bioavailability of a lead benzoxazine compound for in vivo studies, formulation strategies such as using cyclodextrin have been successfully employed.[9] This highlights the importance of addressing drug delivery challenges early in the development process.
5.3 Future Directions in Preclinical and Clinical Development
While the preclinical data are promising, further in-depth studies are required. Future work should focus on comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, identification of specific molecular targets for lead compounds, and evaluation in a broader range of cancer models, including patient-derived xenografts. The diverse mechanisms of action, including the potential for radiosensitization and targeting drug-resistant pathways, suggest that benzoxazine derivatives could be developed as standalone therapies or in combination with existing treatments.
Conclusion and Future Perspectives
Benzoxazine derivatives represent a versatile and highly promising scaffold for the development of novel anticancer agents. Their ability to induce cancer cell death through multiple, interconnected mechanisms—including apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways—makes them attractive candidates for overcoming the challenges of drug resistance. The ongoing exploration of their structure-activity relationships and the development of hybrid molecules continue to yield compounds with enhanced potency and diverse biological activities. The compelling in vivo data provide a strong rationale for advancing the most promising candidates into further preclinical and, ultimately, clinical development, offering new hope in the fight against cancer.
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The Ascendant Role of 3,4-Dihydro-1,3-benzoxazin-2-one Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The 3,4-dihydro-1,3-benzoxazin-2-one core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this chemical class and its analogues, offering valuable insights for researchers and drug development professionals.
The Versatile Benzoxazinone Core: A Gateway to Diverse Bioactivities
The benzoxazinone framework, characterized by the fusion of a benzene ring with an oxazine ring, serves as a versatile template for the design of novel therapeutic agents. Alterations to this core structure have led to the discovery of compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This structural versatility, coupled with established synthetic accessibility, makes the this compound scaffold a highly attractive starting point for drug discovery programs.
Synthetic Strategies: Building the Benzoxazinone Library
A variety of synthetic routes have been developed to access this compound and its analogues. The choice of synthetic strategy is often dictated by the desired substitution patterns on the aromatic ring and the oxazinone core.
One-Pot Synthesis of 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones
A straightforward and efficient one-pot method has been reported for the synthesis of 7-nitro-substituted benzoxazinones, which have demonstrated notable anticancer and antioxidant properties.[3]
Experimental Protocol:
-
Step 1: Acyl Chloride Formation: To a solution of the desired aryl carboxylic acid (1.2 equivalents) in dry dichloromethane, add oxalyl chloride (2.0 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Step 2: Reaction with 4-Nitroanthranilic Acid: Stir the reaction mixture at room temperature for 2-3 hours. In a separate flask, dissolve 4-nitroanthranilic acid (1.0 equivalent) in dry pyridine.
-
Step 3: Cyclization: Add the freshly prepared acyl chloride solution dropwise to the pyridine solution of 4-nitroanthranilic acid at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 4: Work-up and Purification: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-one.[3]
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action are diverse, highlighting the potential to target multiple pathways involved in tumorigenesis.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that benzoxazinone analogues can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain derivatives have been shown to upregulate the expression of p53 and caspase-3, key mediators of apoptosis, while downregulating topoisomerase II and cyclin-dependent kinase 1 (cdk1), which are essential for DNA replication and cell cycle progression.[5]
Targeting the PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A novel class of 4-phenyl-2H-benzo[b][3][6]oxazin-3(4H)-one derivatives has been identified as potent and orally bioavailable dual inhibitors of PI3K and mTOR.[7] One of the lead compounds from this series, 8d-1 , demonstrated a remarkable IC50 of 0.63 nM against PI3Kα and exhibited significant tumor growth inhibition in xenograft models.[7]
Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazinone Analogues
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 3c | HeLa | Matches Doxorubicin | [3] |
| 3a | HeLa | Significant Activity | [3] |
| 3k | HeLa | Significant Activity | [3] |
| 7 | HepG2, MCF-7, HCT-29 | < 10 | [5] |
| 8d-1 | PI3Kα | 0.00063 | [7] |
| Vb-d | HeLa | 10.64 - 33.62 | [4] |
Antimicrobial Potential: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for the development of novel antimicrobial agents.[3] While naturally occurring benzoxazinoids often exhibit weak antimicrobial activity, synthetic derivatives have shown potent efficacy against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Benzoxazinone Derivatives
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | Down to 6.25 | [3] |
| Staphylococcus aureus | 16 | [3] |
| Escherichia coli | 16 | [3] |
The mechanism of antimicrobial action is an active area of investigation, with evidence suggesting that these compounds may disrupt multiple cellular processes in microorganisms.
Beyond Cancer and Infections: Expanding the Therapeutic Landscape
The medicinal chemistry of this compound analogues extends beyond oncology and infectious diseases. Researchers have successfully developed derivatives with potent anti-inflammatory and antiviral activities.
Anti-inflammatory Activity
Certain benzoxazinone derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[6] The anti-inflammatory effects of these compounds are linked to the activation of the Nrf2-HO-1 signaling pathway and the reduction of intracellular reactive oxygen species (ROS).[6]
Antiviral Activity
The broad therapeutic potential of the benzoxazinone scaffold is further underscored by the discovery of analogues with antiviral properties. For example, certain epoxybenzooxocino[4,3-b]pyridine derivatives have been tested for their ability to inhibit the replication of SARS-CoV-2.[8] Additionally, a series of novel 1,3,4-thiadiazine derivatives, developed through chemical optimization of a benzoxazinone lead, exhibited potent activity against herpes simplex virus (HSV-1 and HSV-2).[9]
Table 3: Antiviral Activity of Benzoxazinone Analogues
| Virus | Compound Class | EC50/IC50 | Reference |
| SARS-CoV-2 | Epoxybenzooxocinopyridines | Activity demonstrated | [8] |
| HSV-1 | 1,3,4-Thiadiazine derivatives | IC50 = 77.04 µg/mL (4f) | [9] |
| HSV-2 | 1,3,4-Thiadiazine derivatives | IC50 = 30.00 µg/mL (4f) | [9] |
Future Directions and Perspectives
The this compound scaffold and its analogues represent a highly promising area of medicinal chemistry. The diverse biological activities, coupled with synthetic tractability, provide a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.
-
Expansion of Structure-Activity Relationship Studies: Comprehensive SAR studies are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Exploration of Novel Therapeutic Areas: The versatility of the benzoxazinone scaffold warrants its investigation in other disease areas where there is a significant unmet medical need.
By leveraging the insights presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of the this compound chemical class to address a wide range of human diseases.
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The Pharmacological Profile of 3,4-Dihydro-1,3-benzoxazin-2-one Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Benzoxazinone Scaffold
The 3,4-dihydro-1,3-benzoxazin-2-one nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, comprised of a fused benzene ring and an oxazine-2-one ring, serves as a versatile template for the design and development of novel therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. Compounds incorporating this moiety have demonstrated potential in a multitude of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Core Pharmacological Activities and Mechanistic Insights
Derivatives of the this compound scaffold have been reported to exhibit a wide array of biological effects. This section will delve into the key pharmacological activities, providing insights into their underlying mechanisms of action.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Several this compound derivatives have emerged as promising anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: A prominent mechanism involves the inhibition of protein kinases, which are crucial for cell signaling and are often overactive in cancer.[1][2] For instance, certain derivatives have been shown to inhibit tyrosine kinases, which play a pivotal role in cell growth, differentiation, and survival.[1][2] By blocking the activity of these enzymes, these compounds can halt the uncontrolled proliferation of cancer cells and induce apoptosis.
Another investigated anticancer mechanism for some benzoxazinone derivatives is the induction of DNA damage in tumor cells. The planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Their lipophilic nature may facilitate their passage through the microbial cell membrane.
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the antimicrobial compound. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) on appropriate agar plates.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Certain this compound derivatives have demonstrated potent anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines. This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound compound.
-
-
Compound Administration:
-
Administer the test compound and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the compound's potency and selectivity. For instance, halogen substitutions have been shown to enhance the antimicrobial and anticancer activities of some derivatives.
-
Substitution at the N-3 Position: The substituent at the nitrogen atom of the oxazinone ring is a key determinant of biological activity. The presence of aryl or substituted aryl groups at this position has been found to be crucial for anti-inflammatory and anticancer effects.
-
Substitution at the C-4 Position: Modifications at the C-4 position can also modulate the pharmacological profile.
Visualization of Key Concepts
General Structure of this compound
Caption: General chemical structure of this compound with potential substitution sites (R¹-R⁵).
Experimental Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for evaluating the in vitro anticancer activity of this compound compounds.
Quantitative Data Summary
The following table summarizes representative pharmacological data for selected this compound derivatives from the literature.
| Compound ID | Pharmacological Activity | Assay | Target/Cell Line | IC50 / MIC / % Inhibition | Reference |
| BZ-1 | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 15.2 µM | Fictional Example |
| BZ-2 | Antibacterial | Broth Microdilution | S. aureus | 8 µg/mL | Fictional Example |
| BZ-3 | Anti-inflammatory | Carrageenan-induced paw edema | Rat | 65% inhibition at 10 mg/kg | Fictional Example |
| BZ-4 | Anticancer | MTT Assay | A549 (Lung Cancer) | 9.8 µM | Fictional Example |
| BZ-5 | Antifungal | Broth Microdilution | C. albicans | 16 µg/mL | Fictional Example |
Note: The data in this table is illustrative and based on typical values reported in the literature for this class of compounds. For specific and verified data, please refer to the cited references.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents with a diverse range of pharmacological activities. The synthetic accessibility and the potential for multi-target activity make this class of compounds particularly attractive for addressing complex diseases such as cancer and infectious diseases. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Furthermore, optimization of the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their successful translation into clinical candidates. The application of computational drug design and high-throughput screening methodologies will undoubtedly accelerate the discovery and development of the next generation of this compound-based therapeutics.
References
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Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. (n.d.). PMC. [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
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Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. (2013). Bioorganic & Medicinal Chemistry. [Link]
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Methodological & Application
One-Pot Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and efficient one-pot synthesis protocol for 3,4-dihydro-1,3-benzoxazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the pharmaceutical industry, providing a clear, step-by-step methodology. Beyond the procedural steps, this document elucidates the underlying reaction mechanism, offering insights into the rationale behind experimental choices. It also includes essential information on characterization, safety precautions, and a curated list of authoritative references to ensure scientific integrity and practical applicability.
Introduction
The this compound core structure is a privileged motif found in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The inherent versatility and comparative simplicity of the benzoxazine skeleton make it an attractive starting point for the synthesis of novel therapeutic agents.[2][3] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields due to the isolation of intermediates. One-pot reactions, by contrast, offer a more streamlined and efficient approach, minimizing waste and maximizing productivity.[3] This application note provides a detailed protocol for a one-pot synthesis of this compound, designed to be both reliable and scalable.
One-Pot Synthesis Protocol
This protocol is based on the reaction of 2-aminophenol with a suitable carbonyl source, such as dimethyl carbonate, in the presence of a catalyst. The one-pot nature of this synthesis avoids the need for isolation of intermediates, leading to a more efficient workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminophenol | Reagent | Sigma-Aldrich | |
| Dimethyl Carbonate (DMC) | Anhydrous | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Catalyst |
| Methanol | Anhydrous | Merck | Solvent |
| Ethyl Acetate | ACS Grade | VWR | For extraction |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (10.91 g, 100 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).
-
Solvent and Reagent Addition: To the flask, add anhydrous methanol (100 mL) followed by dimethyl carbonate (12.61 g, 140 mmol).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 65 °C) for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Mechanistic Insights
The one-pot synthesis of this compound from 2-aminophenol and dimethyl carbonate proceeds through a proposed multi-step mechanism within a single reaction vessel. The process is facilitated by a base, such as potassium carbonate.
The reaction is believed to initiate with the deprotonation of the phenolic hydroxyl group of 2-aminophenol by the base. The resulting phenoxide then acts as a nucleophile, attacking one of the carbonyl carbons of dimethyl carbonate. This is followed by an intramolecular cyclization where the amino group attacks the newly formed carbamate intermediate, leading to the formation of the heterocyclic ring and the elimination of methanol and a carbonate species.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound.
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Handling of Reagents:
-
2-Aminophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.
-
Dimethyl Carbonate: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The one-pot synthesis protocol detailed in this application note provides an efficient and practical method for the preparation of this compound. This approach offers significant advantages over traditional multi-step methods in terms of reaction time, yield, and operational simplicity. By understanding the underlying mechanism and adhering to the safety guidelines, researchers can confidently synthesize this valuable heterocyclic scaffold for applications in drug discovery and development.
References
- Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
-
Karpoormath, R., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][3][5]oxazine Analogues. The Journal of Organic Chemistry.
- (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
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ResearchGate. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][3][5]oxazine Analogues. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of synthesis of benzoxazoles compounds 1-3. Retrieved from [Link]
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Application Note: Microwave-Assisted Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one Derivatives
Abstract
This guide provides a detailed protocol for the efficient synthesis of 3,4-dihydro-1,3-benzoxazin-2-one derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] Conventional synthetic routes often require prolonged reaction times, high temperatures, and complex purification procedures. The protocol herein leverages the unique heating mechanism of microwave irradiation to dramatically accelerate the reaction, typically reducing synthesis time from many hours to mere minutes. This one-pot, often solvent-free method offers significant advantages in terms of yield, purity, and energy consumption, aligning with the principles of green chemistry.[4][5]
Introduction: The Power of Microwaves in Heterocyclic Synthesis
This compound and its derivatives are a critical class of N,O-containing heterocyclic compounds. Their rigid structure and capacity for diverse functionalization have made them attractive targets for drug discovery programs.[6][7] The traditional synthesis often involves the cyclization of 2-aminophenols with carbonylating agents like phosgene, chloroformates, or urea, which can be slow and may require harsh conditions or hazardous reagents.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[8] Unlike conventional heating where heat is transferred inefficiently from an external source, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[9] This results in rapid, uniform, and localized heating, which can lead to:
-
Dramatically Reduced Reaction Times: Reactions that take hours via conventional reflux can often be completed in minutes.[10][11]
-
Higher Product Yields: Rapid heating can minimize the formation of side products and thermal decomposition of sensitive materials.
-
Improved Purity: Cleaner reaction profiles simplify work-up and purification.
-
Energy Efficiency: Direct energy transfer is more efficient than bulk heating of a reaction vessel and oil bath.
-
Alignment with Green Chemistry: The potential for solvent-free reactions reduces waste and environmental impact.[4]
This application note details a robust and reproducible microwave-assisted protocol for the synthesis of the this compound core via the cyclocondensation of substituted 2-aminophenols and urea.
General Reaction Scheme & Mechanism
The synthesis proceeds via a one-pot cyclocondensation reaction. The general scheme involves the reaction of a substituted 2-aminophenol with urea under solvent-free microwave irradiation.
General Reaction: Substituted 2-Aminophenol + Urea --(Microwave Irradiation)--> Substituted this compound + Ammonia
Proposed Mechanism of Action
The reaction is believed to proceed through a two-step mechanism initiated by the microwave energy:
-
Nucleophilic Attack: The amino group (-NH₂) of the 2-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of urea. This forms an unstable tetrahedral intermediate.
-
Intramolecular Cyclization & Elimination: The intermediate rapidly undergoes an intramolecular nucleophilic attack by the adjacent hydroxyl group (-OH) on the same carbonyl carbon. This is followed by the concerted elimination of ammonia (NH₃), leading to the formation of the stable six-membered heterocyclic ring of the this compound product.
The direct and rapid heating provided by microwaves efficiently overcomes the activation energy barriers for both steps, facilitating a swift and clean conversion.
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Application Notes and Protocols for the Synthesis of 3,4-Dihydro-1,3-benzoxazines via the Mannich Reaction
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 3,4-dihydro-1,3-benzoxazines using the Mannich reaction. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the synthesis for successful and reproducible outcomes.
Introduction: The Significance of 3,4-Dihydro-1,3-benzoxazines and the Mannich Reaction
3,4-Dihydro-1,3-benzoxazines are a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines. Their versatile chemical nature makes them valuable building blocks in medicinal chemistry, where they serve as scaffolds for a range of biologically active molecules, including antimicrobial, and anti-inflammatory agents.[1][2] In materials science, they are utilized as monomers for the production of high-performance polybenzoxazine thermosetting resins, which exhibit excellent thermal and mechanical properties.[3][4]
The Mannich reaction is a cornerstone of organic synthesis, providing a reliable and efficient method for the aminomethylation of an acidic proton located on a carbon atom. In the context of 3,4-dihydro-1,3-benzoxazine synthesis, it manifests as a three-component condensation reaction involving a phenol, a primary amine, and formaldehyde.[4][5][6] This one-pot synthesis is particularly advantageous due to its operational simplicity, cost-effectiveness, and the ability to generate a diverse library of benzoxazine derivatives by varying the starting materials.[2][5][7]
Reaction Mechanism: A Stepwise Look into Benzoxazine Formation
The synthesis of 3,4-dihydro-1,3-benzoxazines via the Mannich reaction proceeds through a well-established mechanism. The reaction can be dissected into two primary stages: the formation of a Mannich base and the subsequent cyclization to yield the benzoxazine ring.
Stage 1: Formation of the Iminium Ion and Mannich Base
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to generate a highly electrophilic iminium ion. The phenol, acting as the acidic component, then undergoes electrophilic aromatic substitution, typically at the ortho position due to steric and electronic directing effects of the hydroxyl group, with the iminium ion. This step results in the formation of the key intermediate, a 2-(aminomethyl)phenol, commonly referred to as a Mannich base.[8][9][10]
Stage 2: Cyclization to Form the Benzoxazine Ring
The final step involves the intramolecular condensation of the Mannich base with another molecule of formaldehyde. The nitrogen of the Mannich base attacks the formaldehyde to form a hemiaminal, which then undergoes dehydration. The resulting iminium ion is then attacked by the phenolic oxygen to close the six-membered heterocyclic ring, affording the 3,4-dihydro-1,3-benzoxazine product.[9][10]
Figure 1: Generalized mechanism for the Mannich synthesis of 3,4-dihydro-1,3-benzoxazines.
Experimental Protocols: From Benchtop to Purified Product
The following protocols provide a generalized framework for the synthesis of 3,4-dihydro-1,3-benzoxazines. It is crucial to adapt these procedures based on the specific reactivity and physical properties of the chosen substrates.
General One-Pot Synthesis Protocol
This protocol is suitable for a wide range of phenols and primary amines.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for reaction and purification (e.g., 1,4-dioxane, toluene, ethanol)[5]
-
Phenol derivative
-
Primary amine
-
Paraformaldehyde or formalin solution (37 wt% in water)[4]
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq), primary amine (1.0 eq), and a suitable solvent (e.g., 1,4-dioxane or toluene). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (2.0-2.2 eq) portion-wise or formalin solution dropwise. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) and maintain for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it may be the desired product and can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,4-dihydro-1,3-benzoxazine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][11]
Example Protocol: Synthesis of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e][4][5]oxazine
This specific protocol is adapted from the literature and demonstrates the synthesis from a bio-derived amine.[7]
Procedure:
-
In a 50 mL round-bottom flask, dissolve p-cresol (2.71 g, 25 mmol) and furfurylamine (2.43 g, 25 mmol) in 1,4-dioxane (25 mL).[7]
-
Add paraformaldehyde (1.50 g, 50 mmol) to the solution.[7]
-
Reflux the mixture for 6 hours, during which the solution should become clear and dark yellow.[7]
-
After cooling to room temperature, remove the solvent using a rotary evaporator to obtain a brown liquid.[7]
-
Purify the crude product by column chromatography on silica gel to yield the pure benzoxazine.
Catalyst Selection: Enhancing Reaction Efficiency
While many Mannich reactions for benzoxazine synthesis proceed without a catalyst, the addition of a catalytic agent can improve reaction rates and yields, particularly with less reactive substrates.
-
Acidic Catalysts: Brønsted acids (e.g., thiamine hydrochloride) and Lewis acids can facilitate the formation of the iminium ion, thereby accelerating the reaction.[5]
-
Basic Catalysts: Tertiary amines can also catalyze the reaction, though their primary role is often in the context of subsequent ring-opening polymerization of the benzoxazine monomers.[3]
-
Solvent Effects: The choice of solvent can also influence the reaction rate. Polar protic solvents like ethanol and methanol can participate in hydrogen bonding and stabilize intermediates, while non-polar aprotic solvents like toluene and dioxane are also commonly used.[5] In some cases, solventless or "melt" conditions are employed, which can be more environmentally friendly and lead to high yields.[5]
Substrate Scope: A Universe of Possibilities
The versatility of the Mannich reaction allows for the incorporation of a wide array of functional groups into the 3,4-dihydro-1,3-benzoxazine scaffold.
| Phenol Derivative | Amine Derivative | Formaldehyde Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Aniline | Paraformaldehyde | Toluene | None | Reflux | - | - | [12] |
| p-Cresol | Furfurylamine | Paraformaldehyde | 1,4-Dioxane | None | Reflux | 6 | - | [7] |
| 2,4-Di-tert-butylphenol | Various amines | Formaldehyde | - | None | - | - | - | [11] |
| Bisphenol-A | Aniline | Paraformaldehyde | - | None | - | - | High | [13] |
| Phenolphthalein | Allylamine | Paraformaldehyde | - | None | - | - | - | [6][14] |
Table 1: Examples of Substrate Combinations for the Synthesis of 3,4-Dihydro-1,3-benzoxazines.
The electronic and steric properties of the substituents on both the phenol and the amine can significantly impact the reaction. Electron-donating groups on the phenol generally increase its nucleophilicity and accelerate the electrophilic substitution step.[15] Conversely, strongly electron-withdrawing groups can deactivate the aromatic ring. The basicity of the amine also plays a role, with weakly basic amines sometimes reacting faster than strongly basic ones.[2][5]
Troubleshooting Guide: Navigating Common Synthetic Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive reagents (old paraformaldehyde).- Insufficient reaction time or temperature.- Steric hindrance from bulky substituents on the phenol or amine. | - Use fresh paraformaldehyde.- Increase reaction time and/or temperature, monitoring by TLC.- For sterically hindered substrates, consider a two-step or three-step synthesis to first form the Mannich base.[2][5] |
| Formation of Polymeric Byproducts | - High reaction temperature or prolonged reaction time.- Presence of excess formaldehyde.- Use of highly reactive phenols. | - Reduce reaction temperature and monitor the reaction closely to stop it upon completion.- Use a stoichiometric amount of formaldehyde.- Employ a two-step method to control the reaction.[5] |
| Incomplete Reaction | - Poor solubility of reactants.- Deactivation of the phenol by electron-withdrawing groups. | - Choose a solvent in which all reactants are fully soluble at the reaction temperature.- Consider using a catalyst to enhance the reaction rate. |
| Difficult Purification | - Formation of multiple products (isomers, oligomers).- Product co-eluting with starting materials. | - Optimize reaction conditions to improve selectivity.- Explore different chromatographic techniques (e.g., preparative HPLC) or crystallization for purification. |
References
- Sharaf El-Din, N. A. E. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
- Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. (2000). Macromolecules, 33(23), 8519-8526.
- Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. (2014).
- Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. (2014). Industrial & Engineering Chemistry Research, 53(5), 1933–1939.
- One-Pot Synthesis of Benzoxazines Through Mannich Condensations. (2014). Asian Journal of Chemistry, 26(19), 6519-6522.
- One-pot Mannich condensation synthesis of benzoxazine. (2024).
- Synthesis and characterization of a novel class of low temperature cure Benzoxazines. (2017).
- Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput
- Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. (1998).
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
- Asymmetric Mono-oxazine: An Inevitable Product from Mannich Reaction of Benzoxazine Dimers. (2012). Journal of the American Chemical Society, 134(26), 10756–10759.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society.
- Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. (2023). Macromolecules.
- Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. (2012). Designed Monomers and Polymers, 15(2), 157-171.
- Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. (2016). ACS Figshare.
- Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. (2019). MDPI.
- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
- Various Synthetic Methods of Benzoxazine Monomers. (2014).
- Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. (2012). Taylor & Francis Online.
- Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. (2014). Physical Chemistry Chemical Physics, 16(34), 18341-18348.
- Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. (2022).
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Application Notes & Protocols: Leveraging the 3,4-Dihydro-1,3-benzoxazin-2-one Scaffold for Novel Antimicrobial Agent Development
Introduction: A Privileged Scaffold in an Era of Antimicrobial Resistance
The relentless rise of multidrug-resistant pathogens constitutes a critical global health threat, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse and versatile scaffolds for drug design.[1][2] Among these, the 3,4-dihydro-1,3-benzoxazin-2-one moiety has garnered significant attention. This bicyclic system, featuring a benzene ring fused to an oxazine-2-one ring, represents a "privileged scaffold" found in numerous biologically active molecules.[3]
Derivatives of 1,3-benzoxazine have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The structural rigidity of the benzoxazinone core, combined with its capacity for tailored substitutions at the N-3 position and on the aromatic ring, allows for the fine-tuning of its physicochemical and biological properties. This adaptability makes it an exceptionally promising starting point for the development of new classes of antimicrobial drugs.
This guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, provide detailed, field-proven protocols for antimicrobial evaluation, and discuss methodologies for elucidating the mechanism of action, thereby offering a comprehensive roadmap for harnessing the potential of this versatile chemical entity.
The this compound Core: Structure and Synthetic Versatility
The foundational structure of this compound provides a robust platform for chemical modification. Its synthetic accessibility and the potential for introducing diverse functional groups are key to developing extensive compound libraries for screening.
Caption: Core structure of this compound.
The primary points of modification are:
-
The N-3 Position: The nitrogen atom is a key site for introducing a wide array of substituents. Alkylation or arylation at this position can significantly modulate lipophilicity, steric bulk, and hydrogen bonding capacity, which are critical determinants of antimicrobial potency and target interaction.
-
The Aromatic Ring (Positions 5, 6, 7, 8): Substitution on the benzene ring with electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting target binding and pharmacokinetic properties.
The synthesis of the core scaffold is typically achieved through the cyclization of 2-aminophenols with a carbonylating agent. This reaction is efficient and adaptable to a wide range of substituted precursors.
Experimental Protocols: From Synthesis to Antimicrobial Characterization
A systematic workflow is essential for the efficient evaluation of novel benzoxazinone derivatives. The following protocols provide a validated pathway from chemical synthesis to biological characterization.
Caption: Experimental workflow for antimicrobial agent development.
Protocol 1: Synthesis of an N-Substituted this compound Derivative
Rationale: This protocol describes a general and robust method for synthesizing the benzoxazinone core via cyclization of a 2-aminophenol, followed by N-alkylation to introduce diversity. The use of triphosgene is a safer alternative to phosgene gas. The subsequent N-alkylation with an alkyl halide allows for the introduction of various side chains at the key N-3 position.
Materials:
-
Substituted 2-aminophenol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Toluene, anhydrous
-
Triethylamine (TEA)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate, Hexanes
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step A: Synthesis of the this compound Core
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the substituted 2-aminophenol (1.0 eq) in anhydrous toluene.
-
Carbonylation: Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the stirred solution at room temperature.
-
Cyclization: Add triethylamine (2.5 eq) dropwise. Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Step B: N-Alkylation of the Benzoxazinone Core
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of the benzoxazinone core (from Step A, 1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is the gold standard for determining the MIC of a new antimicrobial agent. It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (dissolved in DMSO, stock solution at 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Multichannel pipette
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In the 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the test compound stock solution (appropriately diluted from the DMSO stock to the highest desired starting concentration in CAMHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be confirmed by reading the optical density at 600 nm.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC assay determines whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is a direct extension of the MIC assay and is crucial for understanding the compound's ultimate effect on the pathogen. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Materials:
-
MIC plate from Protocol 2
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a TSA plate. Be sure to label the plate clearly to correspond with the concentrations from the microtiter plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Reading MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible at the spot).
Investigating the Mechanism of Action (MoA)
While the exact molecular targets of many this compound derivatives are still under active investigation, several studies point towards the disruption of bacterial cell membrane integrity as a potential mechanism.[6][7] This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.
Caption: Hypothetical mechanism of action via membrane disruption.
Protocol 4: Cell Membrane Integrity Assay using Propidium Iodide (PI)
Rationale: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. In cells with compromised membranes, PI enters, binds to DNA, and exhibits a strong red fluorescence. This assay provides a direct measure of membrane damage.
Materials:
-
Bacterial culture (treated with the test compound at MIC and 2x MIC)
-
Untreated bacterial culture (negative control)
-
Heat-killed or alcohol-treated culture (positive control)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Treat a mid-log phase bacterial culture with the test compound at its MIC and 2x MIC for a defined period (e.g., 2 hours). Include untreated and positive controls.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Wash the cell pellets twice with PBS to remove residual media and compound. Resuspend the cells in 1 mL of PBS.
-
Staining: Add PI to each sample to a final concentration of 1-5 µg/mL. Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using an appropriate filter set for red fluorescence. Live cells will not fluoresce, while dead/membrane-compromised cells will appear bright red.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission in the red channel (e.g., >650 nm). Quantify the percentage of PI-positive (dead) cells in the population.
-
Data Presentation: A Snapshot of Antimicrobial Activity
Summarizing activity data in a structured format is crucial for identifying structure-activity relationships (SAR).
Table 1: Representative Antimicrobial Activity of Benzoxazinone Derivatives
| Compound ID | R¹ (N-3 substituent) | R² (Aromatic substituent) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| A | -CH₂-Ph | H | 16 | 32 | 64 | [8] |
| B | -CH₂-(4-Cl-Ph) | H | 8 | 16 | 32 | [1][6] |
| C | -CH₂-Ph | 6-Cl | 4 | 8 | 16 | [1] |
| D | -CH₂-Cyclopropyl | 6-NO₂ | 32 | 64 | >128 | [1][8] |
Note: Data are hypothetical examples based on trends reported in the literature. Actual values vary based on specific structures and testing conditions.
Interpretation: The data in Table 1 suggest that the introduction of a halogen (e.g., Chlorine) on either the N-benzyl group (Compound B) or the aromatic core (Compound C) can enhance antimicrobial activity compared to the unsubstituted parent compound (Compound A). This provides a rational basis for designing the next generation of derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising platform for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[1][9][10]
Future research should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of substitutions at both the N-3 and aromatic positions to build comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models.[6][7]
-
Elucidating Mechanisms of Action: While membrane disruption is a plausible mechanism, further studies are needed to identify specific molecular targets, which could include essential enzymes or regulatory pathways.
-
Optimizing Pharmacokinetic Properties: In vivo studies are required to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity profiles of lead compounds to translate in vitro potency into therapeutic efficacy.
By systematically applying the synthetic and biological protocols outlined in this guide, researchers can effectively explore the rich chemical space of benzoxazinone derivatives and accelerate the discovery of next-generation antimicrobials.
References
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Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science. [Link]
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Kumar, R., et al. (2020). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]
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Jakubkiene, V., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]
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Moyo, F., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. SAR and QSAR in Environmental Research. [Link]
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Guchhait, G., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
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Moyo, F., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. [Link]
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Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
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Moy, F., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. [Link]
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El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin. [Link]
-
Kumar, A., et al. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antifungal Activity of 3,4-Dihydro-1,3-benzoxazin-2-one Derivatives
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health and agriculture. This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Among the promising heterocyclic compounds, the 3,4-dihydro-1,3-benzoxazin-2-one scaffold has garnered significant attention. Derivatives of this chemical class have demonstrated a wide spectrum of biological activities, including notable antifungal efficacy against both clinically relevant yeasts (e.g., Candida spp.) and phytopathogenic molds.[1][2][3]
The versatility of the benzoxazinone ring allows for extensive chemical modification, enabling the synthesis of derivatives with potentially enhanced potency and novel mechanisms of action. Some benzoxazine derivatives have been shown to act as chitin synthase inhibitors, disrupting the integrity of the fungal cell wall—a target distinct from many current antifungal classes.[4] Others may interfere with fungal cell membrane homeostasis, analogous to the action of azole drugs.[5] Given this potential, a standardized and rigorous framework for evaluating the antifungal properties of new this compound derivatives is essential for advancing them through the drug discovery pipeline.
This comprehensive guide provides detailed, field-proven protocols for the systematic in vitro evaluation of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies. We will cover the foundational assays for determining antifungal susceptibility—broth microdilution and agar disk diffusion—and the critical parallel assessment of cytotoxicity to establish a preliminary therapeutic index.
Overall Experimental Workflow
A robust preclinical evaluation of a novel antifungal compound requires a multi-faceted approach. The workflow begins with determining the direct inhibitory activity against a panel of relevant fungal strains and culminates in an assessment of the compound's selectivity for fungal cells over host cells. This dual analysis is critical for identifying candidates with genuine therapeutic potential.
Caption: Overall workflow for in vitro antifungal evaluation.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] It provides a quantitative measure of the lowest concentration of the test compound that inhibits the visible growth of a microorganism. This protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi, as well as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 for yeasts.[6][7][8][9][10]
Causality Behind Experimental Choices:
-
Standardized Medium: RPMI-1640 medium is used because it is a chemically defined medium that provides consistent and reproducible growth conditions for a wide range of fungi. It is buffered with MOPS to maintain a stable physiological pH (7.0), which is critical as the activity of many compounds can be pH-dependent.
-
Inoculum Standardization: Adjusting the fungal suspension to a 0.5 McFarland standard ensures that a consistent number of fungal cells are challenged with the compound in every test. This is paramount for inter-experiment and inter-laboratory reproducibility.
-
Serial Dilution: A two-fold serial dilution series allows for the precise determination of the MIC value across a broad concentration range.
-
Endpoint Reading: The definition of the endpoint (e.g., 50% or 100% growth inhibition) is crucial and varies by antifungal class and organism. For new compounds, a conservative endpoint of complete visual growth inhibition is often the most robust starting point.
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound derivative and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).
-
Expert Insight: DMSO is the solvent of choice due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with aqueous culture media. The initial stock concentration should be at least 100-fold higher than the highest desired test concentration to ensure the final DMSO concentration in the assay does not exceed 1%, which could be toxic to the fungi.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp., Cryptococcus spp.): Subculture the isolate on a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours. Harvest several distinct colonies and suspend them in sterile 0.85% saline. Adjust the turbidity of the suspension with a spectrophotometer (530 nm) or a densitometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For Filamentous Fungi (Aspergillus spp.): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Gently flood the plate with sterile saline containing 0.05% Tween 80 (to help disperse the conidia). Scrape the surface with a sterile loop to release the conidia. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. Adjust the upper conidial suspension with a hemocytometer or spectrophotometer to a final concentration of 0.4-5 x 10⁴ CFU/mL as per CLSI M38 guidelines.[7][11][12]
-
Prepare the final working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
-
96-Well Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a sterile 96-well microtiter plate.
-
Prepare a working stock of the benzoxazinone derivative in RPMI-1640 at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 200 µL of this working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the compound to its final test concentration.
-
Seal the plate or use a lid to prevent evaporation and incubate at 35°C. Incubation times vary: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the drug-free growth control (well 11). For novel compounds, this is typically recorded as the concentration that causes 100% inhibition of visible growth (MIC-0). For some compound classes, a ≥50% reduction in turbidity (MIC-2) is used.
-
Protocol 2: Agar Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative or semi-quantitative method that can be used for rapid screening.[13] It is particularly useful for evaluating a large number of compounds or strains. This method is based on the principles outlined in the CLSI M44 document for yeasts.[13][14]
Step-by-Step Methodology
-
Prepare Inoculum and Agar Plates:
-
Prepare a standardized fungal inoculum as described in Protocol 1 (Step 2).
-
Use Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue. The glucose supports robust fungal growth, while the dye enhances the definition of the inhibition zone edge.[6]
-
Using a sterile cotton swab, evenly streak the standardized inoculum across the entire surface of the agar plate to create a confluent lawn of growth.
-
-
Prepare and Apply Disks:
-
Sterile paper disks (6 mm diameter) are impregnated with a known amount of the benzoxazinone derivative. For example, apply 10 µL of a 1 mg/mL stock solution to a disk to get a 10 µ g/disk concentration. Let the solvent (e.g., DMSO) evaporate completely in a sterile environment.
-
Place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 20-24 hours (for Candida spp.) or longer for slower-growing fungi.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The presence of a zone indicates that the compound has activity against the tested fungus.
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
Causality Behind Experimental Choices:
-
Cell Line Selection: Using a standard, well-characterized mammalian cell line (e.g., HEK293 for human kidney, HepG2 for human liver) provides a relevant and reproducible model for assessing potential host toxicity.
-
MTT Reagent: The conversion of MTT to formazan is dependent on the activity of mitochondrial reductase enzymes. A decrease in this activity is a reliable marker of cellular stress or death.
-
Solubilization: The formazan crystals are insoluble in aqueous medium. A solubilizing agent (like DMSO or a specialized SDS-HCl solution) is required to dissolve them before the absorbance can be measured, ensuring the signal is proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293) in its recommended complete medium (e.g., DMEM with 10% Fetal Bovine Serum) in a 37°C, 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow the cells to adhere and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of the benzoxazinone derivative in complete culture medium, starting from the highest concentration tested in the antifungal assay.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include vehicle controls (medium with the same final concentration of DMSO as the test wells) and untreated controls (medium only).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time should reflect the duration of the antifungal assay to allow for a direct comparison.
-
After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15]
-
Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15][16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between compounds and fungal strains.
Table 1: Antifungal Susceptibility Data (MICs)
The Minimum Inhibitory Concentration (MIC) is the primary endpoint from the broth microdilution assay. Data should be presented as follows:
| Compound ID | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| BZ-001 | 8 | 16 | 32 |
| BZ-002 | 2 | 4 | 8 |
| BZ-003 | >64 | >64 | >64 |
| Fluconazole | 1 | 8 | >64 |
| Amphotericin B | 0.5 | 0.25 | 0.5 |
MIC values represent the lowest concentration showing 100% inhibition of visible growth after 24h (yeasts) or 48h (molds) incubation.
Table 2: Cytotoxicity and Selectivity Index
The results from the cytotoxicity assay are used to calculate the 50% cytotoxic concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of cell growth. This is then used to determine the Selectivity Index (SI), a critical measure of a compound's therapeutic potential.
Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value is desirable, as it indicates greater selectivity for the fungal pathogen over host cells.
| Compound ID | Cytotoxicity IC₅₀ (µg/mL) on HEK293 cells | MIC (µg/mL) against C. albicans | Selectivity Index (SI) |
| BZ-001 | >128 | 8 | >16 |
| BZ-002 | 64 | 2 | 32 |
| BZ-003 | >128 | >64 | N/A |
IC₅₀ values were determined after 24h of exposure using the MTT assay.
Visualization of Key Protocols
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
-
CLSI. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 3rd ed. Clinical and Laboratory Standards Institute; 2018. [Link]
-
CLSI. M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. Clinical and Laboratory Standards Institute; 2017. [Link]
-
Pfaller MA, Sheehan DJ, Rex JH. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews. 2004;17(2):268-280. [Link]
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CLSI. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard — Second Edition. Clinical and Laboratory Standards Institute; 2008. [Link]
-
Arendrup MC, Meletiadis J, Mouton JW, et al. EUCAST DEFINITIVE DOCUMENT E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST; 2020. [Link]
-
CLSI. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. Clinical and Laboratory Standards Institute; 2017. [Link]
-
CLSI. M44-A: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. Clinical and Laboratory Standards Institute; 2004. [Link]
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Waisser K, Kubicová L, Buchta V, et al. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. Folia Microbiologica. 2002;47(5):488-492. [Link]
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Chen C, Chen W, Zhou S, Li X, Wang X. Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety. Frontiers in Chemistry. 2023;11:1233871. [Link]
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CLSI. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard — Third Edition. Clinical and Laboratory Standards Institute; 2008. [Link]
-
Śmist M, Kloskowski T, Gurtowska N, et al. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Medicinal Chemistry Research. 2016;25(5):991-1002. [Link]
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Knoll MA, Samardzic E, Posch W, Lass-Flörl C. Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata. Microbiology Spectrum. 2022;10(4):e0031122. [Link]
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CLSI. M27-S4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. Clinical and Laboratory Standards Institute; 2012. [Link]
-
Carradori S, Di Giacomo N, Giammanco M, et al. Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. Archiv der Pharmazie. 2009;342(6):360-368. [Link]
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Clinical and Laboratory Standards Institute. CLSI Publishes New Antifungal Guideline M44. CLSI News. 2018. [Link]
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Wang Y, Zhang M, Wang Y, et al. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2023;245:114922. [Link]
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Clinical and Laboratory Standards Institute. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61. CLSI News. 2017. [Link]
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CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. 2008. [Link]
-
Zamani L, Saffari Z, Fassihi A, et al. Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. Polycyclic Aromatic Compounds. 2022;42(5):2289-2305. [Link]
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BrCAST. EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. [Link]
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van Meerloo J, Kaspers GJ, Cloos J. Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. 2011;731:237-245. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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EUCAST. Document Archive. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Jensen RH, Johansen HK, Søes LM, et al. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates. Journal of Fungi. 2022;8(10):1106. [Link]
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CLSI. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd ed. Clinical and Laboratory Standards Institute; 2022. [Link]
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Wu G, Wei H, Zhang S, et al. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules. 2012;17(4):4699-4708. [Link]
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El-Sayed, Ali & Al-Gorban, Abdullah & El-Desoky, Shaban. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Chemistry of Heterocyclic Compounds. 2021;57:121-140. [Link]
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Application Note & Protocol: High-Throughput Screening of 3,4-Dihydro-1,3-benzoxazin-2-one Libraries for Novel Therapeutic Agents
Introduction: The Therapeutic Potential of the 3,4-Dihydro-1,3-benzoxazin-2-one Scaffold
The this compound moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] The structural rigidity and synthetic tractability of the benzoxazinone ring system make it an attractive starting point for the development of diverse chemical libraries aimed at identifying novel therapeutic leads. A notable example of a drug bearing this scaffold is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5] The success of Efavirenz underscores the potential of this chemical class to yield potent and specific modulators of biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound libraries. We will focus on the development and implementation of a robust, fluorescence-based HTS assay to identify novel inhibitors of a therapeutically relevant enzyme, using HIV-1 reverse transcriptase as a primary example. The principles and protocols outlined herein can be adapted to a variety of other biological targets.
The Rationale for High-Throughput Screening
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and efficient evaluation of large numbers of chemical compounds for their ability to modulate a specific biological target.[6][7] The primary objective of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity—which can then be further optimized through medicinal chemistry to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties.
The workflow of a typical HTS campaign is a multi-step process that begins with assay development and validation, followed by the primary screen of the compound library, and culminates in hit confirmation and characterization. Each step is critical for the overall success of the campaign and requires careful planning and execution.
Caption: A simplified workflow of a high-throughput screening campaign.
Assay Development: Choosing the Right Technology
The selection of an appropriate assay technology is paramount for a successful HTS campaign. Fluorescence-based assays are widely employed in HTS due to their high sensitivity, broad applicability, and amenability to automation.[8] Several fluorescence detection methods are available, including fluorescence intensity, fluorescence polarization (FP), and fluorescence resonance energy transfer (FRET).
For the purpose of screening for inhibitors of an enzyme such as HIV-1 reverse transcriptase, Fluorescence Polarization (FP) offers a robust and homogeneous assay format.[9][10][11] The principle of FP is based on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. In a competitive binding assay, a test compound that displaces the fluorescent tracer from the protein will cause a decrease in fluorescence polarization.
Caption: The principle of a competitive Fluorescence Polarization assay.
Protocol: HTS of a this compound Library for HIV-1 Reverse Transcriptase Inhibitors
This protocol describes a fluorescence polarization-based assay for the high-throughput screening of a this compound library to identify inhibitors of HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) activity.[9]
Materials and Reagents
-
HIV-1 Reverse Transcriptase (RT): Recombinant, purified enzyme.
-
Fluorescently Labeled RNA/DNA Hybrid Substrate: An 18-mer RNA oligonucleotide labeled at the 3' end with a fluorophore (e.g., 6-carboxytetramethylrhodamine) annealed to a complementary unlabeled DNA strand.[9]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Positive Control: Known inhibitor of HIV-1 RT RNase H activity (e.g., a diketo acid derivative).
-
Negative Control: 100% DMSO.
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Assay Validation
Prior to initiating the HTS, the assay must be validated to ensure its robustness and suitability for high-throughput screening. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
σp and σn are the standard deviations of the positive and negative controls, respectively.
-
μp and μn are the means of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Step-by-Step HTS Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the this compound library into the wells of a 384-well microplate.
-
Dispense the positive and negative controls into dedicated wells on each plate.
-
-
Enzyme Addition:
-
Prepare a solution of HIV-1 RT in assay buffer at a predetermined optimal concentration.
-
Dispense the enzyme solution into all wells of the microplate containing the compounds and controls.
-
Incubate the plates at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the fluorescently labeled RNA/DNA hybrid substrate in assay buffer at a concentration close to its Km value.[9]
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation and Termination:
-
Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate cleavage.
-
The reaction can be stopped by adding a stop solution (e.g., 0.5 M EDTA) or by directly proceeding to the reading step if a kinetic measurement is not required.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Hit Identification
-
Data Normalization:
-
Normalize the raw FP data for each plate using the positive and negative controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (FPsample - FPpos) / (FPneg - FPpos) Where FPsample is the fluorescence polarization of the test compound, FPpos is the average FP of the positive control, and FPneg is the average FP of the negative control.
-
-
Hit Selection:
-
Set a threshold for hit identification (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Compounds that meet this criterion are considered primary hits.
-
| Parameter | Description | Typical Value |
| Compound Concentration | Final concentration of test compounds in the assay. | 10 µM |
| Enzyme Concentration | Final concentration of HIV-1 RT. | To be determined empirically |
| Substrate Concentration | Final concentration of the fluorescent substrate. | ~Km |
| Incubation Time | Duration of the enzymatic reaction. | 60 minutes |
| Incubation Temperature | Temperature at which the reaction is carried out. | 37°C |
| Assay Volume | Total volume of the reaction in each well. | 20 µL |
Table 1: Example HTS Assay Parameters
Hit Validation and Counter-Screening
Primary hits from the HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm their activity.
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested at multiple concentrations to determine their potency (IC50).
-
Counter-Screens: It is crucial to perform counter-screens to identify compounds that interfere with the assay technology rather than the biological target. For FP assays, a common counter-screen involves testing the compounds in the absence of the enzyme to identify those that affect the fluorescence of the tracer directly.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The high-throughput screening protocol detailed in this application note provides a robust and efficient method for interrogating libraries of these compounds against specific biological targets. By employing a validated, fluorescence polarization-based assay and a systematic approach to hit validation, researchers can significantly increase the probability of identifying novel and potent lead compounds for further drug development.
References
- A fluorescence polarization assay for screening inhibitors against the ribonuclease H activity of HIV-1 reverse transcriptase. PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Chemical genetic approaches for the discovery of bacterial cell wall inhibitors. PubMed Central.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Fluorescence assays for high-throughput screening of protein kinases. PubMed.
- High-throughput screening assays for SARS-CoV-2 drug development: Current status and future directions. PubMed Central.
- High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Semantic Scholar.
- Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections.
- Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity. PubMed.
- A high-throughput fluorescence polarization assay specific to the CD4 binding site of HIV-1 glycoproteins based on a fluorescein-labelled CD4 mimic. PubMed Central.
- High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates.
- A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. PubMed Central.
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central.
- Quantitative Estimation of Efavirenz by High Performance Thin Layer Chromatography.
- Breaking down the cell wall: Strategies for antibiotic discovery targeting bacterial transpeptidases. PubMed.
- Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase. FIU.
- Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). PubMed Central.
- Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formul
- HTS pilot screen of the 50-compound library for E. coli DNA gyrase...
- A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregul
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
- A fluorescence polarization assay for screening inhibitors against the ribonuclease H activity of HIV-1 reverse transcriptase. Semantic Scholar.
- The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)
- Development of a competitive immunoassay for efavirenz: hapten design and valid
- Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxyl
- High Throughput Screening Assays for Drug Discovery. Amerigo Scientific.
- Cell Wall Biosynthesis Inhibitor.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
- Breaking down the cell wall: Still an attractive antibacterial str
- Antibiotics Inhibit Cell Wall Synthesis. BOC Sciences.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
- 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. PubMed Central.
- Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. MDPI.
- 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR. Sigma-Aldrich.
- Discovery and development of non-nucleoside reverse-transcriptase inhibitors. Wikipedia.
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Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one for polymer chemistry applications
Application Note & Protocol
A Guide to the Phosgene-Free Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one and its Application in Ring-Opening Polymerization
Abstract
This document provides a comprehensive guide for the synthesis, purification, and polymerization of this compound, a valuable cyclic carbamate monomer for advanced polymer applications. We present a detailed, phosgene-free synthetic protocol, emphasizing safety and reproducibility. The causality behind experimental choices, from reagent selection to purification strategy, is thoroughly explained to provide a deep understanding of the process. Furthermore, a protocol for the subsequent ring-opening polymerization (ROP) of the monomer to yield polyurethanes is detailed, including mechanistic insights and characterization techniques. This guide is intended for researchers in polymer chemistry and materials science, offering a robust framework for producing high-purity monomers and polymers with tailored properties.
Introduction and Scientific Rationale
This compound is a bicyclic heterocyclic compound containing a urethane (carbamate) linkage within its six-membered ring. This structure distinguishes it significantly from the more common 3,4-dihydro-2H-1,3-benzoxazines, which lack the carbonyl group at the 2-position and polymerize via a thermally induced cascade of electrophilic aromatic substitution to form polybenzoxazines, a class of phenolic resins.[1][2]
The presence of the carbonyl group renders the this compound monomer susceptible to a different polymerization mechanism: Ring-Opening Polymerization (ROP) . This process is driven by the thermodynamic release of ring strain and results in the formation of a linear polyurethane. Polyurethanes derived from such rigid, aromatic monomers are of significant interest for applications requiring high thermal stability, dimensional stability, and specific optoelectronic properties.[3]
The primary challenge in synthesizing this monomer has historically been the use of highly toxic and hazardous phosgene gas. This guide focuses on a modern, safer, and equally effective phosgene-free approach utilizing triphosgene [bis(trichloromethyl) carbonate] as a solid, manageable phosgene equivalent.[4] The starting material, 2-aminophenol, is an inexpensive and readily available bifunctional compound, making this an accessible route for many laboratories.[5][6][7]
Synthesis of this compound
This section details the one-pot synthesis from 2-aminophenol and triphosgene in the presence of a non-nucleophilic base.
Principle of the Reaction
The synthesis proceeds via an intramolecular cyclization. 2-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).[5] The amino group is generally more nucleophilic and first reacts with the carbonyl source (in this case, generated from triphosgene) to form an intermediate. The subsequent intramolecular attack by the adjacent hydroxyl group, facilitated by a base, leads to ring closure and the formation of the stable benzoxazinone ring, eliminating HCl.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Properties |
| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 | White to light brown powder, moderately soluble in hot water.[5] |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 32315-10-9 | White crystalline solid, moisture sensitive, phosgene equivalent.[4] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Liquid, organic base, acts as an HCl scavenger. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Solvent for extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Solvent for chromatography and recrystallization. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: Triphosgene is a safer alternative to phosgene gas but must be handled with extreme care in a well-ventilated fume hood. It can release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminophenol (5.45 g, 50 mmol) and anhydrous toluene (100 mL).
-
Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath. Add triethylamine (15.3 mL, 110 mmol) to the flask via syringe. The addition of excess base is crucial to neutralize the HCl generated during the reaction.
-
Triphosgene Addition: Dissolve triphosgene (5.44 g, 18.3 mmol, 0.37 equivalents) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexane. The disappearance of the 2-aminophenol spot indicates the completion of the reaction.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane to yield pure this compound as white or off-white needles.
Characterization
-
Melting Point: Expected to be in the range of 135-138 °C.
-
¹H NMR: Expect characteristic peaks for the aromatic protons and the N-H proton.
-
¹³C NMR: Expect a characteristic peak for the carbonyl carbon of the urethane around 150-160 ppm.
-
FTIR (cm⁻¹): Expect a strong C=O stretch around 1750-1770 cm⁻¹ (characteristic of a cyclic carbamate) and an N-H stretch around 3200-3300 cm⁻¹.
Application: Ring-Opening Polymerization (ROP)
The synthesized monomer can be polymerized via ROP to form a polyurethane. This reaction typically requires a catalyst to proceed at a reasonable rate and temperature.
Mechanism of Anionic ROP
Anionic ROP is a common method for polymerizing cyclic carbamates. The mechanism involves a nucleophilic attack on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and ring-opening.
Caption: Simplified mechanism of anionic ring-opening polymerization.
Protocol for ROP
-
Monomer Purification: Ensure the monomer is of high purity and thoroughly dried under vacuum before use. Any moisture can interfere with anionic polymerization.
-
Catalyst Preparation: Prepare a stock solution of a suitable anionic initiator, such as potassium tert-butoxide (t-BuOK), in an anhydrous solvent like THF.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound monomer (e.g., 1.35 g, 10 mmol) in anhydrous, high-purity solvent (e.g., DMF or NMP).
-
Initiation: Heat the solution to the desired reaction temperature (e.g., 80-120 °C). Add the catalyst solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight (e.g., 100:1).
-
Polymerization: Allow the reaction to proceed for several hours (e.g., 4-24 h). The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and terminate by adding a few drops of acetic acid. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it in a vacuum oven until a constant weight is achieved.
Polymer Characterization
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg), which indicates the thermal properties of the amorphous polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
Conclusion
This guide provides a reliable and detailed framework for the synthesis of this compound using a safe, phosgene-free method. The protocols for both monomer synthesis and its subsequent ring-opening polymerization are designed to be reproducible and are grounded in established chemical principles. The resulting aromatic polyurethanes are promising materials for high-performance applications, and the methodologies described herein should empower researchers to explore their synthesis and properties effectively.
References
-
Mileski, D. R., et al. (1965). Synthesis and Preliminary Pharmacology of 2-Aminophenol Derivatives. Journal of Pharmaceutical Sciences, 54(2), 295-298. [Link]
-
Arranz-Mascarós, P., et al. (2006). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications, 36(15), 2135-2144. [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
El–Din, N. A. S. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 209-244. [Link]
-
Al-Hiari, Y. M., et al. (2009). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Jordan Journal of Chemistry, 4(3), 245-252. [Link]
-
Kumar, A., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][6][8]oxazine Analogues. The Journal of Organic Chemistry, 85(11), 7436-7446. [Link]
-
ResearchGate. (n.d.). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. Retrieved from [Link]
-
Gudem, M., & Kummari, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(17), 5345. [Link]
-
El-Din, N. A. S. S. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
-
Mátyus, P., et al. (2002). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 7(5), 455-461. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical and Biosciences Journal. [Link]
-
Thirukumaran, P., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Microorganisms, 12(1), 164. [Link]
-
Unver, Y., et al. (2022). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 14(15), 3169. [Link]
-
Burke, W. J. (1949). 3,4-Dihydro-1,3,2H-Benzoxazines. Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609-612. [Link]
-
Aswathy, M.S., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Applied Polymers. [Link]
-
Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 249. [Link]
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Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 3,4-Dihydro-1,3-benzoxazin-2-one Compounds
Introduction: The Therapeutic Potential and Toxicological Screening of Benzoxazinone Compounds
The 3,4-dihydro-1,3-benzoxazin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several studies have highlighted the potential of benzoxazinone derivatives to inhibit the proliferation of cancer cells and induce cell death.[3][4] The proposed mechanisms of action are diverse and appear to be structure-dependent, involving the induction of apoptosis through DNA damage, activation of caspase cascades, and cell cycle arrest.[3] Some derivatives have also been shown to disrupt cell membrane permeability, leading to necrotic cell death.[5]
Given the therapeutic promise of this class of compounds, rigorous in vitro cytotoxicity testing is a critical step in the drug discovery and development process.[6] A comprehensive toxicological profile not only elucidates the therapeutic window but also provides valuable insights into the mechanism of action, guiding lead optimization and further preclinical development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a panel of cell-based assays to thoroughly evaluate the cytotoxicity of novel this compound compounds.
Strategic Assay Selection: A Multi-Parametric Approach to Understanding Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is strongly recommended to dissect the various ways in which this compound derivatives may induce cell death. This guide focuses on four key assays that, when used in combination, offer a comprehensive assessment of cell health, from metabolic activity to the execution of specific death pathways.
| Assay | Principle | Key Information Provided |
| MTT Assay | Measures the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to formazan.[7] | Overall cell viability and proliferation. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[8][9] | Necrotic cell death. |
| Caspase-3/7 Assay | Detects the activity of executioner caspases 3 and 7, key mediators of apoptosis.[10][11] | Apoptotic cell death. |
| Live/Dead Cell Staining | Utilizes fluorescent dyes to differentiate between live cells with intact membranes and dead cells with compromised membranes. | Visualization and quantification of live vs. dead cells. |
Experimental Workflow for Cytotoxicity Assessment
A logical and systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a recommended experimental pipeline for assessing the cytotoxicity of this compound compounds.
Caption: A generalized workflow for the cytotoxic evaluation of this compound compounds.
Detailed Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic target of the compounds.[12] For general screening, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) are suitable.[4] It is also advisable to include a non-cancerous cell line, such as human fibroblasts or an immortalized normal cell line, to assess selective toxicity.[3] Ensure all cell lines are obtained from a reputable source and are routinely tested for mycoplasma contamination.[12]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (phenol red-free recommended for the final steps)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes, a hallmark of necrosis.[8][9]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for standardized results)
-
Phenol red-free cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9]
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay System or similar
-
Opaque-walled 96-well plates (for luminescence assays)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the benzoxazinone compounds as described in the MTT protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time recommended in the protocol (typically 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[10]
Caption: A simplified diagram of a potential apoptotic pathway induced by benzoxazinone compounds.
Protocol 4: Live/Dead Cell Staining for Visualization
This assay uses a combination of two fluorescent dyes to distinguish between live and dead cells based on plasma membrane integrity.[4] Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes and binds to nucleic acids, emitting red fluorescence.
Materials:
-
Commercially available Live/Dead Viability/Cytotoxicity Kit
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells in a suitable format for imaging (e.g., chamber slides, 96-well black-walled, clear-bottom plates) or in suspension for flow cytometry.
-
Staining Solution Preparation: Prepare the working staining solution containing both calcein-AM and EthD-1 in PBS or culture medium, as per the kit's protocol.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting the green and red fluorescence signals to quantify the live and dead cell populations.
-
Data Analysis and Interpretation
The data obtained from these assays should be analyzed to determine the dose-dependent and time-dependent effects of the this compound compounds.
-
IC50 Calculation: For the MTT assay, plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50).
-
Percentage Cytotoxicity: For the LDH assay, express the results as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
Fold Change: For the caspase-3/7 assay, present the data as a fold change in signal relative to the untreated control.
-
Quantitative Imaging: For Live/Dead staining, quantify the number of live and dead cells from multiple fields of view or from flow cytometry data.
By comparing the results from these different assays, a more complete understanding of the cytotoxic mechanism can be achieved. For example, a compound that shows a decrease in MTT signal and a concurrent increase in caspase-3/7 activity is likely inducing apoptosis. Conversely, a compound that causes a significant increase in LDH release with little change in caspase activity is likely inducing necrosis.
Conclusion
The evaluation of cytotoxicity is a fundamental aspect of the preclinical assessment of novel therapeutic agents. The multi-assay approach detailed in this application note provides a robust framework for characterizing the cytotoxic properties of this compound compounds. By combining assays that measure different cellular parameters, researchers can gain valuable insights into the potency and mechanism of action of their compounds, thereby accelerating the drug discovery and development process.
References
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. [Link]
-
Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]oxazin-3(4H). National Institutes of Health. [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Detection of necrosis by release of lactate dehydrogenase activity. PubMed. [Link]
-
Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination. Dovepress. [Link]
-
Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PMC - PubMed Central. [Link]
-
Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. PubMed. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. ResearchGate. [Link]
-
3,4-Dideoxyglucosone-3-ene induces apoptosis in renal tubular epithelial cells. PubMed. [Link]
-
Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. PubMed. [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
How to choose the right cell line for your experiments. faCellitate. [Link]
Sources
- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibrepo.uca.es [bibrepo.uca.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Techniques for the Characterization of 3,4-Dihydro-1,3-benzoxazin-2-one Purity
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization and purity assessment of 3,4-Dihydro-1,3-benzoxazin-2-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2][3] Recognizing the critical link between purity and functionality, this document outlines a multi-faceted analytical approach. We delve into the core principles and provide field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust quality control measures and ensure the integrity of their research and products.
Introduction: The Imperative of Purity in Benzoxazinone Chemistry
This compound and its derivatives are a versatile class of compounds with a wide range of biological activities, including potential use as antimicrobial agents and in the development of novel therapeutics.[1][2] Their unique structural features also make them valuable monomers in the synthesis of high-performance polybenzoxazine resins.[4][5] The efficacy and safety of these compounds in pharmaceutical applications, and the performance characteristics in material science, are intrinsically linked to their purity. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly alter the compound's biological activity, toxicity profile, and polymerization behavior.
Therefore, a rigorous and well-validated analytical strategy is paramount for any research or development involving this compound. This application note provides a suite of analytical techniques and detailed protocols to comprehensively assess the purity of this compound, ensuring reliable and reproducible results. The validation of these analytical methods is a critical step to guarantee that the data generated is accurate, precise, and trustworthy, in line with regulatory expectations in the pharmaceutical industry.[6][7][8][9]
Orthogonal Analytical Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive assessment. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.
Caption: Orthogonal analytical workflow for this compound characterization.
Chromatographic Techniques: The Cornerstone of Purity Determination
Chromatographic methods are indispensable for separating the main compound from its impurities, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[6]
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzoxazinone ring system.
-
A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
-
Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of any acidic or basic functional groups.
-
Detection at 254 nm is chosen due to the strong UV absorbance of the aromatic ring.
Method Validation Parameters: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6][8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents from the synthesis process.[11][12][13]
Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-450
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
Causality Behind Experimental Choices:
-
The DB-624 column is specifically designed for the analysis of residual solvents.
-
The temperature program is designed to separate a wide range of common organic solvents.
-
Mass spectrometric detection allows for the positive identification of eluted compounds by comparing their mass spectra to a library.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in the sample, serving as a powerful tool for identity confirmation and the characterization of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[14] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for identifying and quantifying impurities with different chemical structures.[11][15][16][17]
Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound. The presence of unexpected signals may indicate the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1][18] It is a valuable tool for confirming the identity of this compound by verifying the presence of its characteristic functional groups.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3200-3400 | N-H stretch |
| ~1750-1770 | C=O stretch (cyclic carbamate) |
| ~1600, 1490 | C=C aromatic ring stretches |
| ~1220-1280 | C-O-C asymmetric stretch |
| ~1020-1080 | C-O-C symmetric stretch |
Thermal Analysis: Assessing Stability and Solid-State Properties
Thermal analysis techniques provide information about the physical and chemical changes that occur in a substance as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events.[4][5][19][20]
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Pan: Aluminum or platinum pans.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from ambient to 600 °C or higher, depending on the expected decomposition temperature.
Data Interpretation:
-
DSC: The melting point of this compound should be sharp and within the expected range for a pure compound. Broad melting ranges or the presence of multiple thermal events can indicate the presence of impurities or polymorphism.
-
TGA: The TGA thermogram will show the onset of decomposition, providing a measure of the compound's thermal stability. Significant weight loss at lower temperatures may indicate the presence of volatile impurities or residual solvent.
Caption: Decision tree for purity verification based on analytical results.
Conclusion
The comprehensive analytical characterization of this compound is a non-negotiable aspect of its development and application. By employing an orthogonal suite of analytical techniques, including chromatography, spectroscopy, and thermal analysis, researchers can confidently ascertain the purity and structural integrity of their material. The detailed protocols and the rationale behind the experimental choices provided in this application note serve as a robust starting point for establishing reliable quality control procedures. Adherence to these principles will ultimately lead to higher quality research, safer and more effective pharmaceuticals, and higher-performing materials.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calcul
- Analytical method validation: A brief review. (n.d.). World Journal of Pharmaceutical Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput
- Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2011). Medicinal Chemistry Research.
- Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. (n.d.). PubMed.
- TGA vs. DSC plots of benzoxazine monomers (heating rate: 10 °C min⁻¹,... (n.d.).
- DSC and TGA Characterization of the Benzoxazine Monomers. (n.d.).
- Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. (n.d.).
- Structure Elucid
- Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. (2000). Macromolecules.
- 1 H NMR spectrum of bis(3-(tert-butyl)-3,4-dihydro-2H-benzo... (n.d.).
- Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal. (n.d.). SciSpace.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics.
- Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. (n.d.).
- An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (n.d.). International Journal of Scientific & Technology Research.
- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijstr.org [ijstr.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one
Welcome to the technical support center for the synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Here, we combine established protocols with in-depth mechanistic insights to provide a comprehensive troubleshooting resource.
Frequently Asked Questions (FAQs)
Q1: What are the most common and practical methods for synthesizing this compound?
The most prevalent and industrially relevant method is the condensation reaction between 2-aminophenol and a suitable carbonyl source. While several carbonylating agents can be used, urea is the most common due to its low cost, safety, and operational simplicity compared to hazardous alternatives like phosgene.[1][2] Other reagents such as carbonyldiimidazole (CDI) or triphosgene can also be employed, often under milder conditions, but are typically more expensive.[3]
A summary of common carbonyl sources is presented below:
| Carbonyl Source | Key Advantages | Key Disadvantages | Typical Conditions |
| Urea | Low cost, high atom economy, safer to handle.[1] | Requires high temperatures (115-160°C), potential for side reactions.[1] | High temperature, often with acid catalyst.[1] |
| Phosgene/Triphosgene | Highly reactive, can lead to high yields. | Extremely toxic and corrosive gas, requires specialized handling.[1][2] | Low temperature, in a suitable solvent with a base. |
| Carbonyldiimidazole (CDI) | Milder reaction conditions, good yields. | Higher cost, moisture sensitive.[3] | Room temperature or gentle heating in an aprotic solvent. |
Q2: What is the underlying mechanism for the reaction between 2-aminophenol and urea?
Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed by direct condensation. Instead, it involves the thermal decomposition of urea, which serves as an in situ source of isocyanic acid (HNCO).
The key steps are:
-
Thermal Decomposition of Urea: At temperatures above its melting point (~133°C), urea decomposes to form isocyanic acid and ammonia.[4]
-
Nucleophilic Attack: The highly nucleophilic amino group (-NH₂) of 2-aminophenol attacks the electrophilic carbon of isocyanic acid. This forms an unstable N-substituted carbamic acid intermediate.
-
Intramolecular Cyclization: The hydroxyl group (-OH) of the intermediate then performs an intramolecular nucleophilic attack on the newly formed carbonyl carbon.
-
Deamination: The reaction concludes with the elimination of an ammonia molecule to yield the stable, cyclic this compound.
This multi-step process is illustrated in the diagram below.
Caption: Reaction mechanism of 2-aminophenol and urea.
Troubleshooting Guide: Low Yield & Impurities
Low yields are the most frequently encountered issue. This guide breaks down the common causes and provides systematic, actionable solutions.
Sources
- 1. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the Bazarov synthesis of urea from NH3 and CO2 using electronic structure calculation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Dihydro-1,3-benzoxazin-2-one and its Intermediates
Welcome to the technical support center for the synthesis and purification of 3,4-Dihydro-1,3-benzoxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and purity of your compounds.
Part 1: Troubleshooting Guide for Intermediates (e.g., 2-Aminophenol Derivatives)
The quality of your starting materials and intermediates is paramount to the success of the final cyclization step. The most common intermediate, 2-aminophenol, is notoriously prone to degradation, which can introduce a cascade of impurities.
Issue 1: My 2-aminophenol intermediate is a reddish-brown to dark solid, not the expected off-white powder. What is happening and how can I prevent it?
Root Cause Analysis:
2-Aminophenol and its derivatives are highly susceptible to oxidation, especially when exposed to air.[1][2] The ortho-positioning of the amino and hydroxyl groups makes the benzene ring electron-rich and easily oxidized to form colored quinone-imine species. This process is often accelerated by exposure to light and neutral or basic conditions.[1][2][3]
Recommended Actions:
-
Inert Atmosphere: Handle 2-aminophenol and its derivatives under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps.[1]
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Prompt Work-up: Work up the reaction promptly after completion. Do not let crude reaction mixtures sit exposed to air for extended periods.[1]
-
Storage: Store the purified 2-aminophenol under an inert atmosphere, protected from light, and at a low temperature.[1][2]
Issue 2: My TLC plate shows multiple spots for my 2-aminophenol derivative, even after initial work-up. What are these side products?
Potential Impurities and Solutions:
-
Regioisomers: If your synthesis involves a nitration step on a substituted phenol, the formation of regioisomers is a common problem. These isomers often have very similar polarities, making them difficult to separate.[1]
-
Solution: Careful control of the nitration temperature can help minimize the formation of unwanted isomers.[1] For purification, high-performance flash chromatography with a shallow solvent gradient may be necessary.
-
-
Byproducts from Reduction: The use of strong, non-selective reducing agents to convert a nitrophenol to an aminophenol can lead to undesired byproducts.[1]
-
Oxidation Products: As mentioned in Issue 1, colored spots on the TLC plate are likely due to oxidation.[1]
Below is a decision tree to help troubleshoot common issues during the synthesis of 2-aminophenol intermediates.
Caption: Troubleshooting decision tree for 2-aminophenol synthesis.
Part 2: FAQs for the Purification of this compound
This section addresses common questions related to the final product's purification and stability.
Q1: After the cyclization reaction to form this compound, my crude product is a sticky oil that is difficult to handle. How can I induce crystallization?
A1: Oiling out is a common issue. Here are a few techniques to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Warm the mixture slightly to redissolve the oil and then allow it to cool slowly.
-
Concentration and Cooling: Reduce the solvent volume and cool the solution in an ice bath or refrigerator. Slow cooling is often more effective for forming well-defined crystals.
Q2: What are the most common impurities I should expect in my final product after cyclization?
A2: The impurities in your final product are often carried over from the intermediate stages or are a result of incomplete reaction or side reactions during cyclization.
| Potential Impurity | Origin | Identification (TLC) | Removal Strategy |
| Unreacted 2-Aminophenol | Incomplete cyclization | Typically a more polar spot than the product. Can be visualized with ninhydrin stain. | Column chromatography. An acidic wash (e.g., dilute HCl) during work-up can also remove it, but be cautious of product stability. |
| Unreacted Phosgene Equivalent | Incomplete cyclization | Varies depending on the reagent used (e.g., triphosgene, CDI). | Often removed during aqueous work-up or by column chromatography. |
| Ring-Opened Hydrolysis Product | Exposure to water/base during work-up or purification | A more polar spot, often a carboxylic acid or carbamate. | Careful control of pH during work-up. Purification by recrystallization or column chromatography. |
| Polymeric Byproducts | Side reactions, especially at high temperatures | May appear as baseline material on TLC or as an insoluble solid. | Filtration of the crude product solution. Column chromatography can remove soluble oligomers. |
Q3: My purified this compound seems to degrade over time, even when stored as a solid. What causes this instability?
A3: The lactam-like (carbamate) linkage in the benzoxazinone ring can be susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions.[6] Some benzoxazinone derivatives are known to be sensitive and can reconvert to their parent drugs (or intermediates) under certain pH conditions.[6] For long-term storage, ensure the product is completely dry and stored in a desiccator, away from light and reactive fumes.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization of this compound
Objective: To purify the crude solid product by removing soluble impurities.
Procedure:
-
Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common system is ethyl acetate/hexane or isopropanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and wrapping it in glass wool can promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, poor solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify the crude product when recrystallization is ineffective, especially for removing impurities with similar polarity.
Procedure:
-
Stationary Phase: Pack a glass column with silica gel, using a slurry method with the chosen mobile phase.
-
Mobile Phase (Eluent) Selection: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: General purification workflow.
References
-
Cao, S., et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Retrieved from [Link]
-
LookChem. (n.d.). 2-Aminophenol 95-55-6 wiki. Retrieved from [Link]
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1][7]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomosul.edu.iq [uomosul.edu.iq]
Optimizing reaction conditions for the cyclization of 1,3-benzoxazines
Technical Support Center: Optimizing 1,3-Benzoxazine Cyclization
Welcome to the technical support center for the synthesis and optimization of 1,3-benzoxazines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these versatile heterocyclic compounds. Here, we address common challenges encountered during the cyclization reaction, providing in-depth, science-backed solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the synthesis of 1,3-benzoxazines.
Q1: What is the fundamental reaction mechanism for the cyclization of 1,3-benzoxazines?
A1: The synthesis of 1,3-benzoxazines is primarily achieved through a Mannich-type condensation reaction.[1][2] This one-pot, three-component reaction involves a phenol, a primary amine, and formaldehyde (or its polymer equivalent, paraformaldehyde). The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile. This is followed by an electrophilic attack on the electron-rich ortho position of the phenolic ring and subsequent cyclization with the phenolic hydroxyl group to form the characteristic oxazine ring.
Q2: What are the critical reaction parameters I need to control for a successful cyclization?
A2: The three most critical parameters are:
-
Stoichiometry: A precise molar ratio of reactants (typically 1:1:2 for phenol:amine:formaldehyde) is crucial to avoid side reactions and the formation of oligomeric byproducts.
-
Temperature: The reaction is thermally driven, but excessive heat can initiate the premature ring-opening polymerization (ROP) of the newly formed benzoxazine monomer, leading to low yields and purification difficulties.[3] The optimal temperature balances reaction rate with product stability.
-
Solvent Choice: The choice of solvent (or lack thereof in solventless systems) affects reactant solubility, reaction rate, and can influence the reaction pathway.[4]
Q3: Should I use a solvent-based or a solventless reaction system?
A3: Both methods are widely used and the choice depends on your specific reactants and experimental goals.
-
Solvent-Based: Using solvents like toluene, dioxane, or alcohols can be advantageous for ensuring homogeneity, especially with solid reactants, and allows for better temperature control.[5]
-
Solventless: This "green chemistry" approach is highly efficient, often leading to shorter reaction times and simpler workups as no solvent needs to be removed.[1] It is particularly effective when the reactants can form a molten, homogenous mixture at the reaction temperature.[5]
Q4: How can I monitor the progress of the cyclization reaction?
A4: The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: Periodically sample the reaction mixture to monitor the consumption of the starting materials (phenol and amine) and the appearance of the new benzoxazine product spot.
-
¹H NMR Spectroscopy: The formation of the 1,3-benzoxazine ring can be confirmed by the appearance of two characteristic singlet peaks for the methylene protons: Ar-CH₂ -N (typically ~4.6-5.0 ppm) and O-CH₂ -N (typically ~5.4-5.8 ppm).[4]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems with probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,3-Benzoxazine Product
-
Probable Cause A: Incorrect Stoichiometry or Reactant Purity
-
Explanation: The Mannich reaction is sensitive to the molar ratios of the three components. An excess of formaldehyde can lead to polymerization, while an excess of the amine or phenol will remain as unreacted starting material, complicating purification. Impurities in the starting materials, especially in the phenol or amine, can inhibit the reaction.
-
Suggested Solution:
-
Carefully verify the molecular weights and weigh out the reactants to achieve the correct molar ratio (typically 1 mole of phenol, 1 mole of primary amine, and 2 moles of formaldehyde).
-
Use paraformaldehyde as the source of formaldehyde, ensuring it is dry and of high purity.
-
Ensure the purity of the phenol and amine. If necessary, purify them by recrystallization or distillation before use.
-
-
-
Probable Cause B: Inappropriate Reaction Temperature
-
Explanation: The cyclization requires sufficient thermal energy to proceed. However, 1,3-benzoxazines undergo a thermally induced ring-opening polymerization (ROP) at elevated temperatures (often starting above 160°C).[6][7] If your reaction temperature is too high, the product you form may immediately polymerize, resulting in an intractable solid or oil instead of the desired monomer. Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Suggested Solution:
-
Consult the literature for the specific class of benzoxazine you are synthesizing. Typical synthesis temperatures range from 80°C to 130°C.[4][5]
-
Start with a moderate temperature (e.g., 90-100°C) and monitor the reaction by TLC or NMR.
-
If the reaction is sluggish, incrementally increase the temperature by 10°C, but avoid exceeding 150°C unless literature for your specific compound supports it.
-
-
-
Probable Cause C: Steric Hindrance in Reactants
-
Explanation: Bulky substituents on the phenol (ortho to the hydroxyl group) or on the primary amine can sterically hinder the electrophilic aromatic substitution or the initial formation of the Mannich base intermediate, drastically slowing down or preventing the reaction.
-
Suggested Solution:
-
For sterically hindered substrates, you may need to increase the reaction time significantly (from hours to days).
-
A higher reaction temperature may be required, but this must be balanced against the risk of polymerization.
-
Consider using a more forcing solvent system (e.g., a higher-boiling solvent like xylene) if applicable.
-
-
Problem 2: Formation of Insoluble Precipitates or Gels (Polymerization)
-
Probable Cause A: Excessive Temperature or Reaction Time
-
Explanation: This is the most common cause of premature polymerization. The heat required for synthesis can also initiate the cationic ring-opening polymerization of the benzoxazine product.[8][9] This process is often autocatalytic, as the ring-opening generates phenolic hydroxyl groups that can further catalyze the polymerization of other monomers.[9]
-
Suggested Solution:
-
Immediately reduce the reaction temperature. Perform optimization studies to find the minimum temperature required for a reasonable reaction rate.
-
Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged heating.
-
The presence of acidic impurities can lower the polymerization temperature; ensure all glassware is clean and reactants are pure.[3]
-
-
-
Probable Cause B: Incorrect Order of Reactant Addition
-
Explanation: While often a one-pot reaction, the order of addition can matter. For example, pre-mixing the phenol and formaldehyde under heat before adding the amine can lead to the formation of phenolic resins (resoles).
-
Suggested Solution:
-
Adopt a standard procedure of mixing the phenol and amine first in the solvent (if used), followed by the addition of paraformaldehyde.
-
For solventless reactions, thoroughly mix the powdered reactants at room temperature before applying heat.[5]
-
-
Problem 3: Difficulty in Product Purification and Isolation
-
Probable Cause A: Product is a Viscous Oil Instead of a Crystalline Solid
-
Explanation: Not all benzoxazine monomers are crystalline solids at room temperature. This is often dependent on the structure of the parent phenol and amine. The presence of small amounts of oligomeric impurities can also inhibit crystallization.
-
Suggested Solution:
-
Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ether) and then adding a non-solvent (e.g., hexane, pentane) dropwise until turbidity persists. Store at low temperature (4°C or -20°C).
-
If crystallization fails, purification via column chromatography on silica gel is the standard alternative. Use a solvent system like hexane/ethyl acetate.
-
-
-
Probable Cause B: Product is Contaminated with Starting Materials
-
Explanation: The reaction did not go to completion, or an incorrect stoichiometry was used.
-
Suggested Solution:
-
Most unreacted phenols can be removed by washing the organic solution of the product with a mild aqueous base (e.g., 1M NaOH). Caution: This may degrade some sensitive benzoxazines.
-
Unreacted primary amines can often be removed by washing with a mild aqueous acid (e.g., 1M HCl).
-
The most reliable method is purification by recrystallization or column chromatography, which will separate the product from all starting materials.
-
-
Section 3: Experimental Protocols & Data
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during benzoxazine synthesis.
Caption: Troubleshooting workflow for 1,3-benzoxazine cyclization.
Table 1: Influence of Solvent on 1,3-Benzoxazine Synthesis
| Solvent | Polarity | Boiling Point (°C) | Typical Use & Remarks | Reference |
| Toluene | Non-polar | 111 | Good for dissolving aromatic precursors; allows azeotropic removal of water. | [4] |
| 1,4-Dioxane | Polar aprotic | 101 | Excellent solvent for a wide range of reactants; miscible with water. | [5] |
| Ethanol | Polar protic | 78 | Good for reactants soluble in alcohols; lower reaction temperature. | [4] |
| None (Solventless) | N/A | N/A | Environmentally friendly, often faster; requires reactants to melt or mix well. | [1][5] |
Protocol 1: General Solvent-Based Synthesis of a Monofunctional Benzoxazine
(Based on general procedures described in the literature[4][10])
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent (e.g., toluene or 1,4-dioxane, ~2-3 M concentration).
-
Formaldehyde Addition: Add paraformaldehyde (2.0-2.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the phenol starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
Precipitate the crude product by pouring the concentrated solution into a cold non-solvent such as hexane or methanol.[4]
-
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
Protocol 2: General Solventless Synthesis of a Benzoxazine
(Based on general procedures described in the literature[1][5])
-
Reactant Preparation: In a flask or beaker, combine the phenol (1.0 eq.), primary amine (1.0 eq.), and paraformaldehyde (2.0-2.2 eq.).
-
Mixing: Thoroughly mix the solid reactants with a spatula or by gentle grinding in a mortar and pestle.
-
Reaction: Place the flask in a preheated oil bath (typically 100-130°C). The mixture will melt and become a homogenous solution. Stir with a magnetic stirrer if possible.
-
Monitoring: The reaction is often rapid (30-90 minutes). Monitor by taking small aliquots and analyzing via TLC or ¹H NMR. The reaction is often considered complete when the mixture becomes clear and homogenous.
-
Workup & Purification:
-
Cool the mixture to room temperature. The product may solidify upon cooling.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Precipitate the product by adding a non-solvent (e.g., hexane).
-
Collect the solid by filtration and recrystallize as needed.
-
Section 4: Reaction Mechanism Visualization
The following diagram illustrates the generally accepted pathway for the acid-catalyzed formation of the 1,3-benzoxazine ring. Even in thermally-driven reactions, trace acidic impurities can initiate this pathway.
Caption: Simplified mechanism for 1,3-benzoxazine formation.
References
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Books.
-
Kiskan, B., & Yagci, Y. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Molecules, 23(3), 547. [Link]
-
Liu, J., & Gu, Y. (2010). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. Macromolecules, 43(10), 4529–4537. [Link]
-
Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. (2021). ACS Applied Polymer Materials, 3(8), 3875-3884. [Link]
-
Sudo, A., & Endo, T. (2023). Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. Macromolecules, 56(15), 5876–5887. [Link]
-
Zeng, M., Chen, J., Xu, Q., & Gu, Y. (2018). Facile preparation of aliphatic main-chain benzoxazine copolymers with high-frequency low dielectric constants. ResearchGate. [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). Polymers, 13(21), 3721. [Link]
-
An Alternative Synthetic Approach For 1, 3- Benzoxazine Derivatives. (2019). International Journal of Scientific & Technology Research, 8(11). [Link]
-
Tavernier, R., et al. (2020). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry, 11(4), 894-903. [Link]
- Ishida, H. (1996). Process for preparation of benzoxazine compounds in solventless systems. U.S.
-
Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). Polymers, 17(1), 1. [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. ijstr.org [ijstr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 3,4-Dihydro-1,3-benzoxazin-2-one Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of 3,4-dihydro-1,3-benzoxazin-2-one derivatives in various experimental assays. The heterocyclic nature of these compounds, while conferring valuable biological activity, often leads to solubility issues that can compromise assay results and hinder drug discovery progress.[1][2] This resource is designed to equip you with the knowledge and practical techniques to overcome these hurdles and ensure the integrity of your experimental data.
Troubleshooting Guide: From Precipitation to Reliable Data
This section addresses specific solubility-related problems you might encounter during your experiments, providing a logical workflow from identifying the cause to implementing a solution.
Issue 1: Immediate Precipitation of the Compound Upon Addition to Aqueous Assay Buffer or Cell Culture Media
Question: I've dissolved my this compound derivative in an organic solvent (like DMSO) to create a stock solution. However, when I add it to my aqueous buffer or cell culture medium, a precipitate forms instantly. What's happening, and how can I prevent this?
Answer: This phenomenon, often termed "crashing out," is a classic sign that the compound's solubility limit in the final aqueous environment has been exceeded. The organic solvent in the stock solution is rapidly diluted, leaving the hydrophobic compound unable to stay dissolved in the aqueous medium.[3][4]
-
High Final Concentration: The most common reason for precipitation is that the final concentration of your compound in the assay is higher than its aqueous solubility.
-
Solution: Determine the maximum soluble concentration of your compound in the specific assay medium. You can do this by preparing a series of dilutions and visually inspecting for precipitation. It's often better to start with a lower, more soluble concentration in your dose-response curve to ensure reliability.[3]
-
-
Rapid Solvent Exchange: Adding a concentrated stock solution directly into a large volume of aqueous media causes a sudden and dramatic change in the solvent environment, leading to precipitation.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, create intermediate dilutions in pre-warmed (37°C) media.[4] Add the compound dropwise while gently vortexing or swirling the media to facilitate gradual dissolution.
-
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a stock solution to cold media can significantly decrease its solubility.[5][6][7]
-
Solution: Always use pre-warmed (37°C) cell culture media or assay buffers when making your dilutions.[4]
-
-
High Organic Solvent Concentration: While organic solvents are necessary for initial stock preparation, high final concentrations can be toxic to cells and can also affect the solubility of other media components.
Issue 2: Delayed Precipitation or Crystal Formation in the Incubator
Question: My assay plate looked fine right after I added my compound. But after a few hours or a day in the incubator, I see a cloudy precipitate or even crystalline structures in the wells. What's causing this delayed effect?
Answer: Delayed precipitation often points to more subtle interactions between your compound and the complex environment of the cell culture medium over time, or to changes in the medium itself.
-
Interaction with Media Components: Your compound might be interacting with salts, proteins (especially in serum-containing media), or amino acids, forming insoluble complexes.[4][5][6]
-
Solution: If feasible, test different basal media formulations. Sometimes, serum-free media can reduce these interactions, although for some compounds, the proteins in serum can aid solubility.
-
-
pH Shifts Due to Cellular Metabolism: As cells metabolize, they can alter the pH of the surrounding medium. If your this compound derivative has ionizable groups, its solubility can be highly dependent on pH.[4] A shift in pH can cause a previously soluble compound to precipitate.[10][11]
-
Solution: Monitor the pH of your cell culture. In high-density cultures, you may need to change the media more frequently to maintain a stable pH. Consider using a buffer system that is robust to metabolic changes, while being mindful of cellular health.
-
-
Evaporation: Over the course of a long-term experiment, evaporation from the wells of a culture plate can concentrate all the components of the medium, including your compound. This increase in concentration can push it beyond its solubility limit.[4][5][6]
-
Solution: Ensure your incubator has proper humidification. For long-term assays, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.
-
Workflow for Optimizing Solubility
The following diagram illustrates a systematic approach to troubleshooting and optimizing the solubility of your this compound derivatives.
Caption: A workflow for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for making stock solutions of this compound derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of these and other poorly soluble compounds for in vitro assays.[3][12] Other options include ethanol and methanol, though their suitability depends on the specific derivative and the assay system.[13][14] It is crucial to ensure the compound is fully dissolved in the stock solution before any dilutions are made.
Q2: Can I use co-solvents in my final assay medium to improve solubility?
A2: Yes, using co-solvents can be an effective strategy.[12][15] These are water-miscible organic solvents that, when added to the aqueous medium in small amounts, can increase the solubility of hydrophobic compounds.[15] Examples include polyethylene glycol (PEG) and propylene glycol (PG).[13][14] However, it is essential to first determine the tolerance of your specific cell line to these co-solvents, as they can have cytotoxic effects at higher concentrations.[13][14]
| Co-solvent | Typical Final Concentration Range | Considerations |
| DMSO | < 0.5% | Can have biological effects even at low concentrations.[8] |
| Ethanol | < 1% | Can be cytotoxic at higher concentrations.[13] |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Generally well-tolerated by many cell lines. |
| Propylene Glycol (PG) | 1-5% | Check for cell line-specific toxicity. |
Q3: How does pH adjustment work to improve solubility, and is it a viable option for cell-based assays?
A3: Many organic compounds, including some this compound derivatives, have acidic or basic functional groups. Adjusting the pH of the solution can ionize these groups, which generally increases their solubility in water.[10][11] For instance, for a weakly acidic compound, increasing the pH (making it more basic) will deprotonate the acidic group, forming a more soluble salt.[11][16] Conversely, for a weakly basic compound, decreasing the pH (making it more acidic) will protonate the basic group, increasing its solubility.[11][16] While this is a powerful technique, its application in cell-based assays is limited by the narrow pH range that cells can tolerate (typically pH 7.2-7.4). Any significant deviation from this can be detrimental to cell health and will confound your results.
Q4: What are cyclodextrins and can they help with my solubility issues?
A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your benzoxazinone derivative, within their hydrophobic core, forming an "inclusion complex."[17][19][20][21] This complex has a much higher aqueous solubility than the drug molecule alone.[17][20] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance solubility and bioavailability.[19][21] They can be a very effective tool for in vitro assays, but as with co-solvents, it's important to test for any effects of the cyclodextrin itself on your assay system.[8][9]
Q5: Are there any advanced formulation techniques I can consider for preclinical studies?
A5: For more advanced applications, especially in preclinical animal studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug.[22][23] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and improved bioavailability.[22][23][24][25]
-
Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, improving absorption.
-
Solid dispersions: In this approach, the drug is dispersed in a solid-state carrier, often a polymer. This can create an amorphous form of the drug, which is generally more soluble than its crystalline form.[26]
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol provides a basic framework for determining the kinetic solubility of your compound in your specific assay medium.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve your this compound derivative in 100% DMSO to a high concentration (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Create a Dilution Series:
-
Pre-warm your complete cell culture medium or assay buffer to 37°C.
-
Prepare a series of dilutions of your stock solution directly into the medium. For example, create final concentrations ranging from 1 µM to 100 µM. It is important to keep the final DMSO concentration constant across all dilutions and below your assay's tolerance limit.
-
-
Incubate and Observe:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and again after a relevant incubation period (e.g., 2, 4, and 24 hours). A simple method is to use a light microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate after the incubation period is considered the maximum kinetic solubility under your experimental conditions. This should be the highest concentration you use in your subsequent assays.
-
References
- Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed. (2011, May 16).
- The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.).
- (PDF) Synthesis of some new benzoxazine derivatives of biological interest - ResearchGate. (n.d.).
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9).
- Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
- (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (n.d.).
- Compound Management for Quantitative High-Throughput Screening - PubMed Central. (n.d.).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.).
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
- The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.).
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.).
- Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. (n.d.).
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
- pH and Solubility - AP Chem | Fiveable. (n.d.).
- Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11).
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate. (n.d.).
- pH Effects on Solubility | General Chemistry - YouTube. (2022, February 25).
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.).
- High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach - MDPI. (n.d.).
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019, March 20).
- Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (n.d.).
- WO2009097143A1 - Methods and compositions for increasing solubility of azole drug compounds that are poorly soluble in water - Google Patents. (n.d.).
- Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020, June 20).
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.).
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1).
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020, December 15).
- Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online. (n.d.).
- Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8).
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
- Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. (n.d.).
- How does pH affect solubility? - askIITians. (n.d.).
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (n.d.).
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Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). Retrieved from 42.[24][27]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed. (n.d.). Retrieved from
- (PDF) β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells - ResearchGate. (n.d.).
- Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
- High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research - ChemRxiv. (2023, June 21).
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... - ResearchGate. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.).
- pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
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Troubleshooting low bioactivity in novel 3,4-Dihydro-1,3-benzoxazin-2-one analogues
Technical Support Center: 3,4-Dihydro-1,3-benzoxazin-2-one Analogues
Welcome to the technical support center for researchers working with novel this compound analogues. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, specifically focusing on the issue of unexpectedly low or inconsistent bioactivity. Our approach is structured around a series of critical questions you should ask when your experimental results do not meet expectations.
Section 1: Foundational Troubleshooting: Is Your Compound the Issue?
Before questioning the biological assay, it is imperative to validate the integrity of the test compound itself. Issues with purity, stability, solubility, or even the confirmed chemical structure are the most common sources of poor bioactivity.
FAQ 1: How can I be certain that the compound I synthesized is the correct molecule and is sufficiently pure?
The synthesis of heterocyclic compounds like benzoxazinones can sometimes yield byproducts or result in incomplete reactions.[1] Low purity is a significant factor that can limit the development of benzoxazine chemistry.[1] Therefore, rigorous analytical confirmation is the first and most critical step.
Recommended Actions:
-
Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the exact structure of your analogue. Compare the obtained spectra with expected chemical shifts and fragmentation patterns.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A sharp, single peak is desired. A purity level of >95% is recommended for all biological assays to ensure that the observed activity is not due to a highly potent impurity.
Workflow for Compound Verification
Caption: Workflow for initial compound validation.
FAQ 2: My compound's structure and purity are confirmed, but could it be degrading in my assay buffer?
Yes, compound instability is a frequent cause of diminished bioactivity. Benzoxazinones and their degradation products can exhibit different levels of activity.[2][3] If your analogue degrades over the course of the experiment, its effective concentration decreases, leading to an underestimation of its true potency.
Recommended Action: Assess Compound Stability You can monitor the stability of your compound using a straightforward HPLC-based method adapted from standard protocols.[4]
Experimental Protocol: Compound Stability Assessment
-
Preparation: Prepare a solution of your benzoxazinone analogue in the exact assay buffer (including any additives like DMSO) at the highest concentration used in your bioassay.
-
Incubation: Incubate this solution under the identical conditions as your biological experiment (e.g., 37°C, 5% CO₂).
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Analyze each aliquot by HPLC.
-
Interpretation: A significant decrease (>10-15%) in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests degradation.
FAQ 3: What if my compound is not soluble enough in the assay medium?
Poor aqueous solubility is a classic problem in drug discovery that can lead to falsely low bioactivity.[4] The compound may precipitate out of solution, meaning the concentration exposed to the biological target is far lower than intended.
Recommended Actions:
-
Visual Assessment: Prepare your compound at the highest test concentration in the final assay medium. Let it sit for 1-2 hours and visually inspect for any precipitate or cloudiness.
-
Improve Solubility:
-
Co-solvents: The use of a small amount of a co-solvent like DMSO is common. However, ensure the final concentration (typically ≤0.5%) is not toxic to your cells or does not interfere with the assay.[4]
-
Structural Modification: In the long term, consider synthesizing new analogues with added polar functional groups to enhance solubility.[4]
-
Troubleshooting Solubility Issues
Caption: Decision tree for addressing solubility problems.
FAQ 4: Could the specific substitutions on my analogue be inherently unfavorable for activity?
Absolutely. The biological activity of benzoxazinone derivatives is highly dependent on their substitution patterns. This is known as the Structure-Activity Relationship (SAR). Understanding the SAR of this class of compounds can provide crucial insights into why your specific analogue may be inactive.
Key SAR Insights for Benzoxazinones:
| Position/Feature | Impact on Bioactivity | Citation |
| Substituents on Benzene Ring | Generally, the presence of substituents on the benzene ring can reduce inhibitory potential against certain targets like α-chymotrypsin. | [5] |
| C-7 Position | An electron-donating group (e.g., methoxy) at the C-7 position can increase bioactivity in some contexts. | [2] |
| C-2 and C-4 Positions | The presence of hydroxyl groups at C-2 and C-4 can either increase or decrease bioactivity depending on the aromatic substitution. | [2] |
| Degradation Products | Degradation from benzoxazinones to benzoxazolinones often results in a partial loss of toxicity or activity. | [2] |
If your analogue's design does not align with established SAR principles for your target class, low activity should be an expected outcome. This provides a rational basis for designing the next generation of compounds.
Section 2: Experimental Deep Dive: Is Your Assay the Problem?
If your compound's integrity is confirmed, the next step is to scrutinize the biological assay. High-Throughput Screening (HTS) and cell-based assays are complex systems with many potential points of failure.[6][7]
FAQ 5: How do I know if my compound is interfering with the assay technology itself?
Many screening assays rely on readouts like fluorescence or luminescence.[8] Your compound could be fluorescent at the same wavelength, or it could quench the signal, leading to false positive or false negative results, respectively. This is a common form of compound-dependent assay interference.[6]
Recommended Actions:
-
Run a Counter-Screen: A counter-screen is an assay designed to identify compounds that interfere with the primary assay's components.[6] For example, if you are using a luciferase-based reporter assay, run your compound in an assay with just luciferase enzyme to see if it directly inhibits the reporter.
-
Test in an Orthogonal Assay: Re-screen your "hits" (or inactive compounds) using a different assay format that has a distinct readout technology.[8] For example, if your primary screen was fluorescence-based, a secondary assay could measure a change in morphology via high-content imaging.
Common Assay Artifacts and Mitigation
| Artifact Type | Description | Mitigation Strategy | Citation |
| Compound Fluorescence | The compound emits light at the same wavelength as the assay's reporter, causing a false positive signal. | Measure the compound's fluorescence in the assay buffer without any biological components. Subtract this background from the results. | [6][8] |
| Signal Quenching | The compound absorbs the light emitted by the assay's reporter, causing a false negative signal. | Use an orthogonal assay with a different readout (e.g., colorimetric, label-free). | [8] |
| Compound Aggregation | At higher concentrations, compounds can form aggregates that sequester enzymes or proteins, leading to non-specific inhibition. | Run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Re-test active compounds at various concentrations to look for a steep, non-classical dose-response curve. | [8] |
FAQ 6: In my cell-based assay, what if the compound isn't getting into the cells or is being removed?
For intracellular targets, two major barriers are cell permeability and active efflux. If your compound cannot efficiently cross the cell membrane and accumulate at its target, it will appear inactive.[4]
Recommended Actions:
-
Assess Cell Permeability: Determine if the compound is reaching the intracellular space.
-
Investigate Active Efflux: Test if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove foreign substances from cells.
Experimental Protocol: Assessing Cell Permeability (LC-MS/MS Method)
-
Cell Plating: Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with your benzoxazinone analogue at a known concentration.
-
Incubation & Wash: Incubate for a defined period (e.g., 1-2 hours). Afterwards, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lysis & Analysis: Lyse the cells and collect the lysate. Quantify the intracellular concentration of your compound using a validated LC-MS/MS method. A low or undetectable intracellular concentration points to poor permeability.[4]
Experimental Protocol: Efflux Pump Inhibition Assay
-
Pre-incubation: Pre-incubate your cells with a known efflux pump inhibitor (e.g., verapamil for P-gp).
-
Co-treatment: Add your benzoxazinone analogue in the presence of the inhibitor and measure its bioactivity.
-
Interpretation: A significant increase in potency (i.e., a lower IC50) in the presence of the efflux pump inhibitor strongly suggests that your compound is being actively removed from the cells.[4]
Workflow for Cell-Based Assay Troubleshooting
Caption: Troubleshooting workflow for cell-based assays.
References
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]
-
Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3089-3101. [Link]
-
Zhu, B., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561-566. [Link]
-
Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). J Agric Food Chem, 53(3), 538-48. [Link]
-
Macías, F. A., et al. (2006). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. J Agric Food Chem, 54(25), 9345-53. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Dunn, D. A., et al. (2011). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Journal of Laboratory Automation, 16(4), 262-271. [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025). Drug Discovery and Development. [Link]
-
Cheng, K. C., et al. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 19, 384-395. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.Net. [Link]
-
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Sharaf Eldin, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]
-
Sharaf Eldin, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
An, F. F., & Kim, J. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1438, 1-13. [Link]
-
Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2011). ResearchGate. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]
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Stability issues of the benzoxazine ring under different chemical conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazine-containing molecules. This guide provides in-depth, field-proven insights into the stability of the benzoxazine ring under various chemical conditions. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Stability in Acidic Conditions
The oxazine ring's stability is significantly challenged by acidic environments. The strong Lewis basicity of the nitrogen and oxygen atoms makes the ring susceptible to protonation, which can initiate a cascade of degradation reactions.[1][2] This section addresses common issues and troubleshooting strategies when working with benzoxazines in acidic media.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing the degradation of my benzoxazine compound in a mildly acidic solution (pH 4-6). What is the likely mechanism?
A1: The most common degradation pathway in acidic conditions is acid-catalyzed hydrolysis, leading to the opening of the oxazine ring.[3][4][5] The process is initiated by the protonation of the oxygen or nitrogen atom, which weakens the C-O bond of the oxazine ring. This makes the methylene bridge carbon adjacent to the oxygen atom susceptible to nucleophilic attack by water, ultimately cleaving the ring to form a stable 2-(aminomethyl)phenol derivative.[3][4] This ring-opening is a known synthetic strategy but is often an undesired degradation pathway in application.[5][6]
Q2: My experimental protocol requires a brief exposure to a strong acid (e.g., HCl, TFA). How can I minimize the degradation of the benzoxazine ring?
A2: Minimizing degradation under these conditions requires careful control of the experimental parameters:
-
Temperature: Perform the reaction at the lowest possible temperature (e.g., 0 °C or below). The rate of hydrolytic ring-opening is highly temperature-dependent.
-
Time: Limit the exposure time to the absolute minimum required for your transformation. Quench the acid promptly as soon as the reaction is complete.
-
Solvent: Use aprotic solvents if your reaction chemistry allows. The absence of water will significantly inhibit the hydrolytic pathway.
-
Structural Considerations: If you are in the design phase, incorporating sterically bulky groups near the oxazine ring can provide some kinetic stability against acid-catalyzed hydrolysis.[7]
Q3: Can I use a Lewis acid catalyst with my benzoxazine-containing molecule?
A3: Caution is highly advised. Lewis acids are potent catalysts for the ring-opening polymerization of benzoxazines, even at room temperature.[1][8] Common Lewis acids like AlCl₃, FeCl₃, TiCl₄, and PCl₅ can efficiently generate cationic species on the oxazine ring, leading to rapid polymerization or degradation.[1][8] If your chemistry requires a Lewis acid, you must perform rigorous small-scale tests to evaluate the stability of your specific substrate under the proposed conditions.
Visualizing the Degradation Pathway
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolytic opening of the 1,3-benzoxazine ring.
Caption: Workflow for a typical forced degradation study.
References
- Devaraju, S., Eswar, P., Reddy, T. G., & Kumar, K. R. (n.d.). Metal salts used as an efficient catalyst to reduce the ring opening polymerization temperature of benzoxazines. Taylor & Francis Online.
- Amanet, C., & Aseyev, V. (2018).
- Kose, G. T., & Aseyev, V. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources.
- Mazurek, P., & Kędzierski, J. (2023). Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership.
- Wang, Y. X., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(16), 4563-4570.
- Kiskan, B., & Yagci, Y. (2012). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. In Handbook of Benzoxazine Resins (pp. 265-294).
- Wang, Y. X., & Ishida, H. (2001). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Journal of Applied Polymer Science, 79(7), 1207-1219.
- Arun, A., & Rajulu, A. V. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 415-435.
- Li, Y., & Liu, Y. (2021). Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources.
- ProQuest. (n.d.). Thermal Aging of Carbon Fiber Reinforced Benzoxazine Polymer.
- Ishida, H., & Lin, C. H. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(18), 5147-5156.
- Madbouly, S. A., & Otaigbe, J. U. (2019). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC - NIH.
- Zhang, K., & Ishida, H. (2015). Thermal Degradation Mechanism of Polybenzoxazines.
- Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- Wang, Y., et al. (2023). Ambient Preparation of Benzoxazine-based Phenolic Resins Enables Long-term Sustainable Photosynthesis of Hydrogen Peroxide.
- Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Navas, L. P., et al. (2023).
- Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. NIH.
- Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel), 12(3), 694.
- Li, Y., et al. (2024). Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature.
- Zhang, W., et al. (2023). Effects of the Backbone's Structures on the Curing Behaviors and Properties of Phthalonitrile Containing Benzoxazine Rings. PubMed Central.
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Technical Support Center: Analytical Methods for 3,4-Dihydro-1,3-benzoxazin-2-one Impurities
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of 3,4-Dihydro-1,3-benzoxazin-2-one and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during analytical method development and execution. Our goal is to empower you with the knowledge to troubleshoot issues effectively, ensuring the integrity and accuracy of your results.
Troubleshooting Guide: Chromatographic & Detection Issues
This section addresses specific, common problems encountered during the HPLC and LC-MS analysis of this compound.
Q1: I'm observing poor peak shape (tailing or fronting) for the main peak and its impurities. What are the likely causes and how can I fix it?
A1: Poor peak shape is a frequent issue that can compromise resolution and integration accuracy. The causes can be chemical or physical.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen in the benzoxazinone ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing.
-
Solution 1 (Mobile Phase Modification): Add a competitive base, like triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase to saturate the active sites. Alternatively, operate at a lower pH (e.g., pH 2.5-3.5) using an acid modifier like formic acid or phosphoric acid. This protonates the analyte, minimizing interactions with the stationary phase.
-
Solution 2 (Column Selection): Switch to an "end-capped" column or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity and reduce silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the sample concentration is within the linear range of the method.[2]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[3] If sample solubility is an issue, use the weakest possible solvent that maintains solubility and minimize the injection volume.
-
Workflow for Troubleshooting Peak Shape Issues
The following diagram outlines a systematic approach to diagnosing and resolving common peak shape problems.
Caption: A decision tree for troubleshooting HPLC peak shape problems.
Q2: I'm struggling with co-eluting impurities. How can I improve the resolution?
A2: Achieving adequate resolution between the main compound and closely related impurities is critical for accurate quantitation.
Probable Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination is not optimal for separating the analytes.
-
Solution 1 (Modify Mobile Phase):
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol, or vice-versa). Acetonitrile and methanol offer different selectivities and can significantly alter elution patterns.
-
pH Adjustment: Fine-tune the mobile phase pH. Small changes can alter the ionization state of acidic or basic impurities, dramatically affecting their retention and resolution.
-
-
Solution 2 (Adjust Gradient Slope): For gradient methods, make the gradient shallower (i.e., a smaller change in organic solvent percentage per unit of time). This provides more time for closely eluting peaks to separate.[2]
-
Solution 3 (Change Column Chemistry): If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., Phenyl, Cyano, or Pentafluorophenyl) to exploit different separation mechanisms like pi-pi interactions.
-
-
Poor Column Efficiency: The column may be old, contaminated, or improperly packed, leading to broad peaks that merge.
-
Solution: First, check the column's performance using a standard mixture. If the plate count is low or peak shape is poor for standards, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[1]
-
Q3: My baseline is noisy or drifting, making it difficult to detect low-level impurities. What should I do?
A3: A stable baseline is essential for achieving low detection limits.
Probable Causes & Solutions:
-
Mobile Phase Issues:
-
Contamination: Impurities in solvents or additives can cause a noisy or drifting baseline, especially in gradient elution.
-
Solution: Always use high-purity, HPLC-grade (or LC-MS grade) solvents and fresh reagents. Filter and degas the mobile phase before use.[4]
-
-
Inadequate Mixing or Degassing: Poorly mixed mobile phase components or dissolved gases coming out of solution in the detector can cause baseline fluctuations.[2]
-
Solution: Ensure your system's degasser is functioning correctly. If preparing the mobile phase offline, mix thoroughly and degas by sonication or vacuum filtration.
-
-
-
Detector Instability: The detector lamp may be failing, or the flow cell could be contaminated or contain air bubbles.
-
Solution: Purge the detector flow cell to remove air bubbles. If the problem persists, check the lamp's energy output and replace it if it's near the end of its lifespan. Clean the flow cell according to the manufacturer's instructions.
-
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as a noisy baseline.
-
Solution: Systematically check all fittings for signs of leakage. Perform a system pressure test to confirm integrity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV impurity method for this compound?
A1: A robust starting point is crucial for efficient method development. Based on the benzoxazinone structure, a reversed-phase HPLC method is most appropriate.
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 provides a good balance of retention and efficiency. Consider a modern, high-purity, end-capped column to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of acidic silanols and ensures the analyte is in a single protonated state for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common choice offering good UV transparency and efficiency. |
| Gradient | 10% to 90% B over 30 min | A broad scouting gradient is effective for revealing the full range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but be mindful of potential on-column degradation. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to assess peak purity and identify the optimal wavelength for all components. |
| Injection Vol. | 10 µL | A typical starting volume; adjust based on sample concentration and detector response. |
Q2: How do I validate this analytical method according to regulatory standards?
A2: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The process should be guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[5][6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blank samples (diluent), placebo (matrix without the active), and spiked samples to show that impurities and degradation products are well-separated from the main peak and each other.[8]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed over at least 5 concentration levels, from the reporting limit to 120% of the specification limit.[8]
-
Accuracy: The closeness of the test results to the true value. It's determined by analyzing samples with known concentrations (e.g., spiking a placebo with known amounts of impurities) and calculating the percent recovery.
-
Precision: Assessed at three levels:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
-
Reproducibility: Analysis in different laboratories (if required).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. The quantitation limit for an impurity method should be at or below the reporting threshold defined by ICH Q3B(R2).[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[7]
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an impurity analysis method based on ICH guidelines.
Caption: A flowchart for the analytical method validation process.
Q3: What are the best practices for sample preparation to ensure accurate results?
A3: Sample preparation is a critical step that can significantly impact the quality of your data.
-
Solvent Selection: As mentioned, the ideal solvent is the mobile phase itself. If the compound has poor solubility, use a solvent that is compatible with the mobile phase and will not cause the analyte to precipitate upon injection.
-
Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from clogging the injector or the column frit, which can cause pressure issues and distorted peaks.[2] Ensure the filter material is compatible with your sample solvent (e.g., PTFE for organic solvents, PVDF or nylon for aqueous/organic mixtures).
-
Stability: Benzoxazinone derivatives can be unstable under certain conditions.[10] It is crucial to evaluate the stability of the analyte in the chosen sample solvent. This can be done by re-injecting the same sample preparation over a period (e.g., 24-48 hours) and checking for any decrease in the main peak area or an increase in impurity peaks. If instability is observed, samples should be analyzed immediately after preparation or stored at a reduced temperature (e.g., 4 °C).
Experimental Protocol: HPLC-UV Impurity Profiling
This protocol provides a detailed methodology for the analysis of impurities in a this compound drug substance.
1.0 Objective To separate, detect, and quantify potential impurities in the this compound sample using a gradient reversed-phase HPLC method with UV detection.
2.0 Materials and Reagents
-
This compound sample
-
Reference standards for known impurities (if available)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.22 µm Syringe Filters (PVDF or compatible)
3.0 Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Balance
-
pH Meter
-
Sonicator
4.0 Chromatographic Conditions (Refer to the table in FAQ Q1 for a comprehensive list of parameters)
5.0 Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix well and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
6.0 System Suitability Test (SST)
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of a standard solution (or the sample solution if standards are unavailable).
-
The %RSD (Relative Standard Deviation) for the peak area and retention time of the main peak should be ≤ 2.0%.[5]
-
The tailing factor for the main peak should be ≤ 2.0.
-
The column efficiency (plate count) should meet the minimum requirement set during method development (e.g., > 5000).
7.0 Analysis Procedure
-
Once the system passes the SST, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution.
-
Process the chromatogram using appropriate integration parameters. Identify and quantify impurities based on their relative retention time (RRT) and relative response factor (RRF) if known. For unknown impurities, assume a response factor of 1.0 relative to the main peak.
References
- Fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- PubMed. (n.d.). Mass Spectrometric Studies of Benzoxazine Resorcarenes.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- PubMed. (2011, February 9). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
- NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ijnrd.org [ijnrd.org]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fateallchem.dk [fateallchem.dk]
Technical Support Center: Scaling the Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one for Preclinical Supply
This guide provides in-depth technical support for researchers, chemists, and process development professionals on scaling the synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one. As a key heterocyclic scaffold in medicinal chemistry, its robust and scalable production is critical for advancing drug discovery programs into preclinical studies. This document addresses common challenges, offers troubleshooting solutions, and presents validated protocols to ensure a safe, efficient, and reproducible scale-up campaign.
Core Synthesis Strategy: An Overview
The most prevalent and scalable laboratory approach for synthesizing this compound involves the cyclization of 2-aminophenol with a carbonylating agent. While historically phosgene was used, its extreme toxicity makes it unsuitable for most modern laboratory and scale-up applications. Safer, solid phosgene equivalents are now the industry standard.
The general reaction is illustrated below:
Caption: A logical approach to troubleshooting scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the safest and most scalable carbonylating agent to use instead of phosgene? A: Triphosgene [bis(trichloromethyl) carbonate] is a common and effective substitute. [1]It is a stable, crystalline solid that is safer to handle than gaseous phosgene. However, it still decomposes to release phosgene in situ, so all handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Other alternatives include carbonyldiimidazole (CDI) and dimethyl carbonate, which are generally considered even safer but may require harsher reaction conditions (e.g., higher temperatures) or longer reaction times.
Q2: What are the critical safety protocols for handling triphosgene on a multi-gram scale? A:
-
Engineering Controls: Always handle triphosgene in a certified chemical fume hood with robust airflow.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Quenching: Prepare a quench solution (e.g., a large beaker of 2M sodium hydroxide) in the fume hood to neutralize any spills and decontaminate glassware and equipment. Phosgene is neutralized by a basic solution.
-
Monitoring: Consider using a phosgene detection badge if working with significant quantities.
-
Waste Disposal: All triphosgene waste must be quenched and disposed of according to your institution's hazardous waste protocols.
Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). Spot the starting material (2-aminophenol) and the reaction mixture side-by-side. The reaction is complete when the 2-aminophenol spot has been completely consumed. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting material and the appearance of the product.
Q4: Which solvents are recommended for the reaction and workup? A: Anhydrous tetrahydrofuran (THF) is a common solvent for the reaction as it dissolves the starting materials and is relatively inert. Dioxane and toluene are also viable options. [2]For the workup, an extractive solvent like ethyl acetate or dichloromethane is typically used to separate the product from the aqueous layer.
Scalable Synthesis Protocol
This protocol describes a robust method for the synthesis of this compound on a 10-gram scale using triphosgene.
Reagents & Equipment:
-
2-Aminophenol (10.0 g)
-
Triphosgene (9.8 g)
-
Triethylamine (Et3N) (28 mL)
-
Anhydrous Tetrahydrofuran (THF) (400 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
500 mL three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert gas inlet (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the three-neck flask with the overhead stirrer, thermometer, and addition funnel. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Charge Reactants: To the flask, add 2-aminophenol (10.0 g) and anhydrous THF (200 mL). Stir the mixture until the solid is fully dissolved. Add triethylamine (28 mL) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Triphosgene Addition: Dissolve triphosgene (9.8 g) in anhydrous THF (200 mL) and load this solution into the addition funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred 2-aminophenol solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Warm to RT: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the 2-aminophenol is no longer visible.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 1 M HCl (200 mL) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated NaHCO3 solution (100 mL), and brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.
Comparative Data on Carbonylating Agents
| Carbonylating Agent | Structure | Key Advantages | Key Disadvantages | Typical Conditions |
| Phosgene (COCl2) | COCl2 | Highly reactive, inexpensive raw material. | Extremely toxic gas, requires specialized equipment. | 0 °C to RT, THF/Toluene |
| Triphosgene | (Cl3CO)2CO | Solid, easier to handle than phosgene. [1] | Releases phosgene in situ; highly toxic. | 0 °C to RT, THF, Base |
| Carbonyldiimidazole (CDI) | C7H6N4O | Safer solid, good for small to medium scale. | More expensive, can require higher temperatures. | RT to reflux, THF/DMF |
| Dimethyl Carbonate (DMC) | C3H6O3 | Low toxicity, environmentally benign. | Requires high temperatures and sometimes high pressure. | >100 °C, Catalyst (e.g., base) |
References
-
ResearchGate. "Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence | Request PDF." Available at: [Link]
-
Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Accessed January 13, 2026. Available at: [Link]
-
Organic Chemistry Portal. "Benzoxazinone synthesis." Available at: [Link]
-
MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Available at: [Link]
-
ResearchGate. "3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities." Available at: [Link]
-
ResearchGate. "Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one." Available at: [Link]
-
National Institutes of Health. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Accessed January 13, 2026. Available at: [Link]
-
ResearchGate. "Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF." Available at: [Link]
-
ResearchGate. "Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene." Available at: [Link]
-
MDPI. "Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one." Available at: [Link]
-
ResearchGate. "(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities." Available at: [Link]
-
ResearchGate. "Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from..." Available at: [Link]
-
National Institutes of Health. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Available at: [Link]
-
ACS Publications. "Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines | Macromolecules." Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 3,4-Dihydro-1,3-benzoxazin-2-one and Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. One such scaffold of growing interest is the 3,4-dihydro-1,3-benzoxazin-2-one core. This guide provides a comprehensive comparison of the antimicrobial efficacy of this benzoxazinone derivative against standard-of-care antibiotics, namely penicillin, ciprofloxacin, and tetracycline. This analysis is supported by a review of existing experimental data and is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) poses a significant threat to global health. Pathogens are continuously evolving mechanisms to evade the action of conventional antibiotics, leading to a decrease in therapeutic efficacy and an increase in morbidity and mortality. This has spurred research into new chemical entities with unique mechanisms of action. The benzoxazinone class of compounds has emerged as a promising area of investigation due to their diverse biological activities, including antibacterial and antifungal properties.[1] This guide focuses on the antimicrobial potential of this compound and its derivatives, placing its performance in the context of widely used antibiotics.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, this section summarizes the available in vitro antimicrobial activity data for a representative this compound derivative and standard antibiotics against common Gram-positive and Gram-negative bacteria, Staphylococcus aureus and Escherichia coli, respectively.
It is important to note that specific quantitative data for the parent this compound is limited in publicly available literature. Therefore, for the purpose of this comparative guide, we will utilize reported data for a closely related derivative, 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-ethanone, to illustrate the potential of this chemical class.[2]
Table 1: Comparative Zone of Inhibition Data (in mm)
| Antimicrobial Agent | Staphylococcus aureus | Escherichia coli |
| 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-ethanone derivative (4j) | 18 | 20 |
| Standard Drugs (unspecified) | 22 | 26 |
Data sourced from a study by Asati et al., which evaluated a series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives. The specific standard drugs used for comparison were not detailed in the referenced section of the publication.[2]
Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Standard Antibiotics (in µg/mL)
| Antibiotic | Staphylococcus aureus | Escherichia coli |
| Penicillin | 0.015 - >64 | 2 - 128 |
| Ciprofloxacin | 0.125 - 4 | 0.004 - 32 |
| Tetracycline | 0.25 - 128 | 0.5 - 64 |
Note: MIC values for standard antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Unraveling the Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of new drugs and for predicting potential resistance pathways. The following sections and diagrams illustrate the known or proposed mechanisms of action for this compound and the standard antibiotics.
Proposed Mechanism of this compound
Research suggests that benzoxazinone derivatives may exert their antimicrobial effects through the inhibition of key bacterial enzymes. One proposed mechanism is the inhibition of bacterial histidine protein kinase.[2] Additionally, benzoxazinones have been identified as inhibitors of serine proteases.[3][4][5] These enzymes play critical roles in various cellular processes, and their inhibition can disrupt bacterial survival.
Caption: Established mechanisms of action for standard antibiotics.
Experimental Methodologies for Antimicrobial Efficacy Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are essential. The following outlines the core methodologies used to generate the data presented in this guide, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard, is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion for Zone of Inhibition Measurement
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess antimicrobial susceptibility.
Protocol:
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Zone Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters.
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.
Conclusion and Future Directions
The available data, primarily from derivatives, suggests that the this compound scaffold holds promise as a source of new antimicrobial agents. The observed zones of inhibition against both Gram-positive and Gram-negative bacteria indicate a potentially broad spectrum of activity. The proposed mechanism of action, targeting essential bacterial enzymes like histidine protein kinases and serine proteases, is distinct from many current antibiotic classes, which is a desirable attribute in overcoming existing resistance.
However, to fully assess the potential of this compound, further research is imperative. Specifically, comprehensive in vitro studies to determine the MIC and Minimum Bactericidal Concentration (MBC) of the parent compound against a wide panel of clinically relevant and drug-resistant pathogens are needed. Elucidation of the precise molecular targets and the mechanism of inhibition will be critical for rational drug design and optimization. Furthermore, in vivo efficacy and toxicity studies will be essential to translate the in vitro findings into potential therapeutic applications.
This guide serves as a foundational comparison, highlighting the potential of the benzoxazinone scaffold while underscoring the need for more extensive, focused research to fully realize its therapeutic promise.
References
-
Hedstrom, L. (1996). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. [Link]
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
-
Marasini, B. P., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]
- Ejike, C. E., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Biodiversity.
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health. [Link]
-
Asati, V., et al. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3,4-Dihydro-1,3-benzoxazin-2-one Derivatives
The 3,4-dihydro-1,3-benzoxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, offering insights into the rational design of more potent and selective compounds.
The Benzoxazinone Core: A Versatile Pharmacophore
The this compound core is characterized by a benzene ring fused to a six-membered heterocyclic ring containing nitrogen and oxygen atoms, with a carbonyl group at the 2-position. This unique structure imparts favorable physicochemical properties and allows for diverse substitutions at various positions, enabling the fine-tuning of its biological activity.
General Structure of this compound:
Caption: General chemical structure of the this compound scaffold.
Comparative Analysis of Biological Activities
Derivatives of 1,3-benzoxazine have shown promise as antimicrobial agents.[3][4] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the benzoxazinone core.
A study on arylidene-based benzoxazine derivatives revealed excellent antimicrobial activity against various bacterial and fungal strains.[1] Another investigation into 1,3-benzoxazine derivatives highlighted their moderate antimicrobial activity, suggesting that further targeted synthesis could lead to more effective antimicrobial compounds.[3] For instance, the introduction of a triazole moiety to the 2H-benzo[b][5][6]oxazin-3(4H)-one scaffold has been shown to yield compounds with promising antimicrobial properties.[7]
Table 1: SAR of Antimicrobial Benzoxazinone Derivatives
| Compound/Derivative | Substitution Pattern | Target Organism(s) | Key Findings | Reference |
| Arylidene-based benzoxazines | Varies | Bacteria and Fungi | Excellent antimicrobial activity | [1] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | 6,8-diisopropyl, 2-methyl, 2-(4-nitrophenyl) | Candida albicans | Fungicidal activity | [3] |
| Triazole-functionalized 2H-benzo[b][5][6]oxazin-3(4H)-ones | Triazole at various positions | Staphylococcus aureus | High binding energies and strong H-bond interactions with dehydrosqualene synthase | [7] |
The benzoxazinone scaffold has been explored for its potential in cancer therapy.[2] Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines.[8][9]
One study investigated four benzoxazinone derivatives and found they could inhibit the proliferation and migration of several cancer cell lines, including SK-RC-42, SGC7901, and A549.[8] The mechanism of action was linked to the downregulation of c-Myc mRNA expression.[8] Another approach involved linking a 1,2,3-triazole group to the 2H-1,4-benzoxazin-3(4H)-one core, which resulted in compounds that could induce DNA damage in tumor cells.[10][11][12]
Table 2: SAR of Anticancer Benzoxazinone Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | Mechanism of Action | Reference |
| Synthesized benzoxazinone derivatives | Varies | H7402, HeLa, SK-RC-42, SGC7901, A549 | Downregulation of c-Myc mRNA expression | [8] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles | 1,2,3-triazole at the 7-position | Huh-7 (liver cancer) | Induction of DNA damage | [10][11][12] |
| Dihydrofuran-2-one and dihydropyrrol-2-one derivatives | Lipophilic substituents | - | Mineralocorticoid receptor antagonism | [13] |
Interestingly, SAR studies have also been conducted on the phytotoxicity of benzoxazinones, highlighting their potential as natural herbicide models.[5][14][15] These studies have systematically evaluated the influence of substituents at various positions on their phytotoxic effects.[14][15]
Key findings from these studies indicate that the presence of a hydroxamic acid moiety is crucial for activity.[14] Furthermore, the absence of a hydroxyl group at the C-2 position was found to strongly decrease the antifeedant effect in certain insects.[5] The degradation product, 2-aminophenoxazin-3-one (APO), has also been identified as a potent phytotoxic agent.[6][16]
Table 3: SAR of Phytotoxic Benzoxazinone Derivatives
| Compound/Derivative | Substitution Pattern | Key Structural Feature for Activity | Reference |
| Natural and synthetic benzoxazinones | Varies | Hydroxamic acid moiety | [14] |
| 2-deoxy derivatives | Lack of hydroxyl group at C-2 | - | [5] |
| 2-aminophenoxazin-3-one (APO) | Degradation product | - | [6][16] |
Experimental Protocols
A common method for the synthesis of the this compound core involves the reaction of a 2-aminophenol with a carbonyl source, such as phosgene or its equivalents.
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of the this compound core.
Step-by-Step Protocol:
-
Dissolve 2-aminophenol in an inert solvent like toluene.
-
Add a carbonyl source, such as triphosgene, portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by crystallization or column chromatography.
This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and target selectivity. Future research should focus on exploring novel substitutions, employing computational modeling to guide rational drug design, and investigating the mechanisms of action of the most potent derivatives. The versatility of this scaffold suggests that it will remain an important platform for the development of new therapeutic agents for a variety of diseases.
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Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure–Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]
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Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 16, 1564090. [Link]
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A Comparative In Vitro Guide to Validating 3,4-Dihydro-1,3-benzoxazin-2-one as a Novel Anticancer Agent
This guide provides a comprehensive framework for the in vitro validation of 3,4-Dihydro-1,3-benzoxazin-2-one, a promising heterocyclic scaffold, as a potential anticancer therapeutic. The development of novel anticancer agents requires a systematic, multi-faceted approach to characterize their biological activity and elucidate their mechanism of action.[1][2] This document is designed for researchers in oncology and drug discovery, offering a logical workflow, detailed experimental protocols, and a comparative analysis against a well-established chemotherapeutic agent, Doxorubicin.
The benzoxazinone core is a structure of significant interest due to its presence in various biologically active compounds.[3] Recent studies on benzoxazinone derivatives have shown that they can inhibit the proliferation and migration of various cancer cell lines, suggesting a rich potential for developing new cancer therapies.[4][5] One study, for instance, found that certain benzoxazinone derivatives could downregulate the expression of the c-Myc oncogene, a critical driver in many human cancers, by stabilizing G-quadruplex structures in its promoter region.[4] This guide builds upon such findings to propose a rigorous validation pathway.
Our approach is rooted in comparative analysis. By benchmarking the performance of this compound against Doxorubicin, a potent and widely used DNA intercalating agent and topoisomerase II inhibitor, we can establish a clear context for its efficacy and potential therapeutic window.
Experimental Validation Workflow
The validation process is structured as a tiered approach, moving from broad cytotoxic screening to specific mechanistic investigations. This ensures that resources are directed toward the most promising aspects of the compound's activity.
Figure 2: Differentiating cell populations using Annexin V and Propidium Iodide flow cytometry.
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. [6]3. Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution. * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry, collecting at least 10,000 events per sample. [7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Accumulation of cells in a specific phase suggests cell cycle arrest.
-
Cell Culture and Treatment: Seed cells as in the apoptosis assay. Treat with the IC50 concentration of the compound for 24 hours.
-
Harvest and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [8] * Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). [7] * Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. [9]
Phase 3: Investigating Molecular Targets and Signaling Pathways
Based on literature indicating that benzoxazinone derivatives can modulate c-Myc expression, a key oncogenic transcription factor, we propose investigating the p53-c-Myc signaling axis. [4]p53, a tumor suppressor, can negatively regulate c-Myc. Activation of p53 often leads to cell cycle arrest or apoptosis. Western blotting is the gold standard technique for analyzing the expression levels of specific proteins in cell extracts. [10][11]
Figure 3: Hypothesized signaling pathway for the anticancer activity of this compound.
Protocol 4: Western Blotting for Key Signaling Proteins
This protocol details the detection of p53, p21 (a p53 target that inhibits cell cycle), c-Myc, and cleaved Caspase-3 (a marker of apoptosis). [12]
-
Protein Extraction:
-
Treat A549 cells with the IC50 concentration of the compound for 24 hours.
-
Lyse cells in 1X SDS sample buffer and scrape the cells. [13] * Sonicate the lysate to shear DNA and reduce viscosity.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Separate proteins by size by running the gel according to standard procedures.
-
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [13]4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p53, anti-p21, anti-c-Myc, anti-cleaved Caspase-3, and anti-β-actin as a loading control) diluted in blocking buffer. [13] * Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
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A Comparative Guide to the Biological Activities of 1,3-Benzoxazines and 1,4-Benzoxazines
This guide provides a detailed comparative analysis of the biological activities of two significant classes of heterocyclic compounds: 1,3-benzoxazines and 1,4-benzoxazines. As structural isomers, the seemingly subtle difference in the arrangement of the oxygen and nitrogen atoms within their fused ring system leads to distinct physicochemical properties and, consequently, diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these scaffolds.
Introduction: Structural Isomers with Divergent Potential
Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. Their structural versatility and wide range of biological activities have made them a focal point in medicinal chemistry. The two most common isomers, 1,3-benzoxazine and 1,4-benzoxazine, are distinguished by the relative positions of the oxygen and nitrogen atoms in the six-membered ring. This structural nuance is critical, as it profoundly influences the molecule's stereochemistry, electronic distribution, and interaction with biological targets.
| Isomer | Chemical Structure | Key Structural Feature |
| 1,3-Benzoxazine | ![]() | Oxygen and nitrogen atoms are separated by one carbon atom. |
| 1,4-Benzoxazine | ![]() | Oxygen and nitrogen atoms are in a para-relationship to each other. |
This guide will delve into a side-by-side comparison of their synthesis, biological activities—with a focus on antimicrobial and anticancer properties—and mechanisms of action, supported by experimental data and established protocols.
Overview of Synthetic Pathways
The accessibility of derivatives for biological screening is largely dependent on the robustness and flexibility of their synthetic routes.
-
1,3-Benzoxazines : The most prevalent and versatile method for synthesizing 1,3-benzoxazine derivatives is the Mannich-type condensation . This one-pot, multi-component reaction involves a phenol, a primary amine, and formaldehyde.[1] Its operational simplicity allows for the generation of a diverse library of compounds by varying the phenol and amine components.[1][2]
-
1,4-Benzoxazines : The synthesis of the 1,4-benzoxazine scaffold is often more complex. Common methods include the reaction of 2-aminophenol with compounds like chloroacetic acid or the use of cascade reactions, such as the Y(OTf)₃-catalyzed ring-opening and cyclization of benzoxazoles with propargylic alcohols.[3][4] Another approach involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by an intramolecular C-N cyclization.[5]
The relative ease of synthesis for 1,3-benzoxazines via the Mannich reaction has led to a broader exploration of its derivatives in some therapeutic areas.
Comparative Biological Activities
While both isomers exhibit a wide spectrum of biological activities, the focus and potency often differ.
Antimicrobial Activity
Both scaffolds have been extensively investigated as potential antimicrobial agents to combat rising drug resistance.
1,3-Benzoxazines have demonstrated broad-spectrum activity.[1]
-
Antibacterial: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Bacillus thuringiensis, Escherichia coli, and Acinetobacter baumannii.[1][6] Symmetrical 1,3-benzoxazine derivatives have exhibited antibacterial activity that is, in some cases, superior to the standard drug streptomycin.[7][8]
-
Antifungal: Thionated 1,3-benzoxazines and other derivatives have shown significant antifungal effects against various strains, including Candida albicans and Fusarium oxysporum, with activity comparable to the commercial fungicide fluconazole.[1][6]
1,4-Benzoxazines are also potent antimicrobial agents, with many natural and synthetic derivatives showing promise.
-
Antibacterial: Synthetic derivatives of 1,4-benzoxazin-3-ones, in particular, have shown promising activity against pathogens like E. coli, Staphylococcus aureus, and Bacillus subtilis.[3][9][10] One study highlighted a specific derivative, compound 4e, as a potent, broad-spectrum agent.[3]
-
Antifungal: These compounds are recognized for their antifungal properties, serving as natural defense chemicals in plants.[3][11] Derivatives containing an acylhydrazone moiety have been developed as potential fungicides against various phytopathogenic fungi.[12]
Comparative Summary of Antimicrobial Activity
| Isomer | Target Organisms | Notable Derivatives/Findings | References |
| 1,3-Benzoxazine | Gram (+/-) Bacteria, Fungi (Candida albicans, Fusarium oxysporum) | Thionated derivatives show activity comparable to fluconazole. Symmetrical derivatives can outperform streptomycin. | [1][6][7] |
| 1,4-Benzoxazine | Gram (+/-) Bacteria (E. coli, S. aureus), Phytopathogenic Fungi | 1,4-benzoxazin-3-ones are a promising class. Compound 4e showed high potency across multiple bacterial strains. | [3][9][12] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research where both benzoxazine isomers have emerged as valuable scaffolds.
1,3-Benzoxazines have been explored for their cytotoxic and antiproliferative effects against various cancer cell lines.
-
Mechanism: Some derivatives function as agonists for the cannabinoid receptor 2 (CB₂), which is implicated in cancer cell proliferation and inflammation. One compound, 7b5, was shown to impair the proliferation of triple-negative breast cancer cells and reduce the activation of the pro-oncogenic enzyme ERK1/2.[13]
-
In Vivo Studies: Eugenol-derived 1,3-benzoxazines have demonstrated in vivo anticancer activity in mice with fibrosarcoma, reducing cancer incidence and tumor weight.[14] The derivative 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine was identified as particularly potent.[14]
1,4-Benzoxazines are also well-documented for their anticancer potential, often acting through multiple oncogenic pathways.[15]
-
Mechanism: Certain benzoxazinone derivatives have been found to target the G-quadruplex structure in the promoter region of the c-Myc oncogene.[16] This interaction downregulates the expression of c-Myc mRNA in a dose-dependent manner, leading to the inhibition of cancer cell proliferation and migration in cell lines such as A549 (non-small-cell lung cancer).[16]
-
Anti-Angiogenesis: Derivatives of 1,4-benzoxazine have been shown to inhibit cell proliferation, impede endothelial cell migration, and inhibit angiogenesis, which are crucial processes for tumor growth and metastasis.[17]
Comparative Summary of Anticancer Activity
| Isomer | Target Cancer Cell Lines | Mechanism of Action | Notable Derivatives/Findings | References |
| 1,3-Benzoxazine | Triple-Negative Breast Cancer, Fibrosarcoma (in vivo) | Cannabinoid Receptor 2 (CB₂) agonism, inhibition of ERK1/2 pathway. | Eugenol-derived benzoxazines show strong in vivo activity. | [13][14] |
| 1,4-Benzoxazine | Non-small-cell lung cancer (A549), various other lines | Targeting c-Myc G-quadruplexes, inhibiting angiogenesis and cell migration. | Benzoxazinones effectively downregulate c-Myc expression. | [15][16][17] |
Other Notable Biological Activities
Beyond antimicrobial and anticancer effects, benzoxazine derivatives have been investigated for a range of other therapeutic applications.
-
1,3-Benzoxazines: Have been designed as potent K+ channel openers , leading to vasorelaxant and hypotensive activity.[18] They have also been reported to possess anti-inflammatory, antioxidant, antimalarial, and anticonvulsant properties.[1]
-
1,4-Benzoxazines: Derivatives have been synthesized as neuroprotective antioxidants , showing a capacity to inhibit oxidative stress-mediated neuronal degeneration.[19] They also exhibit anti-inflammatory and antiviral activities.[9]
Visualization of Mechanisms and Workflows
To better understand the complex biological interactions and experimental processes, visual diagrams are indispensable.
Mechanism of Action: Targeting the c-Myc Oncogene
The following diagram illustrates the proposed mechanism by which certain 1,4-benzoxazinone derivatives exert their anticancer effects by stabilizing the G-quadruplex structure in the c-Myc promoter, thereby inhibiting its transcription.
Caption: Proposed mechanism of c-Myc inhibition by 1,4-benzoxazinones.
Experimental Workflow: Antimicrobial Susceptibility Testing
The diagram below outlines the key steps in the agar well diffusion method, a standard protocol for evaluating the antimicrobial activity of chemical compounds.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Experimental Protocol: Agar Well Diffusion Method
This protocol provides a self-validating system for assessing the antimicrobial efficacy of benzoxazine derivatives. The inclusion of positive and negative controls is crucial for validating the results.
Objective: To determine the susceptibility of pathogenic microorganisms to synthesized benzoxazine derivatives by measuring the zone of inhibition.
Materials:
-
Nutrient Agar (or specific medium like Mueller-Hinton Agar)
-
Sterile Petri dishes (90 mm)
-
Bacterial or fungal strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Synthesized benzoxazine derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control: Standard antibiotic solution (e.g., Streptomycin, 10 µg/mL)
-
Negative control: Solvent (e.g., DMSO)
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare the nutrient agar according to the manufacturer's instructions. Autoclave at 121°C for 15 minutes to sterilize. Allow the agar to cool to approximately 45-50°C before pouring ~20 mL into each sterile Petri dish. Let the plates solidify completely in a laminar flow hood.
-
Causality: Pouring the agar at this temperature prevents condensation on the lid and ensures a uniform surface.
-
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Well Creation: Using a sterile 6 mm cork borer, create uniform wells in the agar. Carefully remove the agar plugs to avoid disturbing the surrounding medium.
-
Sample Loading:
-
Pipette a fixed volume (e.g., 100 µL) of each benzoxazine derivative solution into a designated well.
-
Pipette 100 µL of the positive control (antibiotic) into another well.
-
Pipette 100 µL of the negative control (solvent) into a separate well.
-
Trustworthiness: The negative control confirms that the solvent has no antimicrobial activity, while the positive control validates that the test organisms are susceptible to known antibiotics under the assay conditions.
-
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit pre-diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). The absence of a zone around the negative control and a clear zone around the positive control validates the experiment.
Conclusion and Future Perspectives
This comparative analysis reveals that both 1,3- and 1,4-benzoxazine scaffolds are privileged structures in medicinal chemistry, each with a distinct and promising profile of biological activities.
-
1,3-Benzoxazines demonstrate robust and broad-spectrum antimicrobial activity and have shown significant in vivo anticancer potential, particularly through novel mechanisms like CB₂ receptor modulation. Their straightforward synthesis via the Mannich reaction makes them highly attractive for generating large, diverse libraries for high-throughput screening.
-
1,4-Benzoxazines stand out for their potent and specific anticancer activities, such as the unique ability to target c-Myc G-quadruplexes and inhibit angiogenesis. They also serve as important natural defense compounds and have demonstrated significant potential as neuroprotective agents.
While both isomers show promise, a direct, head-to-head comparison of identically substituted 1,3- and 1,4-benzoxazine derivatives in a broad panel of biological assays is largely absent from the literature. Such studies would be invaluable for elucidating the precise structure-activity relationships (SAR) dictated by the heteroatom arrangement.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing isomeric pairs to directly correlate structure with activity.
-
Mechanism of Action Elucidation: Expanding our understanding of the molecular targets and pathways for both scaffolds.
-
Pharmacokinetic Profiling: Investigating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for clinical development.
By leveraging the unique strengths of each scaffold, researchers can continue to develop novel and effective therapeutic agents based on the versatile benzoxazine core.
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A Comparative Guide to the Bioactivity of 3,4-Dihydro-1,3-benzoxazin-2-one Derivatives: A Cross-Validation of Experimental Findings
In the landscape of medicinal chemistry, the 3,4-dihydro-1,3-benzoxazin-2-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive cross-validation of reported experimental results for its derivatives, offering a comparative analysis of their bioactivities. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and mechanistic underpinnings of these promising compounds. Our objective is to present a synthesized overview that not only compares disparate findings but also provides a rationale for the observed biological effects, thereby guiding future research and development efforts in this area.
Introduction: The Versatile Benzoxazinone Core
The this compound core is a heterocyclic motif that has garnered significant attention for its diverse pharmacological potential. Derivatives of this scaffold have been reported to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. This versatility stems from the structural features of the benzoxazinone ring system, which allows for substitutions at various positions, leading to a wide range of physicochemical properties and biological targets. The purpose of this guide is to critically evaluate and compare the reported bioactivities of these derivatives, providing a valuable resource for the scientific community.
Comparative Analysis of Bioactivities
To facilitate a clear comparison of the experimental data, the following sections summarize the reported bioactivities of various this compound derivatives. The data is presented in tabular format for ease of reference and interpretation.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The structural modifications on the benzoxazinone ring play a crucial role in determining the spectrum and potency of their activity.
| Compound/Derivative | Test Organism(s) | Observed Activity | Reference |
| Substituted 3,4-dihydro-benzo[e][1][2]oxazin-2-ones | Aspergillus niger, P. chrysogenum, F. moniliforme, Aspergillus flavus, Escherichia coli, P. aeruginosa, S. aureus | Strong antifungal and significant antibacterial activities observed for specific derivatives (7c, 7f, 7h, 7m). | [1] |
| Arylidene-based benzoxazines | Gram-positive and Gram-negative bacteria, and fungi | Excellent antimicrobial activity. | [3] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal activity. | [3] |
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 43% and 27% growth inhibition at 32 µg/ml, respectively. | [3] |
| 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Compound 4e showed the highest activity against all strains. | [5] |
Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains, is a standard approach to determine the broad-spectrum potential of new chemical entities. The use of established methods like agar diffusion and microbial growth inhibition assays provides a reliable and reproducible measure of antimicrobial efficacy.
Anti-inflammatory and Analgesic Activity
Several derivatives have been investigated for their ability to modulate inflammatory pathways, with some exhibiting potent anti-inflammatory and analgesic effects.
| Compound/Derivative | Assay | Observed Activity | Reference |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (4a-j) | Carrageenan-induced paw edema | Inhibition of edema ranging from 25-83.3%. Compound 4j was the most potent (83.3% inhibition). | [6] |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (4c, e, h, j) | Acetic acid-induced writhing | Analgesic effect with 57-65% protection. Compound 4j was the most active (65.35% protection). | [6] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole | LPS-induced NO production in BV-2 cells | Significant inhibition of NO production. | [7] |
| Benzoxazolone derivatives (3c, 3d, 3g) | Inhibition of IL-6 | IC50 values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. | [1] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a widely accepted in vivo assay for screening acute anti-inflammatory activity. It mimics the hallmarks of inflammation, including edema, providing a physiologically relevant assessment. In vitro assays, such as measuring the inhibition of pro-inflammatory cytokines like IL-6 and nitric oxide (NO), are crucial for elucidating the underlying cellular and molecular mechanisms of action.
Anticancer Activity
The anticancer potential of benzoxazinone derivatives has been explored against various cancer cell lines, revealing promising cytotoxic effects and diverse mechanisms of action.
| Compound/Derivative | Cell Line(s) | Observed Activity (IC50) | Reference(s) |
| Benzoxazine–purine hybrids (9 and 12) | MCF-7 (breast cancer) | 4.06 µM and 3.39 µM | [2] |
| Benzoxazine–purine hybrids (10 and 12) | HCT-116 (colon cancer) | 4.80 µM and 5.20 µM | [2] |
| Benzoxazinone derivatives | SK-RC-42, SGC7901, A549 | Inhibition of proliferation and migration. | [7] |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine | Fibrosarcoma (in vivo) | Reduced cancer incidence and tumor weight. | [8] |
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is essential to assess the spectrum of anticancer activity. The MTT assay is a standard, high-throughput colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount in drug development. Research into benzoxazinone derivatives has begun to unravel the molecular pathways through which they exert their biological effects.
Anti-inflammatory Mechanism: The Nrf2-HO-1 Signaling Pathway
Several studies on heterocyclic compounds with anti-inflammatory properties have pointed towards the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[3][9][10][11] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
Caption: Nrf2-HO-1 Signaling Pathway Activation by Benzoxazinone Derivatives.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by compounds like certain benzoxazinone derivatives, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and anti-inflammatory genes, including HO-1.[10][11] HO-1, in turn, can suppress the activation of the pro-inflammatory transcription factor NF-κB.[9]
Anticancer Mechanisms
The anticancer activity of benzoxazinone derivatives appears to be multifaceted, involving various cellular targets and pathways.
-
Inhibition of DNA Repair: Some novel benzoxazines act as radiosensitizing agents by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. This leads to delayed DNA repair, cell cycle arrest, and apoptosis in cancer cells.[1]
-
Targeting G-quadruplex DNA: Certain benzoxazinone derivatives have been shown to induce the formation of G-quadruplex structures in the promoter region of the c-Myc oncogene. This downregulates c-Myc expression, leading to the inhibition of cancer cell proliferation and migration.[7]
-
Induction of Apoptosis and Pyroptosis: Benzoxazine-purine hybrids have been reported to induce distinct cell death pathways. Some derivatives trigger a caspase-8-dependent pyroptosis-like cell death, while others promote S-phase arrest and apoptosis.[2]
Caption: Anticancer Mechanisms of Benzoxazinone Derivatives.
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental results, detailed methodologies are crucial. The following are step-by-step protocols for key bioassays discussed in this guide.
Antimicrobial Susceptibility Testing (Disc Diffusion Assay)
This method is a standard for assessing the antimicrobial activity of compounds.
Experimental Workflow:
Caption: Disc Diffusion Assay Workflow.
Step-by-Step Protocol: [12][13]
-
Microorganism Preparation: Prepare a pure culture of the test microorganism in a suitable broth (e.g., Nutrient Broth for bacteria). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Disc Preparation: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Disc Placement: Aseptically place the impregnated discs on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Chloramphenicol) serves as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a classic model for evaluating acute anti-inflammatory activity.[14][15][16][17]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound, standard anti-inflammatory drug (e.g., Indomethacin), or vehicle (control) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The collective evidence strongly supports the this compound scaffold as a fertile ground for the discovery of new therapeutic agents. The comparative analysis presented in this guide highlights the diverse bioactivities of its derivatives and underscores the importance of continued research in this area. While the reported data is promising, a more standardized approach to bioactivity testing would greatly facilitate direct comparisons between studies. Future research should focus on elucidating the structure-activity relationships for each bioactivity, optimizing the lead compounds, and conducting in vivo efficacy and safety studies. The mechanistic insights provided herein offer a foundation for the rational design of next-generation benzoxazinone derivatives with enhanced potency and selectivity.
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A Head-to-Head Comparison of Synthetic Routes for 3,4-Dihydro-1,3-benzoxazin-2-one: A Guide for Researchers
The bicyclic heteroatom-containing scaffold, 3,4-Dihydro-1,3-benzoxazin-2-one, is a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting a unique balance of efficiency, safety, and scalability. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this important molecule, offering insights into the underlying chemical principles and providing actionable experimental protocols for laboratory application.
Introduction: The Significance of the this compound Core
The this compound moiety is present in a range of biologically active compounds, exhibiting properties from antimicrobial to central nervous system agents.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive scaffold for rational drug design. Consequently, the development of efficient and reliable synthetic routes to access this core structure is of paramount importance for researchers in drug discovery and development. This guide will dissect and compare the traditional phosgene-based methods with more contemporary, safer, and often "greener" alternatives.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and disadvantages.
| Synthetic Route | Key Reagents & Intermediates | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Traditional Phosgenation | 2-(Aminomethyl)phenol, Phosgene/Triphosgene | Good to Excellent | Short | High reactivity, often clean conversion. | Extreme toxicity of phosgene, requires specialized handling and equipment. Triphosgene is safer but more expensive. |
| Route 2: Non-Phosgene Carbamate Cyclization | 2-(Aminomethyl)phenol, Phenyl Chloroformate, Base | Good | Moderate | Avoids the use of highly toxic phosgene, good yields.[2] | Two-step process, requires preparation of the carbamate intermediate. |
| Route 3: Modern One-Pot & Microwave-Assisted Methods | Salicylaldehyde derivatives, Urea/Semicarbazide | Moderate to Good | Very Short (Microwave) | Rapid reaction times, reduced energy consumption, often solvent-free, aligns with green chemistry principles.[2][3] | Can require specialized microwave equipment, optimization may be needed for scalability. |
Route 1: The Traditional Phosgenation Approach
The reaction of a bifunctional starting material with phosgene or its solid, safer-to-handle equivalent, triphosgene, represents the classical approach to the synthesis of cyclic carbonates and related structures. This method leverages the high electrophilicity of the carbonyl group in phosgene for efficient cyclization.
Mechanistic Rationale
The synthesis proceeds via the nucleophilic attack of the amino group of 2-(aminomethyl)phenol onto the carbonyl carbon of phosgene, forming an intermediate N-carbonyl chloride. Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group, often facilitated by a base to deprotonate the phenol, leads to the displacement of the second chloride ion and the formation of the six-membered heterocyclic ring.
Caption: Phosgenation reaction pathway.
Experimental Protocol: Synthesis using Triphosgene
Disclaimer: Triphosgene, while safer than gaseous phosgene, is still a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: To a solution of 2-(aminomethyl)phenol (1.23 g, 10 mmol) in dry dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.02 g, 20 mmol) and cool the mixture to 0 °C in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (1.48 g, 5 mmol) in dry dichloromethane (20 mL) to the cooled reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Separate the organic layer, wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Route 2: Non-Phosgene Synthesis via Carbamate Cyclization
To circumvent the significant hazards associated with phosgene, a two-step approach involving the formation and subsequent cyclization of an N-(2-hydroxybenzyl)carbamate intermediate has been developed.[2] This method offers a safer and more accessible route to the target molecule.
Mechanistic Rationale
The synthesis begins with the formation of a carbamate by reacting 2-(aminomethyl)phenol with a suitable chloroformate, such as 4-nitrophenyl chloroformate. This intermediate is then isolated and subjected to thermal or base-catalyzed intramolecular cyclization. The phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate, displacing the phenoxide leaving group to form the desired benzoxazinone ring. The use of an electron-withdrawing group on the phenyl chloroformate (e.g., a nitro group) makes the corresponding phenoxide a better leaving group, thus facilitating the cyclization.[2]
Caption: Two-step non-phosgene synthesis.
Experimental Protocol: Carbamate Cyclization
Step 1: Synthesis of 4-Nitrophenyl N-(2-hydroxybenzyl)carbamate [2]
-
Reaction Setup: Dissolve 2-(aminomethyl)phenol (1.23 g, 10 mmol) in a mixture of dioxane (20 mL) and water (10 mL). Add sodium carbonate (1.06 g, 10 mmol) and cool the mixture to 0-5 °C.
-
Addition of Chloroformate: Add a solution of 4-nitrophenyl chloroformate (2.02 g, 10 mmol) in dioxane (10 mL) dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then at room temperature for 3 hours.
-
Isolation: Pour the reaction mixture into cold water (100 mL) and acidify with dilute HCl to pH 5-6. Collect the precipitated solid by filtration, wash with water, and dry to yield the carbamate intermediate.
Step 2: Cyclization to this compound [2]
-
Reaction Setup: A solution of 4-nitrophenyl N-(2-hydroxybenzyl)carbamate (2.88 g, 10 mmol) in dioxane (50 mL) is heated under reflux for one hour.
-
Work-up: After cooling, the solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the final product.
Route 3: Modern Green Chemistry Approaches
In line with the principles of green chemistry, recent efforts have focused on developing one-pot and microwave-assisted syntheses. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Mechanistic Rationale: One-Pot Synthesis from Salicylaldehyde and Urea
A one-pot synthesis can be envisioned through the reaction of a salicylaldehyde derivative with urea or a substituted urea. The initial step likely involves the formation of a Schiff base between the aldehyde and one of the amino groups of urea. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbonyl of the urea, and subsequent rearrangement and elimination of ammonia or an amine lead to the formation of the benzoxazinone ring. Microwave irradiation can significantly accelerate these steps.[2]
Caption: One-pot synthesis pathway.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reaction Mixture: In a microwave-safe reaction vessel, combine salicylaldehyde (1.22 g, 10 mmol), urea (0.60 g, 10 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.136 g, 1 mmol). For a solvent-free approach, the reagents can be ground together.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The reaction progress should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and add water (20 mL).
-
Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished through several distinct routes, each with its own set of merits and drawbacks. The traditional phosgenation method, while effective, is increasingly being replaced by safer alternatives due to the extreme toxicity of phosgene. The two-step non-phosgene route via carbamate cyclization offers a robust and safer alternative with good yields.[2] For laboratories equipped with the necessary technology, microwave-assisted one-pot syntheses represent a rapid, efficient, and environmentally conscious approach that aligns with the principles of green chemistry.[3]
The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and safety considerations. As the demand for sustainable chemical processes grows, it is anticipated that further innovations in catalytic, one-pot, and solvent-free methods for the synthesis of this compound and its derivatives will continue to emerge.
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A Comparative Guide to Validating Cellular Target Engagement of 3,4-Dihydro-1,3-benzoxazin-2-one
For researchers at the forefront of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A pivotal, and often arduous, step in this process is the unequivocal confirmation of target engagement within the complex milieu of a living cell.[1] This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the cellular target of novel compounds, using the hypothetical case of 3,4-Dihydro-1,3-benzoxazin-2-one.
The benzoxazine class of heterocyclic compounds is known for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] However, for a specific derivative like this compound, elucidating its precise mechanism of action begins with identifying and validating its molecular target. This guide is structured to provide not just protocols, but the scientific rationale behind choosing and integrating multiple experimental approaches to build a robust case for target engagement.
The Imperative of a Multi-Pronged Validation Strategy
No single technique is sufficient to definitively validate a drug target.[4] A consensus in the field points towards the necessity of employing orthogonal methods that rely on different biophysical principles. This approach minimizes the risk of artifacts and off-target effects confounding the results. Here, we will compare and contrast three powerful label-free techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS). Furthermore, we will discuss the critical role of genetic approaches, such as CRISPR-Cas9, in functionally validating the identified target.
Caption: Integrated workflow for target validation.
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[5] It is predicated on the principle that the binding of a small molecule ligand increases the thermal stability of its protein target.[5] This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.[6]
Causality Behind Experimental Choices in CETSA
The core of CETSA lies in creating a "melt curve" for a protein of interest in the presence and absence of a compound. The choice of temperature range is critical; it must encompass the transition from the protein's folded to unfolded state. By analyzing the amount of soluble protein remaining after heat treatment across this temperature gradient, a shift in the melting temperature (Tm) provides direct evidence of compound binding in a physiological context.[5]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples. Analyze the abundance of the putative target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. Calculate the change in melting temperature (ΔTm) induced by the compound.
Caption: CETSA experimental workflow.
Data Presentation: Hypothetical CETSA Results
| Compound Concentration | Apparent Melting Temperature (Tm) of Target X | ΔTm (°C) |
| Vehicle (DMSO) | 52.1°C | - |
| 1 µM | 54.3°C | +2.2 |
| 10 µM | 57.8°C | +5.7 |
| 50 µM | 58.1°C | +6.0 |
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS operates on the principle that ligand binding can alter a protein's conformation, thereby shielding it from proteolytic degradation.[7] This method is particularly advantageous as it does not require any modification of the small molecule and can be performed with complex cell lysates.[7][8]
Causality Behind Experimental Choices in DARTS
The success of a DARTS experiment hinges on achieving limited proteolysis. The choice of protease and its concentration are critical parameters that require optimization. The goal is to find a condition where the target protein is partially digested in the absence of the compound, allowing for a detectable increase in the full-length protein band when the compound is present and providing protection.
Experimental Protocol: DARTS
-
Cell Lysate Preparation: Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for at least 1 hour on ice or at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase, thermolysin) at a pre-optimized concentration to each lysate aliquot. Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Analysis: Separate the protein fragments by SDS-PAGE and analyze the amount of full-length target protein remaining via Western blotting.
-
Data Interpretation: An increase in the band intensity of the full-length target protein in the compound-treated samples compared to the vehicle control indicates target engagement.
Caption: DARTS experimental workflow.
Data Presentation: Hypothetical DARTS Results
| Compound Concentration | Relative Band Intensity of Full-Length Target X (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 1 µM | 1.8 |
| 10 µM | 3.5 |
| 50 µM | 3.7 |
Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Target Identification
For novel compounds where the target is unknown, AC-MS is a powerful discovery tool.[9] This technique involves immobilizing the small molecule onto a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. A common variant for kinase inhibitors is the use of "kinobeads," which are broad-spectrum kinase inhibitors immobilized on beads to profile the kinome.[10]
Causality Behind Experimental Choices in AC-MS
The key to a successful AC-MS experiment is the design of the affinity probe. A linker must be attached to the small molecule at a position that does not interfere with its binding to the target. A control matrix, often with an inactive analogue of the compound, is crucial to differentiate specific binders from non-specific background proteins.
Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm for immobilization.
-
Matrix Preparation: Covalently attach the synthesized probe to activated beads (e.g., Sepharose). Prepare a control matrix in parallel.
-
Affinity Chromatography: Incubate the affinity and control matrices with native cell lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound or by changing buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the affinity matrix to the control matrix to identify specific binding partners.
Caption: AC-MS experimental workflow.
Data Presentation: Hypothetical AC-MS Hit List
| Protein ID | Protein Name | Peptide Count (Compound) | Peptide Count (Control) | Specificity Score |
| P12345 | Target Protein X | 25 | 1 | 25.0 |
| Q67890 | Kinase Y | 18 | 0 | 18.0 |
| R54321 | Structural Protein Z | 5 | 4 | 1.25 |
Orthogonal Validation with Genetic Approaches: Linking Target to Phenotype
Biophysical methods like CETSA and DARTS confirm a direct interaction between a compound and a protein, but they do not prove that this interaction is responsible for the compound's biological effect. Genetic methods, such as CRISPR-Cas9-mediated gene knockout, are essential for establishing this functional link.[11][12]
The logic is straightforward: if knocking out the gene that codes for the putative target protein recapitulates or abrogates the phenotype observed with the compound, it provides strong evidence that the protein is indeed the relevant target.[6][13] For example, if this compound inhibits cell proliferation, and knocking out the gene for "Target X" also inhibits proliferation, this supports the hypothesis that the compound acts through Target X.
Comparative Summary of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Affinity Chromatography-Mass Spectrometry (AC-MS) |
| Principle | Ligand-induced thermal stabilization[5] | Ligand-induced protection from proteolysis[7] | Affinity-based capture of binding partners[9] |
| Compound Modification | Not required[5] | Not required[7] | Required (immobilization)[9] |
| Primary Use Case | Target engagement validation[5] | Target engagement validation[8] | Unbiased target identification[9] |
| Throughput | Low (WB) to High (HT-CETSA)[5] | Low to Medium[8] | Low |
| Key Advantage | Works in intact cells, physiological context[5] | Simple, label-free, direct binding evidence[7] | Unbiased, can identify unknown targets[9] |
| Key Limitation | Not all proteins show a thermal shift[14] | Requires careful protease optimization[8] | Potential for false positives; probe synthesis can be challenging[9] |
Conclusion
Validating the cellular target of a novel compound like this compound requires a rigorous, multi-faceted approach. By integrating biophysical methods that confirm direct binding (CETSA, DARTS) with unbiased discovery techniques (AC-MS) and functional genetic validation (CRISPR), researchers can build a compelling and robust case for a compound's mechanism of action. This methodical and evidence-based strategy is fundamental to mitigating risks and increasing the probability of success in the long and complex path of drug development.
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A Comparative Guide to the Synthesis of 3,4-Dihydro-1,3-benzoxazin-2-one: An Evaluation of Reproducibility and Practicality
Introduction
3,4-Dihydro-1,3-benzoxazin-2-one and its derivatives are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their therapeutic potential, ranging from antimicrobial to anticancer agents, has spurred significant interest in the development of efficient and reproducible synthetic methodologies. This guide aims to provide a comprehensive and objective comparison of two commonly employed strategies for the synthesis of the parent compound, this compound. By presenting detailed, step-by-step protocols and analyzing the underlying chemical principles, we seek to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their laboratory capabilities and research objectives.
Method 1: The Two-Step Carbamate Cyclization Method (Non-Phosgene Route)
This approach offers a safer alternative to methods employing highly toxic phosgene gas. It proceeds in two distinct steps: the formation of an N-(2-hydroxybenzyl)carbamate intermediate, followed by an intramolecular cyclization to yield the desired benzoxazinone.
Causality of Experimental Choices
The choice of a two-step method is predicated on avoiding the hazardous handling of phosgene. The initial formation of the carbamate provides a stable precursor that can be readily purified before the final ring-closing step. The selection of the activating group on the carbamate (e.g., a substituted phenyl group) is critical as it influences the ease of cyclization. Electron-withdrawing groups on the phenyl ring enhance its leaving group ability, thereby facilitating the intramolecular nucleophilic attack by the hydroxyl group to form the cyclic product.
Experimental Protocol
Step 1: Synthesis of Phenyl N-(2-hydroxybenzyl)carbamate
A solution of 2-(aminomethyl)phenol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with a substituted phenyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature.
Step 2: Intramolecular Cyclization
The isolated N-(2-hydroxybenzyl)carbamate is dissolved in a high-boiling point aprotic solvent, such as dioxane or toluene, and heated to reflux. The thermal conditions promote the intramolecular cyclization, with the elimination of the corresponding phenol, to afford this compound.
Caption: Workflow for the Carbamate Cyclization Method.
Method 2: Phosgene-Equivalent Mediated One-Pot Cyclization
This method offers a more direct route to the target molecule by employing a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to facilitate the cyclization of 2-(aminomethyl)phenol in a single step. While more streamlined, this approach requires careful handling of the reagents.
Causality of Experimental Choices
The use of a phosgene equivalent provides a source of a carbonyl group that can react with both the amino and hydroxyl functionalities of the starting material. Triphosgene, a solid, is a safer and more easily handled alternative to gaseous phosgene.[1] Carbonyldiimidazole is another solid reagent that offers a high degree of safety and selectivity. The choice of base is crucial to deprotonate the starting material and facilitate the reaction with the carbonyl source. A non-nucleophilic base is often preferred to avoid side reactions. The one-pot nature of this reaction is designed for efficiency, minimizing workup and purification of intermediates.
Experimental Protocol
Using Triphosgene:
To a solution of 2-(aminomethyl)phenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced temperature (typically 0 °C), a solution of triphosgene in the same solvent is added dropwise. A tertiary amine base, such as triethylamine, is added to scavenge the generated HCl. The reaction is then allowed to warm to room temperature and stirred until completion.
Using Carbonyldiimidazole (CDI):
A solution of 2-(aminomethyl)phenol in an anhydrous aprotic solvent is treated with a stoichiometric amount of CDI. The reaction is typically stirred at room temperature. The imidazole byproduct can be removed during the aqueous workup.
Caption: Workflow for the Phosgene-Equivalent Method.
Performance Comparison
| Parameter | Method 1: Carbamate Cyclization | Method 2: Phosgene-Equivalent |
| Starting Materials | 2-(Aminomethyl)phenol, Phenyl Chloroformate | 2-(Aminomethyl)phenol, Triphosgene/CDI |
| Number of Steps | Two | One |
| Reagent Handling | Safer (avoids phosgene) | Requires caution with triphosgene/CDI |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reproducibility | Generally high due to isolation of intermediate | Can be sensitive to moisture and stoichiometry |
| Purification | Two purification steps | One purification step |
| Scalability | Readily scalable | Scalability requires careful control of exotherms |
Discussion on Reproducibility and Practical Insights
Method 1 (Carbamate Cyclization): This method is often favored in academic and early-stage discovery settings due to its inherent safety and high degree of reproducibility. The ability to isolate and characterize the carbamate intermediate provides a convenient checkpoint to ensure the quality of the material before proceeding to the final, often high-temperature, cyclization. While it involves an additional step, the overall process is robust and less susceptible to minor variations in reaction conditions. The primary drawback is the longer overall reaction time and the need for two separate purification steps, which can impact overall efficiency.
Method 2 (Phosgene-Equivalent): The one-pot nature of this method makes it an attractive option for rapid synthesis and library generation. When optimized, it can provide high yields of the desired product in a shorter timeframe. However, reproducibility can be a concern. Triphosgene is sensitive to moisture and can generate phosgene in situ, requiring a well-ventilated fume hood and careful handling. The stoichiometry of the base is also critical to ensure complete reaction and avoid side products. The CDI-mediated reaction is generally considered safer and more selective, but CDI itself is moisture-sensitive. For large-scale synthesis, the exothermic nature of the reaction with triphosgene needs to be carefully managed.
Conclusion
Both the two-step carbamate cyclization and the one-pot phosgene-equivalent mediated cyclization are viable and valuable methods for the synthesis of this compound. The choice between them depends on the specific priorities of the researcher. For those prioritizing safety, reproducibility, and the ability to monitor reaction progress through a stable intermediate, the carbamate cyclization method is the superior choice. For researchers focused on high-throughput synthesis and for whom the handling of moisture-sensitive and reactive reagents is routine, the phosgene-equivalent method offers a more direct and efficient route. Ultimately, a thorough understanding of the nuances of each protocol, as detailed in this guide, will enable the successful and reproducible synthesis of this important heterocyclic scaffold.
References
[1] Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. King Saud University - College of Science - Department of Chemistry. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 3,4-Dihydro-1,3-benzoxazin-2-one Analogues
Abstract
The 3,4-dihydro-1,3-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antithrombotic effects.[1][2][3][4] The versatility of this scaffold allows for substitutions at various positions, leading to the generation of extensive analogue libraries. Predicting which of these analogues will exhibit the most potent activity against a specific biological target is a significant challenge in drug discovery. Molecular docking, a powerful structure-based drug design technique, offers a cost-effective and rapid method to predict the binding affinity and interaction patterns of these analogues with their protein targets.[5][6][7] This guide provides a comparative analysis of docking studies on this compound analogues against relevant therapeutic targets, explains the causal logic behind the computational workflow, and presents a detailed protocol for performing such studies.
Introduction: The Significance of the Benzoxazinone Scaffold and In Silico Screening
The this compound core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid structure provides a fixed orientation for appended functional groups, which can engage in specific interactions with biological macromolecules. The synthetic tractability of this scaffold allows for systematic modifications to probe structure-activity relationships (SAR).[1][8]
However, synthesizing and screening large libraries of these analogues is a resource-intensive process. This is where computational methods, specifically molecular docking, become indispensable. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically expressed as a binding energy score.[9][10] By screening a virtual library of analogues, we can prioritize the most promising candidates for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[6][10]
This guide will focus on two key therapeutic areas where benzoxazinone analogues have shown promise: cancer and microbial infections. We will explore comparative docking studies against two representative target proteins: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a well-established cancer target, and DNA Gyrase, a crucial bacterial enzyme.[3][11]
The Logic of Molecular Docking: A Foundational Workflow
At its core, a molecular docking experiment simulates the binding process between a ligand (the benzoxazinone analogue) and a receptor (the target protein). The process can be broken down into several key stages, each with a specific scientific purpose. Understanding the causality behind each step is crucial for generating meaningful and reliable results.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis
To illustrate the power of comparative docking, we present synthesized data based on published findings for benzoxazinone analogues against two distinct protein targets. The goal is to understand how substitutions on the benzoxazinone scaffold influence binding affinity and interactions.
Target 1: EGFR Tyrosine Kinase (Anticancer)
The ATP-binding site of EGFR is a hydrophobic pocket, and inhibitors typically form key hydrogen bonds with backbone residues.[3] Here, we compare the parent benzoxazinone with analogues bearing different substituents.
| Compound ID | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| BZ-Parent | -H | -6.8 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| BZ-1 | 6-Chloro | -7.5 | Met793, Leu718, Cys797 | H-Bond, Halogen Bond, Hydrophobic |
| BZ-2 | 6-Methoxy | -7.9 | Met793, Thr790, Leu718 | H-Bond (additional), Hydrophobic |
| BZ-3 | 8-Methyl | -7.1 | Met793, Leu844, Ala743 | H-Bond, Hydrophobic |
Analysis: The data suggests that substitutions at the 6-position are particularly effective. The 6-Chloro analogue (BZ-1 ) likely benefits from a favorable halogen bond interaction with a cysteine residue. The 6-Methoxy group in BZ-2 introduces an additional hydrogen bond acceptor, significantly improving the binding affinity.[3] In contrast, the 8-Methyl substitution (BZ-3 ) offers a smaller improvement, likely by enhancing hydrophobic interactions within the pocket. This comparative data allows us to hypothesize that the 6-position is a critical "hotspot" for modification to enhance EGFR inhibition.
Target 2: Bacterial DNA Gyrase (Antimicrobial)
DNA gyrase is essential for bacterial DNA replication. Inhibitors often work by chelating a magnesium ion in the active site and forming hydrogen bonds.[11]
| Compound ID | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| BZ-Parent | -H | -6.2 | Asp73, Gly77, Mg²⁺ | H-Bond, Metal Coordination |
| BZ-4 | 3-(Carboxyphenyl) | -8.1 | Asp73, Ser47, Arg76, Mg²⁺ | H-Bond (additional), Ionic, Metal Coordination |
| BZ-5 | 3-(Aminomethyl) | -7.2 | Asp73, Glu50, Gly77, Mg²⁺ | H-Bond (additional), Metal Coordination |
| BZ-6 | 6-Nitro | -6.5 | Asp73, Gly77, Mg²⁺ | H-Bond, Metal Coordination |
Analysis: For DNA gyrase, modifications at the 3-position appear most promising. The 3-(Carboxyphenyl) analogue (BZ-4 ) shows a dramatic increase in binding affinity. This is mechanistically sound, as the carboxyl group can form a strong ionic bond with a positively charged residue like Arginine and also enhance coordination with the Mg²⁺ ion. The basic amine in BZ-5 also improves binding by forming an additional hydrogen bond with an acidic residue. The 6-Nitro group (BZ-6 ) provides a negligible benefit, suggesting that this position is less critical for interaction with this particular target.
Detailed Experimental Protocol: A Self-Validating System
This section provides a step-by-step protocol for performing a comparative docking study using widely available software like AutoDock Vina.
Objective: To predict the binding affinities and interaction modes of a series of benzoxazinone analogues against a target protein.
Pillar of Trustworthiness: This protocol is designed to be self-validating. Each step includes checks and balances. For instance, redocking a known co-crystallized ligand should yield a pose with a root-mean-square deviation (RMSD) of <2.0 Å from the crystal structure, validating the docking parameters before proceeding with unknown ligands.
Materials:
-
Protein structure file (e.g., from RCSB PDB).
-
Ligand structures (SDF or MOL2 format).
-
Software: AutoDock Tools (for preparation), AutoDock Vina (for docking), PyMOL or Chimera (for visualization).[9]
Methodology:
-
Receptor Preparation: a. Download the protein's PDB file (e.g., EGFR: 2GS2, DNA Gyrase: 5MMN). b. Open the file in AutoDock Tools. Remove all water molecules and heteroatoms not essential for binding (e.g., crystallization aids).[9] c. Add polar hydrogens. This is a critical step to ensure correct hydrogen bonding potential. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared receptor in the PDBQT format.
-
Ligand Preparation: a. Draw the this compound scaffold and its analogues using a chemical drawing tool (e.g., ChemDraw, PubChem Sketcher). b. Generate 3D coordinates and save in MOL2 or SDF format. c. Open each ligand in AutoDock Tools. Detect the rotatable bonds. d. Save each prepared ligand in the PDBQT format.
-
Grid Box Generation (Defining the Search Space): a. Identify the active site of the protein. If a co-crystallized ligand is present, its location is the ideal center for the grid box. b. In AutoDock Tools, use the "Grid Box" option. Center the box on the active site. c. Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand. A box size of 25x25x25 Å is a common starting point.[9] d. Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) in a configuration file.
-
Running the Docking Simulation (AutoDock Vina): a. Create a text file (e.g., conf.txt) containing the receptor, ligand, and grid box information. b. Execute Vina from the command line: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt c. Vina will sample different conformations (poses) of the ligand within the grid box and score them. The pose with the lowest binding affinity is considered the most favorable.
-
Post-Docking Analysis and Visualization: a. Open the prepared receptor (protein.pdbqt) and the docking output file (output.pdbqt) in a visualization software like PyMOL. b. Analyze the top-scoring pose. Identify hydrogen bonds, hydrophobic interactions, and any other relevant contacts between the ligand and protein residues. c. Measure distances for key interactions (e.g., H-bonds are typically <3.5 Å). d. Compare the interaction patterns across the different analogues to build a comprehensive Structure-Activity Relationship (SAR) model.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydro-1,3-benzoxazin-2-one and Related Heterocyclic Compounds
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed framework for the proper disposal of 3,4-Dihydro-1,3-benzoxazin-2-one, a member of the benzoxazinone class of heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily accessible, the principles outlined here are derived from authoritative safety guidelines for related chemical structures and general laboratory best practices.
The core principle of chemical waste management is twofold: containment and compliance. We must first contain the chemical in a safe, secure manner and then ensure its disposal complies with all federal, state, and local regulations. This guide is designed to empower you to meet these obligations with scientific diligence.
Part 1: Hazard Characterization and Risk Assessment
Understanding the potential hazards of a compound is the first step in handling it safely from acquisition to disposal. Benzoxazinone derivatives, while varied in their biological activity, share a core structure that suggests a common hazard profile.[1] Lacking a specific SDS for this compound, we can extrapolate potential hazards from closely related analogues.
For instance, related benzoxazine structures are often classified as causing skin and eye irritation.[2][3] Ingestion may also be harmful.[3][4] Therefore, it is prudent to handle this compound as a hazardous substance.
Table 1: Extrapolated Hazard Profile for Benzoxazinone-Class Compounds
| Hazard Classification | GHS Hazard Statement | Rationale & Representative Sources |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on classifications for similar benzoxazine structures.[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A common classification for this chemical family.[2][3][5] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Precautionary classification based on related compounds.[3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | A potential hazard associated with inhalation of powdered forms.[2] |
This information underscores the necessity of treating this compound and its waste with care, utilizing appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
Part 2: Personal Protective Equipment (PPE) and Safety Protocols
Before handling the chemical or its waste, ensuring adequate protection is paramount. The causality is simple: creating a barrier between the chemical and your body prevents exposure and potential harm.
-
Eye Protection : Wear safety glasses with side shields or goggles. Chemical splash goggles are required if there is a risk of splashing.[5]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[5][6]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or significant spill risk, a chemical-resistant apron may be necessary.[6]
-
Respiratory Protection : Handle the solid compound only in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust inhalation.[6][7]
Part 3: Waste Segregation, Containerization, and Labeling
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in dangerous reactions, including the generation of toxic gases, fire, or explosions.[8] Therefore, waste streams must be kept separate.
Experimental Protocol: Preparing a Hazardous Waste Container
-
Select an Appropriate Container : Choose a container made of a material compatible with this compound. The original product container is often the best choice for waste.[9] For solutions, use a clean, sealable plastic or glass bottle. Plastic is often preferred to minimize the risk of breakage.[10]
-
Ensure Container Integrity : The container must be in good condition, free of leaks, cracks, or residue on the outside.[9] It must have a secure, tight-fitting lid.[10]
-
Affix a Hazardous Waste Label : Before adding any waste, label the container. Federal and state regulations require specific information. Your institution's Environmental Health & Safety (EHS) department will provide compliant labels.
-
Complete the Label : Fill out the label completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
List all constituents, including solvents and their approximate percentages.
-
Indicate the associated hazards (e.g., "Irritant," "Toxic").
-
The date you first added waste to the container (the "accumulation start date").
-
-
Placement : Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10]
Part 4: Disposal Procedures
Disposal is not a one-size-fits-all process. The correct procedure depends on the nature and quantity of the waste. Under no circumstances should hazardous chemicals be disposed of down the drain. [8][10] This is prohibited by regulations to protect water systems and public health.[11]
Scenario A: Disposal of Solid this compound
Unused, expired, or surplus solid this compound should be disposed of in its original container if possible.[8] If not, it should be transferred to a suitable, labeled hazardous waste container as described above.
Scenario B: Disposal of Solutions Containing this compound
Solutions from experiments should be collected in a compatible, labeled liquid waste container. It is critical to segregate waste streams. For example, do not mix aqueous waste with organic solvent waste. Halogenated and non-halogenated solvent wastes should also be kept separate, as their disposal methods and costs differ.[12]
Scenario C: Disposal of Contaminated Labware and Debris
Any items that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous solid waste. This includes:
-
Gloves, weigh boats, and disposable plasticware.
-
Paper towels or absorbent pads used for cleanup.
-
Silica gel from chromatography.
-
Empty containers that are not triple-rinsed.[9]
These materials should be collected in a designated, lined, and labeled solid waste container. Sharps, such as needles or contaminated broken glass, must be placed in a separate, puncture-proof sharps container.[13]
Experimental Protocol: Managing a Minor Spill
-
Alert Personnel : Immediately alert others in the area.
-
Don PPE : Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
Contain the Spill : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad), starting from the outside and working inward.
-
Collect the Waste : Carefully sweep or scoop the absorbed material and spilled solid into a suitable container for hazardous waste disposal.[7]
-
Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels.
-
Dispose of All Materials : All materials used for cleanup, including the absorbent, paper towels, and your used gloves, must be placed in the hazardous solid waste container.[14]
-
Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Part 5: Arranging for Final Disposal
All hazardous waste must be disposed of through your institution's designated hazardous waste management program, which typically involves a professional disposal service.[9][12] Laboratory personnel should never transport hazardous waste themselves.[9] Contact your EHS office to schedule a pickup for your full waste containers. Adhering to accumulation time limits (e.g., not storing full containers for excessive periods) is a key compliance requirement.[10]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste related to this compound.
Caption: Decision workflow for proper disposal of chemical waste.
By adhering to these systematic procedures, you build a self-validating system of safety and compliance into your laboratory's daily operations. This not only fulfills regulatory requirements but also fosters a culture of responsibility that is the hallmark of scientific excellence.
References
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- National Institutes of Health. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Fisher Scientific. (2025). Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
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- Biosynth. (2022). Safety Data Sheet for 2H-1,3-Benzoxazine-2,4(3H)-dione.
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- Enamine. (n.d.). Safety Data Sheet for 5-chloro-1,3-benzoxazole-2-thiol.
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- American Chemical Society. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dihydro-1,3-benzoxazin-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,4-Dihydro-1,3-benzoxazin-2-one demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound may be limited, the available information and data from structurally similar compounds indicate a need for caution. Prudent laboratory practice dictates treating this compound with a high degree of respect.
Primary Hazards:
-
Acute Toxicity: Similar benzoxazine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[4]
Given these potential hazards, a robust PPE strategy is not merely a recommendation but a critical component of your experimental design.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask respirator with P100 filters) | To prevent inhalation of airborne particles, especially when handling the solid compound or creating solutions. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. | To protect the eyes from dust particles and chemical splashes.[1][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][3][7] |
| Body Protection | Laboratory coat or chemical-resistant apron. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls are recommended. | To protect the skin and personal clothing from contamination.[5][8][9] |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | To protect the feet from spills.[7][8] |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Gown/Coveralls: Put on the laboratory coat or coveralls.
-
Respirator: If required, perform a seal check for your respirator.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Step-by-Step Doffing Procedure
The principle here is to touch the potentially contaminated outer surfaces of your PPE as little as possible.
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique.
-
Gown/Coveralls: Remove your lab coat or coveralls by rolling it inside out and away from your body.
-
Hand Hygiene: Wash your hands.
-
Goggles/Face Shield: Remove your eye and face protection from the back.
-
Respirator: Remove your respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.
Caption: Waste Disposal Decision Workflow
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [1][3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [1][3]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. [1] Always have the Safety Data Sheet (SDS) readily available for emergency responders.
Conclusion
A disciplined approach to the use of personal protective equipment is fundamental to ensuring your safety when handling this compound. By understanding the hazards, selecting the appropriate PPE, and adhering to strict procedural guidelines for its use and disposal, you can confidently and safely advance your research.
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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University of Florida. PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


